DLPG
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H59NaO10P |
|---|---|
Peso molecular |
633.7 g/mol |
InChI |
InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/t27-,28+;/m0./s1 |
Clave InChI |
GCBAALKUJZFPET-DUZWKJOOSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCC.[Na] |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a synthetic phospholipid instrumental in the formulation of liposomes, micelles, and other lipid-based drug delivery systems. This document details quantitative data, experimental methodologies for their determination, and relevant biological context.
Core Physicochemical Properties
This compound is an anionic phospholipid characterized by a glycerol backbone, two lauric acid (12:0) fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphoglycerol headgroup at the sn-3 position. Its amphiphilic nature drives its self-assembly in aqueous environments, a critical feature for its application in drug delivery and membrane mimetics.
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₅₈NaO₁₀P | [1] |
| Molecular Weight | 632.74 g/mol (sodium salt) | [1] |
| Charge | Anionic | [2] |
| pKa | ~2-3 (phosphate group) | [3] |
| Gel-to-Liquid Crystalline Transition Temperature (Tₘ) | -3 °C | [4] |
| Critical Micelle Concentration (CMC) | 0.13 mM | [5] |
| Solubility | Soluble in chloroform, methanol, and water. Specifically, 2 mg/mL in chloroform and soluble in a 5:1 chloroform:methanol mixture. | [6][7][8] |
Experimental Protocols
The determination of the physicochemical properties of lipids such as this compound relies on a variety of established biophysical techniques. Below are detailed methodologies for the key experiments cited.
Determination of pKa by Titration
The pKa of the phosphate headgroup of phosphatidylglycerols can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: A known concentration of this compound is dispersed in an aqueous solution, typically deionized water or a low-ionic-strength buffer, to form liposomes or micelles.
-
Titration: The lipid dispersion is titrated with a standardized solution of a strong acid (e.g., HCl) to fully protonate the phosphate groups.
-
Back-Titration: A standardized solution of a strong base (e.g., NaOH) is then added in small increments.
-
pH Measurement: The pH of the dispersion is measured after each addition of the base using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined as the pH at the midpoint of the steepest part of the curve, which corresponds to the point where half of the phosphate groups are deprotonated[9]. The intrinsic pKa can be calculated by accounting for the surface potential of the lipid assembly.
Determination of Transition Temperature (Tₘ) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.
Methodology:
-
Sample Preparation: A known amount of this compound is hydrated in a buffer solution to form a lipid dispersion (multilamellar vesicles).
-
DSC Analysis: A small, sealed aluminum pan containing the lipid dispersion and a reference pan containing the same buffer are placed in the DSC instrument.
-
Temperature Scan: The pans are heated at a constant rate over a defined temperature range that encompasses the expected phase transition.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Data Analysis: The Tₘ is identified as the peak temperature of the endothermic transition observed in the thermogram, which represents the gel-to-liquid crystalline phase transition[10][11].
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
The CMC is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy using a hydrophobic probe is a common method for its determination.
Methodology:
-
Probe Selection: A fluorescent probe that exhibits a change in its fluorescence properties upon partitioning into the hydrophobic core of a micelle is chosen (e.g., pyrene, 1,6-diphenyl-1,3,5-hexatriene (DPH)).
-
Sample Preparation: A series of this compound solutions with varying concentrations are prepared in an aqueous buffer. The fluorescent probe is added to each solution at a constant, low concentration.
-
Fluorescence Measurement: The fluorescence intensity or anisotropy of the probe in each sample is measured using a fluorometer.
-
Data Analysis: The fluorescence intensity or anisotropy is plotted against the logarithm of the this compound concentration. The CMC is determined as the concentration at the point of inflection or the intersection of the two linear regions of the plot, indicating the onset of micelle formation[3][12][13].
Determination of Aggregation Number by Steady-State Fluorescence Quenching
The aggregation number is the average number of monomers in a micelle.
Methodology:
-
Reagent Selection: A micelle-solubilized fluorophore (e.g., pyrene) and a quencher that partitions into the micelles (e.g., coumarin 153) are used.
-
Sample Preparation: Solutions are prepared with a fixed concentration of this compound (above its CMC) and the fluorophore. The concentration of the quencher is varied across a series of samples.
-
Fluorescence Measurement: The steady-state fluorescence intensity of the fluorophore is measured for each sample.
-
Data Analysis: The degree of fluorescence quenching is dependent on the micelle concentration. The aggregation number is calculated from the micelle concentration and the total detergent monomer concentration (total concentration minus the CMC)[6][14][15].
Biological Context and Signaling Pathway
Phosphatidylglycerol (PG) is an essential component of biological membranes, particularly in bacteria and the thylakoid membranes of plants where it is involved in photosynthesis[16][17]. In mammalian cells, it is a precursor for the synthesis of cardiolipin, a key phospholipid in the inner mitochondrial membrane[18]. While direct signaling cascades initiated by this compound are not well-documented, its biosynthesis is a crucial pathway for the production of these functionally important lipids.
Caption: Biosynthesis pathway of Phosphatidylglycerol (PG) and its conversion to Cardiolipin.
This guide provides foundational knowledge on the physicochemical properties of this compound, essential for its effective application in research and development. The provided experimental protocols offer a starting point for the characterization of this and other lipid-based systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ModelSEED [modelseed.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Determining Critical Micelle Concentration of surfactant-KINO Scientific Instrument Inc. [contact-angle.net]
- 6. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Aggregation number - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Biosynthesis of phosphatidylglycerol in photosynthetic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Dilauroylphosphatidylglycerol (DLPG): Structure, Function, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilauroylphosphatidylglycerol (DLPG) is a synthetic, anionic phospholipid that plays a crucial role in various scientific and biomedical applications. Its unique structure, characterized by a glycerol backbone, two lauric acid chains, and a phosphoglycerol headgroup, imparts specific biophysical properties that make it an invaluable tool in membrane biophysics, drug delivery systems, and as a model for biological membranes. This technical guide provides a comprehensive overview of the core structure and function of this compound, supplemented with detailed experimental protocols and quantitative data to support researchers in their endeavors.
Core Structure and Physicochemical Properties
This compound, with the chemical name 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol), is a glycerophospholipid. Its structure consists of a chiral glycerol backbone. The sn-1 and sn-2 positions are esterified with lauric acid, a saturated fatty acid with a 12-carbon chain. The sn-3 position is linked via a phosphate group to another glycerol molecule. This anionic phosphoglycerol headgroup is a key determinant of this compound's physical and chemical behavior.
Chemical Structure and Molecular Formula
-
Systematic Name: 1,2-dilauroyl-sn-glycero-3-phospho-sn-glycerol, monosodium salt[1]
-
Common Abbreviation: this compound
-
Chemical Formula: C₃₀H₅₈NaO₁₀P[1]
-
Molecular Weight: 632.74 g/mol [1]
Quantitative Physicochemical Data
The biophysical properties of this compound are critical for its function in forming stable lipid assemblies and for its interactions within biological systems. The following table summarizes key quantitative data for this compound.
| Property | Value | Experimental Conditions |
| Phase Transition Temperature (Tm) | -3 °C | Not specified |
| ~ -5 °C | 100 mM ionic strength | |
| Critical Micelle Concentration (CMC) | 0.13 mM | For 12:0 PG (this compound) |
| Area per Molecule | ~60 - 75 Ų | Estimated from isotherms of similar lipids |
Function and Applications
This compound's amphiphilic nature, with its hydrophilic headgroup and hydrophobic tails, allows it to self-assemble in aqueous environments into various structures, most notably lipid bilayers in the form of liposomes and monolayers at air-water interfaces.
Role in Biological and Model Membranes
While not a major component of most mammalian cell membranes, phosphatidylglycerols are found in bacterial membranes and play a role in their physiology. In research, this compound is extensively used to create model membranes that mimic the anionic character of bacterial membranes. These model systems are instrumental in studying:
-
Lipid-Protein Interactions: The negatively charged surface of this compound membranes facilitates the study of interactions with peripheral and integral membrane proteins that have positively charged domains.
-
Membrane Permeability and Fusion: The composition and physical state of this compound-containing membranes influence their permeability to ions and small molecules, as well as their propensity to undergo fusion events.
-
Antimicrobial Peptide (AMP) Interactions: The anionic nature of this compound makes it a key component in model membranes used to investigate the mechanism of action of cationic antimicrobial peptides, which often target bacterial membranes.
Applications in Drug and Gene Delivery
The biocompatibility and ability to form stable vesicles make this compound a valuable component in drug and gene delivery systems.
-
Liposomal Drug Formulation: this compound can be incorporated into liposomal formulations to modulate the charge, stability, and release characteristics of the vesicles. The negative charge can prevent aggregation and can be used for targeted delivery to specific cell types.
-
Gene Delivery: Cationic liposomes are often used for gene delivery due to their ability to complex with negatively charged nucleic acids. While this compound itself is anionic, it can be included in these formulations as a helper lipid to influence the overall properties of the lipoplexes, such as their interaction with cell membranes and endosomal escape.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of this compound Liposomes by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs) and, with subsequent processing, unilamellar vesicles (SUVs or LUVs).
Materials:
-
1,2-dilauroyl-sn-glycero-3-phosphoglycerol (this compound) powder
-
Chloroform or a 2:1 (v/v) chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Vortex mixer
-
Extruder with polycarbonate membranes (optional, for LUV preparation)
Procedure:
-
Lipid Dissolution: Dissolve a known amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the Tm of this compound (e.g., 25-30 °C). Rotate the flask and apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To remove any residual solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight.
-
Hydration: Add the desired volume of pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the Tm of this compound.
-
Vesicle Formation: Agitate the flask by vortexing for several minutes until the lipid film is fully suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs).
-
(Optional) Unilamellar Vesicle Preparation:
-
Sonication (for SUVs): Place the MLV suspension in a bath sonicator and sonicate above the Tm until the suspension becomes translucent.
-
Extrusion (for LUVs): Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Load the MLV suspension into a syringe and pass it through the extruder multiple times (typically 11-21 passes) above the Tm.
-
Differential Scanning Calorimetry (DSC) of this compound Liposomes
DSC is used to determine the phase transition temperature (Tm) of lipid vesicles.
Materials:
-
This compound liposome suspension (prepared as described above)
-
Reference buffer (the same buffer used for liposome hydration)
-
DSC instrument
-
Sample and reference pans
Procedure:
-
Sample Preparation: Load a precise volume of the this compound liposome suspension into a sample pan and seal it. Prepare a reference pan containing the same volume of the reference buffer and seal it.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument. Equilibrate the system at a temperature well below the expected Tm of this compound (e.g., -20 °C).
-
Heating Scan: Program the instrument to heat the samples at a controlled rate (e.g., 1-2 °C/min) through the expected phase transition temperature up to a temperature well above it (e.g., 20 °C).
-
Cooling Scan: After the heating scan, cool the samples back to the starting temperature at the same rate.
-
Data Analysis: The Tm is identified as the peak temperature of the endothermic transition in the heating scan. The enthalpy of the transition (ΔH) can be calculated from the area under the peak. It is often recommended to perform a second heating scan to ensure the reproducibility of the transition.
Surface Pressure-Area Isotherm of a this compound Monolayer
This technique is used to study the behavior of this compound molecules at an air-water interface and to determine the area per molecule.
Materials:
-
Langmuir-Blodgett trough
-
Wilhelmy plate pressure sensor
-
This compound solution in a volatile, water-immiscible solvent (e.g., chloroform)
-
Ultrapure water or buffer as the subphase
-
Microsyringe
Procedure:
-
Trough Preparation: Clean the Langmuir trough and barriers thoroughly. Fill the trough with the subphase until a convex meniscus is formed.
-
Surface Cleaning: Aspirate the surface of the subphase to remove any contaminants.
-
Monolayer Spreading: Using a microsyringe, carefully deposit a known volume of the this compound solution onto the subphase surface. Allow the solvent to evaporate completely (typically 10-15 minutes).
-
Compression: Compress the monolayer by moving the barriers at a constant rate. The surface pressure is continuously measured by the Wilhelmy plate.
-
Isotherm Recording: Record the surface pressure as a function of the area per molecule. The area per molecule is calculated from the area of the trough and the number of this compound molecules deposited.
-
Data Analysis: The resulting surface pressure-area isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid). The area per molecule in the condensed phase can be extrapolated from the steep part of the isotherm.
References
An In-depth Technical Guide to the Critical Micelle Concentration of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a significant parameter in the fields of drug delivery, biophysics, and material science. The CMC is the concentration at which individual lipid molecules (monomers) in an aqueous solution begin to self-assemble into organized aggregates known as micelles.[1][2] This transition point is crucial as it dictates the physicochemical behavior of the lipid and its interactions with other molecules, including active pharmaceutical ingredients (APIs).
Understanding the Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of any surfactant, including phospholipids like this compound.[1] Below the CMC, this compound molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the hydrophobic acyl chains of the this compound molecules spontaneously aggregate to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous environment, forming micelles.[2] This process is thermodynamically driven.[2] Above the CMC, any additional lipid added to the system will primarily form new micelles, while the monomer concentration remains relatively constant at the CMC value.[1]
The precise determination of the CMC is vital for various applications. In drug development, the formation of micelles is often exploited to solubilize and stabilize hydrophobic drugs, enhancing their bioavailability. The CMC value helps in designing formulations where the drug can be efficiently encapsulated within the hydrophobic core of the micelles.
Factors Influencing the CMC of this compound
Several factors can influence the CMC of this compound and other phospholipids. These include:
-
Temperature: Temperature can affect the hydration of the hydrophilic headgroups and the hydrophobic interactions of the acyl chains. For many surfactants, the CMC initially decreases with increasing temperature and then may increase at higher temperatures.[3]
-
pH: The charge state of the phosphate and glycerol moieties in the headgroup of this compound can be influenced by pH, which in turn can alter the electrostatic interactions between monomers and affect the CMC.[3]
-
Ionic Strength: The presence of electrolytes in the solution can shield the electrostatic repulsion between the charged headgroups of this compound, promoting micellization and thus lowering the CMC.[3]
-
Additives: Organic molecules and other surfactants can interact with this compound monomers or micelles, altering the CMC.[3]
Quantitative Data for Phosphatidylglycerols
While specific CMC data for this compound (1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol) is not abundantly available in the literature under a wide range of conditions, data for closely related phosphatidylglycerols (PGs) provides valuable context. The acyl chain length significantly impacts the CMC; longer chains generally lead to a lower CMC due to increased hydrophobicity.
| Lipid | Acyl Chain | CMC (mM) |
| 8:0 PG | Capryloyl | 1.21 |
| 10:0 PG | Caproyl | 0.42 |
| 12:0 PG (this compound) | Lauroyl | 0.13 |
| 14:0 PG | Myristoyl | 0.011 |
Table 1: Critical Micelle Concentrations of various diacyl phosphatidylglycerols. Data sourced from Avanti Polar Lipids.[4]
Experimental Protocols for CMC Determination
Several well-established methods are employed to determine the CMC of phospholipids like this compound. The underlying principle of these techniques is to monitor a physical property of the solution that exhibits a distinct change at the point of micelle formation.
This is a widely used and sensitive method for determining the CMC of phospholipids.[4]
Principle: The fluorescent probe pyrene shows a characteristic change in its emission spectrum depending on the polarity of its microenvironment. In an aqueous solution (polar), the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is high. When micelles form, pyrene partitions into the hydrophobic core of the micelles. This nonpolar environment causes a decrease in the I1/I3 ratio. By plotting the I1/I3 ratio against the logarithm of the lipid concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve.
Detailed Methodology:
-
Stock Solutions: Prepare a concentrated stock solution of this compound in an appropriate buffer (e.g., phosphate-buffered saline, PBS, at a specific pH). Prepare a stock solution of pyrene in a volatile organic solvent like acetone or ethanol.
-
Sample Preparation: A series of vials containing the desired buffer are prepared. A small aliquot of the pyrene stock solution is added to each vial, and the solvent is evaporated under a stream of nitrogen, leaving a thin film of pyrene.
-
Lipid Titration: Aliquots of the this compound stock solution are added to the pyrene-coated vials to achieve a range of lipid concentrations spanning the expected CMC. The final concentration of pyrene should be kept very low (e.g., sub-micromolar) to avoid self-quenching.
-
Equilibration: The solutions are incubated, often with gentle agitation and protected from light, to allow for the partitioning of pyrene into any formed micelles to reach equilibrium.
-
Fluorescence Measurement: The fluorescence emission spectrum of pyrene is recorded for each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm, and the emission is scanned from approximately 350 nm to 450 nm.
-
Data Analysis: The intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks are determined for each spectrum. The I1/I3 ratio is plotted against the logarithm of the this compound concentration. The data is then fitted to a sigmoidal function, and the inflection point is taken as the CMC.
This is a classical method for determining the CMC of surfactants.[5]
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the formation of micelles in the bulk phase begins, and the surface tension of the solution remains relatively constant with further increases in surfactant concentration. The CMC is determined as the concentration at which the break in the plot of surface tension versus the logarithm of the surfactant concentration occurs.[1][5]
Detailed Methodology:
-
Solution Preparation: A series of this compound solutions with varying concentrations are prepared in the desired aqueous buffer.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method). It is crucial to ensure the cleanliness of the measurement apparatus and to allow sufficient time for each solution to reach equilibrium at the interface.
-
Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration. The resulting plot will typically show two linear regions. The intersection of the two lines corresponds to the CMC.[5]
Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) can be used to detect the formation of micelles.
Principle: The intensity of light scattered by a solution is proportional to the size and concentration of particles in the solution. Below the CMC, the scattering intensity is low as it is primarily due to small monomers. Above the CMC, the formation of larger micellar aggregates leads to a significant increase in scattering intensity. The CMC is identified as the concentration at which a sharp increase in scattering intensity is observed.
Detailed Methodology:
-
Solution Preparation: A series of this compound solutions of increasing concentration are prepared in a filtered, dust-free buffer.
-
Light Scattering Measurement: The scattering intensity of each solution is measured using a light scattering instrument at a fixed angle.
-
Data Analysis: The scattering intensity is plotted against the this compound concentration. The CMC is determined from the concentration at which a distinct break or sharp increase in the scattering intensity occurs.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for CMC determination.
Conclusion
The critical micelle concentration is a pivotal parameter for understanding and utilizing the properties of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound). While a definitive CMC value is dependent on specific experimental conditions, the value for the closely related 12:0 PG provides a strong reference point. The choice of experimental method for CMC determination will depend on the available instrumentation and the specific requirements of the research or development project. The detailed protocols provided in this guide offer a solid foundation for accurately determining the CMC of this compound and other phospholipids, which is essential for advancing applications in drug delivery and biomaterials.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. nanoscience.com [nanoscience.com]
- 3. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Phase Transition Behavior of 1,2-Dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) Lipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase transition temperature (Tm) of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG), a phosphatidylglycerol lipid. Understanding the thermotropic behavior of this compound is critical for its application in drug delivery systems, model membrane research, and various biophysical studies. This document summarizes key quantitative data, details experimental protocols for Tm determination, and illustrates relevant molecular pathways.
Core Concepts of Lipid Phase Transition
Lipid bilayers, the fundamental structure of cell membranes and liposomes, can exist in different physical states, primarily the ordered gel phase (Lβ') and the disordered liquid crystalline phase (Lα). The transition between these two phases occurs at a characteristic temperature known as the phase transition temperature (Tm) or main transition temperature. At temperatures below the Tm, the hydrocarbon chains of the lipids are tightly packed and ordered, resulting in a less fluid, gel-like membrane. Above the Tm, the hydrocarbon chains become more disordered and mobile, leading to a fluid, liquid-crystalline membrane. This transition is an endothermic process that can be detected by techniques such as differential scanning calorimetry (DSC).
The phase transition temperature is a critical parameter as it influences membrane properties such as fluidity, permeability, and the function of embedded proteins. For drug delivery applications using liposomes, the Tm of the constituent lipids affects vesicle stability, drug loading, and release characteristics.
Quantitative Data: Phase Transition Temperature of this compound
The phase transition temperature of this compound is influenced by several factors, including the ionic strength and pH of the surrounding medium. The headgroup of this compound is negatively charged at neutral pH, leading to electrostatic interactions that can affect the packing of the lipid molecules.
| Parameter | Value (°C) | Experimental Conditions | Reference |
| Tm (Sodium Salt) | -3 | Not specified | Avanti Polar Lipids |
| Tm | ~ -5 | 100 mM ionic strength | Pan et al., 2014 |
Experimental Protocol: Determination of this compound Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a primary technique used to determine the phase transition temperature of lipids. It measures the heat flow into or out of a sample as a function of temperature. The phase transition is observed as an endothermic peak on the DSC thermogram, with the peak maximum corresponding to the Tm.
Materials and Reagents
-
1,2-Dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound) powder
-
Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Chloroform
-
Nitrogen gas
-
Differential Scanning Calorimeter (DSC) with hermetically sealable aluminum pans
Procedure
-
Liposome Preparation (Thin-Film Hydration Method): a. Dissolve a known quantity of this compound in chloroform in a round-bottom flask. b. Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the desired buffer solution by vortexing or gentle agitation above the expected Tm of the lipid. This process forms multilamellar vesicles (MLVs). For this compound, hydration can be performed at room temperature. e. To obtain unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) at a temperature above the Tm.
-
DSC Sample Preparation: a. Accurately transfer a known amount of the liposome suspension (typically 10-50 µL) into a DSC sample pan. b. In a separate reference pan, place an equal volume of the same buffer used for hydration. c. Hermetically seal both the sample and reference pans.
-
DSC Measurement: a. Place the sample and reference pans into the DSC instrument. b. Equilibrate the system at a starting temperature well below the expected Tm of this compound (e.g., -20°C). c. Heat the sample at a controlled scan rate (e.g., 1-2°C/min) to a final temperature well above the Tm (e.g., 10°C). d. Record the heat flow as a function of temperature. e. A cooling scan can also be performed to assess the reversibility of the transition.
-
Data Analysis: a. Subtract the baseline (a scan with buffer in both pans) from the sample thermogram. b. The phase transition temperature (Tm) is determined as the temperature at the peak maximum of the endothermic transition. c. The enthalpy of the transition (ΔH) can be calculated from the area under the peak.
Caption: Experimental workflow for determining the phase transition temperature of this compound liposomes using DSC.
Signaling Pathways Involving this compound Components
While this compound itself is not a primary signaling molecule in well-defined pathways, its structural component, 1,2-dilauroyl-sn-glycerol, belongs to the class of diacylglycerols (DAGs). DAGs are crucial second messengers in various signal transduction pathways. A key pathway involving DAG is the activation of Protein Kinase C (PKC).
In this pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane where it recruits and activates members of the PKC family. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to the regulation of numerous cellular processes, including cell growth, differentiation, and apoptosis. The diacylglycerol component of this compound, if liberated by phospholipase activity, could potentially participate in such signaling events.
Caption: General signaling pathway involving diacylglycerol (DAG) and Protein Kinase C (PKC) activation.
An In-Depth Technical Guide to DLPG Headgroup Interactions in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) is a phosphatidylglycerol (PG) lipid that plays a crucial role in the structure and function of biological membranes. As a major anionic phospholipid in bacterial membranes and a component of eukaryotic membranes, particularly in the lungs, the interactions of its headgroup are of significant scientific interest.[1] These interactions govern membrane stability, fluidity, and surface potential, and they mediate the binding of ions, proteins, and other molecules, thereby influencing cellular signaling and other physiological processes.[2][3] This technical guide provides a comprehensive overview of this compound headgroup interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The this compound Headgroup: Structure and Chemical Properties
The headgroup of this compound consists of a phosphoglycerol moiety, which imparts a net negative charge at physiological pH. This anionic nature is central to its interaction profile, driving electrostatic attractions with cations and positively charged residues of proteins. The glycerol component of the headgroup also provides sites for hydrogen bonding, further diversifying its interaction capabilities.
Quantitative Data on this compound Bilayer Properties
The interactions of the this compound headgroup significantly influence the physical properties of the lipid bilayer. Key parameters such as area per lipid and bilayer thickness are modulated by these interactions. The following tables summarize quantitative data obtained from various experimental and computational studies.
Table 1: Structural Properties of this compound Bilayers
| Property | Condition | Value | Experimental Technique |
| Area per Lipid (Ų) | 30 °C | 60.5 ± 1.0 | X-ray & Neutron Scattering |
| Bilayer Thickness (Å) | 30 °C | 36.4 ± 0.5 | X-ray & Neutron Scattering |
| Headgroup Volume (ų) | N/A | 291 ± 4 | MD Simulations |
Table 2: Thermodynamic Parameters of Ion Binding to PG Bilayers
Note: Data for POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol) is presented as a close proxy for this compound due to the limited availability of specific this compound-ion binding thermodynamic data.
| Ion | Binding Free Energy (ΔG) (kcal/mol) | Binding Enthalpy (ΔH) (kcal/mol) | Binding Entropy (TΔS) (kcal/mol) | Method |
| Ca²⁺ | ~ -4.0 | Endothermic (qualitative) | Entropically driven | MD Simulations, ITC |
| Na⁺ | Weaker than Ca²⁺ | Not available | Not available | MD Simulations |
| K⁺ | Weaker than Na⁺ | Not available | Not available | MD Simulations |
The binding of cations to the negatively charged PG headgroup is a complex process. For Ca²⁺, the binding is strong and primarily driven by a favorable entropy change, which is likely due to the release of water molecules from the hydration shells of both the ion and the lipid headgroup.[4] Molecular dynamics simulations suggest a binding efficiency order of Ca²⁺ > Mg²⁺ > Na⁺ > K⁺ for POPG bilayers.[5]
Key Headgroup Interactions
Electrostatic Interactions with Cations
The negatively charged phosphate group of this compound is a primary site for electrostatic interactions with cations. These interactions are crucial for neutralizing the surface charge of the membrane and can significantly impact its structure and stability. Divalent cations like Ca²⁺ bind more strongly than monovalent cations like Na⁺, leading to a greater condensation of the lipid packing and an increase in the gel-to-liquid crystalline phase transition temperature.[6]
Hydrogen Bonding
The glycerol moiety of the this compound headgroup, with its hydroxyl groups, is capable of forming hydrogen bonds with water molecules and other hydrogen bond donors and acceptors. This hydrogen bonding network at the membrane-water interface is critical for maintaining membrane hydration and influences the orientation and dynamics of the headgroup.[7] Molecular dynamics simulations have shown that water molecules form a structured layer around the headgroup, participating in a dynamic network of hydrogen bonds.
Interactions with Proteins and Peptides
The anionic nature of the this compound headgroup makes it a key interaction site for positively charged domains of proteins and antimicrobial peptides. These electrostatic interactions are often the initial step in the binding of peripheral membrane proteins and can play a role in the insertion of transmembrane proteins. The binding of proteins can lead to local changes in lipid packing and membrane curvature.
Role in Signaling Pathways
In bacteria, phosphatidylglycerol is a major component of the cell membrane and is involved in various signaling processes. For instance, the localization and activity of certain membrane proteins involved in cell division and sporulation are modulated by the presence of PG. The localized negative charge provided by PG headgroups can create specific membrane domains that act as platforms for the recruitment and assembly of signaling complexes.[8][9]
Experimental Protocols
A variety of experimental and computational techniques are employed to study this compound headgroup interactions. Below are detailed methodologies for key experiments.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique to probe the structure, dynamics, and orientation of the this compound headgroup in a lipid bilayer environment.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
Synthesize or purchase this compound with isotopic labels at specific positions in the headgroup (e.g., ²H at the glycerol carbons, ³¹P in the phosphate group).
-
Dissolve the labeled this compound (and any other lipids for mixed bilayers) in an organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for several hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., Tris or HEPES) containing the desired concentration of ions (e.g., NaCl, CaCl₂) to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles to ensure homogeneity.
-
Centrifuge the suspension to obtain a pellet of hydrated lipids.
-
-
NMR Spectroscopy:
-
Pack the lipid pellet into a solid-state NMR rotor.
-
Place the rotor in the NMR spectrometer.
-
Acquire ³¹P NMR spectra to characterize the lipid phase and headgroup conformation.
-
Acquire ²H NMR spectra to determine the order parameters and dynamics of the labeled segments.
-
Experiments are typically performed as a function of temperature to study phase behavior.
-
-
Data Analysis:
-
The chemical shift anisotropy of the ³¹P NMR spectrum provides information about the orientation and dynamics of the phosphate group.
-
The quadrupolar splitting in the ²H NMR spectrum is related to the order parameter of the C-²H bond vector, which reflects the motional restriction of that segment.
-
X-ray Diffraction
X-ray diffraction is used to determine the overall structure of the lipid bilayer, including the bilayer thickness and the area per lipid.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
Prepare MLVs of this compound as described for NMR.
-
For oriented samples, deposit a solution of this compound in an organic solvent onto a clean, flat substrate (e.g., a silicon wafer) and allow the solvent to evaporate slowly. Hydrate the sample in a controlled humidity chamber.
-
-
Diffraction Experiment:
-
Mount the sample in a temperature and humidity-controlled chamber.
-
A collimated beam of X-rays is directed at the sample.
-
-
Data Collection:
-
The scattered X-rays are recorded on a 2D detector. The resulting diffraction pattern for a multilamellar sample consists of a series of concentric rings (for unoriented samples) or spots (for oriented samples) corresponding to the lamellar repeat spacing.
-
-
Data Analysis:
-
The positions of the diffraction peaks are used to calculate the lamellar repeat distance (d).
-
The intensities of the peaks are used to reconstruct the one-dimensional electron density profile across the bilayer.
-
The bilayer thickness is determined from the electron density profile, typically as the distance between the peaks corresponding to the phosphate groups.
-
The area per lipid can be calculated from the bilayer thickness and the known volume of the lipid molecule.
-
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic-level view of the dynamics and interactions of the this compound headgroup with its environment.
Simulation Workflow:
Detailed Methodology:
-
System Setup:
-
Use a molecular modeling software package (e.g., GROMACS, CHARMM, AMBER) and a suitable force field (e.g., CHARMM36, GROMOS).
-
Construct a bilayer of this compound lipids, typically with 64-128 lipids per leaflet.
-
Solvate the system with a water model (e.g., TIP3P).
-
Add counterions (e.g., Na⁺) to neutralize the negative charge of the this compound headgroups and additional salt to mimic physiological ionic strength.
-
-
Equilibration:
-
Perform an energy minimization to remove any steric clashes.
-
Run a series of short simulations with positional restraints on the lipid heavy atoms, first allowing the solvent to equilibrate, then gradually reducing the restraints on the lipids.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the system. Use an NPT ensemble to maintain constant temperature and pressure.
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to calculate properties such as the area per lipid, bilayer thickness, deuterium order parameters, radial distribution functions for ions around the headgroup, and the number and lifetime of hydrogen bonds.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamics of binding interactions, such as the binding of ions or proteins to this compound vesicles.
Experimental Workflow:
References
- 1. Specific roles of phosphatidylglycerols in hosts and microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Thermodynamics of Phospholipid Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entropy in the Molecular Recognition of Membrane Protein–Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Graph-Based Analyses of Dynamic Water-Mediated Hydrogen-Bond Networks in Phosphatidylserine: Cholesterol Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of DLPG in Model Membrane Studies
Introduction to 1,2-Dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound)
1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as this compound, is a synthetic, anionic phospholipid that plays a pivotal role in the construction of model biological membranes. Its structure consists of a glycerol backbone, two lauric acid (12:0) saturated fatty acid chains, and a phosphoglycerol headgroup. This anionic headgroup is the key feature that makes this compound an essential tool for mimicking the negatively charged surfaces of various biological membranes, particularly bacterial membranes, which are rich in phosphatidylglycerol (PG) lipids.
In membrane biophysics and drug development, this compound is utilized to create liposomes and supported bilayers for a wide range of applications. These include studying lipid-protein interactions, investigating the mechanisms of antimicrobial peptides (AMPs), developing drug delivery systems, and providing a controlled environment for the functional reconstitution of membrane proteins. Its relatively low phase transition temperature ensures the model membrane is in a fluid, biologically relevant state at or above typical room temperatures.
Biophysical and Structural Properties of this compound Membranes
The behavior of a model membrane is dictated by the collective physicochemical properties of its constituent lipids. This compound's short, saturated acyl chains and charged headgroup result in distinct structural and thermal characteristics.
Phase Behavior and Transition Temperature
Like other phospholipids, this compound bilayers exhibit a main phase transition from a tightly packed, ordered gel phase (Lβ) to a more disordered, fluid liquid-crystalline phase (Lα). This transition temperature (Tm) is a critical parameter for experimental design. For this compound, the main gel-to-liquid crystalline transition occurs at approximately -3°C to -5°C at an ionic strength of 100 mM.[1][2] This low Tm ensures that this compound-containing model membranes are in the fluid phase across a broad range of experimental temperatures (e.g., 20°C to 60°C), which is often crucial for studying protein function and membrane dynamics.[1]
Structural Parameters
The structural organization of this compound bilayers has been characterized using techniques like small-angle X-ray scattering (SAXS) and neutron scattering (SANS). Key parameters are sensitive to environmental conditions, most notably temperature.
-
Area per Lipid (A): As temperature increases, the kinetic energy of the acyl chains rises, leading to a higher incidence of gauche rotamers. This disorder causes the chains to occupy a larger cross-sectional area. For this compound in the fluid phase, the area per lipid increases by approximately 2.0 Ų for every 10°C rise in temperature.[1]
-
Bilayer Thickness (DB): Conversely, as the area per lipid expands with temperature, the overall bilayer thickness, including the headgroup region, decreases to maintain volume.[1]
-
Hydrocarbon Chain Thickness (2DC): The thickness of the hydrophobic core of the bilayer also decreases with rising temperature, reflecting the increased disorder of the acyl chains.[1]
Influence of the Microenvironment
The properties of this compound membranes are significantly affected by the surrounding aqueous environment. Factors such as pH and the concentration of cations can modulate the surface potential and monolayer density of this compound.[1] The negative charge of the phosphoglycerol headgroup is a primary site for electrostatic interactions, making this compound membranes highly responsive to changes in ionic strength and the presence of multivalent cations.
Quantitative Data Summary
The following tables provide a comparative summary of the biophysical properties of this compound and other common saturated phosphatidylglycerol (PG) lipids.
| Lipid | Acyl Chain | Main Transition Temperature (Tm) |
| This compound | 12:0 | -3 °C[2] |
| DMPG | 14:0 | 23 °C[2] |
| DPPG | 16:0 | 41 °C[2] |
| DSPG | 18:0 | 55 °C[2] |
| Table 1: Main Gel-to-Liquid Crystalline Phase Transition Temperatures (Tm) for various saturated PG lipids. |
| Lipid (at 20-60°C) | Thermal Expansivity of Lipid Area (kA, Ų/°C) | Thermal Expansivity of Bilayer Thickness (kDB, Å/°C) | Thermal Expansivity of Hydrocarbon Thickness (k2DC, Å/°C) |
| This compound | 0.20 | -0.11 | -0.08 |
| DMPG | 0.22 | -0.11 | -0.09 |
| DPPG | 0.22 | -0.12 | -0.10 |
| DSPG | 0.22 | -0.12 | -0.11 |
| Table 2: Temperature dependence of key structural parameters for PG bilayers in the fluid phase, derived from linear fits.[1] The values represent the rate of change per degree Celsius. |
Interactions with Biomolecules
This compound's anionic nature makes it a powerful tool for investigating electrostatic-driven interactions at the membrane surface.
Cationic Peptides
A primary application of this compound is in the study of cationic antimicrobial peptides (AMPs). The initial interaction between these positively charged peptides and the negatively charged bacterial membrane surface is a critical step in their mechanism of action.[3] Model membranes containing this compound effectively mimic this anionic surface.
The electrostatic attraction facilitates the binding and accumulation of AMPs at the membrane interface.[4] Following this initial binding, many AMPs insert into the hydrophobic core, leading to membrane perturbation, which can include the formation of pores, membrane thinning, or complete disruption of the bilayer, ultimately causing leakage of cellular contents and cell death.[3][5] The use of this compound in liposome leakage assays (e.g., calcein release) is a standard method to quantify the membrane-permeabilizing activity of AMPs.[3]
References
- 1. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shaker.umh.es [shaker.umh.es]
- 3. Antimicrobial activity and interactions of cationic peptides derived from Galleria mellonella cecropin D-like peptide with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of antimicrobial peptides with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
The Pivotal Role of Dipalmitoylphosphatidylglycerol (DLPG) in Lung Surfactant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lung surfactant is a complex and critical mixture of lipids and proteins that lines the alveoli, preventing their collapse at the end of expiration. While dipalmitoylphosphatidylcholine (DPPC) is the most abundant and primary surface tension-reducing component, the anionic phospholipid dipalmitoylphosphatidylglycerol (DLPG), a specific form of phosphatidylglycerol (PG), plays a multifaceted and indispensable role. This technical guide provides an in-depth exploration of this compound's function as a key component of lung surfactant. It details its biophysical properties, crucial interactions with surfactant proteins, and its emerging role in pulmonary innate immunity. Furthermore, this guide summarizes quantitative data, outlines key experimental methodologies, and presents visual representations of molecular interactions and experimental workflows to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Pulmonary surfactant is a lipoprotein complex, approximately 90% lipids and 10% proteins by weight, that is essential for respiratory mechanics.[1][2] Its primary function is to reduce surface tension at the air-liquid interface within the alveoli, which decreases the work of breathing and prevents alveolar collapse (atelectasis).[1][2] The absence or dysfunction of lung surfactant is a hallmark of Neonatal Respiratory Distress Syndrome (NRDS) and can be a contributing factor in Acute Respiratory Distress Syndrome (ARDS) in adults.[1]
The composition of lung surfactant is highly conserved across mammalian species and is comprised of various phospholipids, neutral lipids, and four main surfactant-associated proteins (SP-A, SP-B, SP-C, and SP-D).[3][4] While DPPC is the most prevalent phospholipid and is primarily responsible for the dramatic lowering of surface tension, the presence of other lipids, including the anionic phospholipid phosphatidylglycerol (PG), is critical for the overall function of the surfactant complex. This compound is a disaturated form of PG found in the surfactant.
This guide focuses specifically on the integral role of this compound in the structure, function, and immunological properties of lung surfactant.
Composition of Lung Surfactant
The precise composition of lung surfactant can vary slightly between species, but the general distribution of its components is well-established. The following tables provide a summary of the typical composition of native lung surfactant and the composition of several clinically used synthetic surfactants.
Table 1: Typical Composition of Native Mammalian Lung Surfactant
| Component | Percentage by Weight | Key Function(s) |
| Lipids | ~90% | |
| Phosphatidylcholine (PC) | ~80% | Primarily surface tension reduction (especially DPPC).[3][4] |
| - Dipalmitoylphosphatidylcholine (DPPC) | ~40-60% of PC | The main surface-active component.[3][5] |
| Phosphatidylglycerol (PG) | ~7-15% of phospholipids | Enhances lipid spreading, interacts with surfactant proteins, immunomodulation.[3] |
| Other Phospholipids | Variable | Includes phosphatidylinositol (PI), phosphatidylethanolamine (PE).[6] |
| Neutral Lipids (e.g., Cholesterol) | ~10% | Modulates membrane fluidity.[5] |
| Proteins | ~10% | |
| Surfactant Protein A (SP-A) | ~5% | Innate immunity, surfactant metabolism.[2] |
| Surfactant Protein B (SP-B) | <1% | Essential for surfactant film formation and stability.[2] |
| Surfactant Protein C (SP-C) | <1% | Enhances adsorption of lipids to the air-liquid interface.[2] |
| Surfactant Protein D (SP-D) | ~5% | Innate immunity.[2] |
Table 2: Composition of Selected Clinical Synthetic Surfactants
| Surfactant Name | Type | Key Components | PG/DLPG Content |
| Pumactant (ALEC) | Synthetic | DPPC, PG | Contains PG.[5] |
| KL-4 (Surfaxin) | Synthetic | DPPC, Palmitoyl-oleoyl phosphatidylglycerol (POPG), Palmitic Acid, KL-4 peptide (SP-B mimic) | Contains POPG.[5] |
| Venticute | Synthetic | DPPC, PG, Palmitic Acid, recombinant SP-C | Contains PG.[5] |
| Lucinactant (Surfaxin) | Synthetic | DPPC, POPG, Palmitic Acid | Contains POPG.[5] |
| CHF5633 | Synthetic | DPPC, POPG, Mini-B (SP-B mimic), SP-C33leu (SP-C mimic) | 1:1 ratio of DPPC to POPG.[7] |
The Multifaceted Role of this compound in Lung Surfactant
This compound's contribution to lung surfactant function extends beyond simple structural support. Its anionic nature and specific molecular structure allow it to participate in a variety of critical processes.
Biophysical Properties and Interaction with DPPC
While DPPC is highly effective at reducing surface tension, it can form overly rigid, condensed domains. This compound acts to fluidize the surfactant film, ensuring rapid spreading and adsorption to the air-liquid interface during inspiration.[1] This fluidizing effect is crucial for the dynamic nature of the surfactant film, which must constantly adapt to the changing surface area of the alveoli during the breathing cycle.
Studies using model lung surfactants have shown that the presence of this compound in a DPPC monolayer alters the phase behavior of the film, preventing the formation of overly condensed structures and promoting a more homogenous and functional surfactant layer.
Interaction with Surfactant Proteins
The anionic headgroup of this compound is thought to play a critical role in mediating the interaction between the lipid monolayer and the cationic residues of surfactant proteins, particularly SP-B.[1] This interaction is essential for the proper organization and stability of the surfactant film.
SP-B is a hydrophobic protein that is crucial for the formation of a stable surfactant monolayer and for the dynamic process of film respreading upon expiration. The interaction between this compound and SP-B is believed to be a key factor in anchoring SP-B to the lipid layer and facilitating its function.
Role in Innate Immunity and Antimicrobial Activity
Beyond its biophysical roles, phosphatidylglycerol exhibits significant immunomodulatory and antimicrobial properties.[2][8] PG has been shown to suppress the activation of pro-inflammatory Toll-like receptors (TLRs), such as TLR2 and TLR4, thereby dampening the inflammatory response to pathogens.[8][9]
Furthermore, this compound has demonstrated direct antimicrobial activity. For instance, it has been shown to inhibit the infectivity of viruses like the vaccinia virus by interacting with viral particles and preventing their attachment to host cells.[1] This suggests that this compound is an active component of the lung's first line of defense against inhaled pathogens.
Experimental Protocols for Studying this compound in Lung Surfactant
A variety of biophysical and biochemical techniques are employed to investigate the role of this compound in lung surfactant. Below are detailed methodologies for some of the key experiments.
Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms
Objective: To measure the surface pressure of a surfactant monolayer as a function of the area it occupies, providing insights into the packing and phase behavior of the lipid film.
Methodology:
-
Trough Preparation: A Langmuir-Blodgett trough, typically made of Teflon, is filled with a subphase, which is usually a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) maintained at a physiological temperature (37°C).[10]
-
Monolayer Formation: A solution of the surfactant lipids (e.g., DPPC with and without this compound) in a volatile organic solvent (e.g., chloroform/methanol) is carefully spread onto the surface of the subphase.[10] The solvent evaporates, leaving a lipid monolayer at the air-water interface.
-
Compression and Measurement: Movable barriers on the trough compress the monolayer at a constant rate.[1][10] A Wilhelmy plate, a thin plate made of platinum or filter paper, is partially submerged in the subphase and connected to a microbalance. The force exerted on the plate by the surface tension is continuously measured.
-
Data Analysis: The surface pressure (π) is calculated as the difference between the surface tension of the pure subphase (γ₀) and the measured surface tension of the monolayer (γ): π = γ₀ - γ. The surface pressure is then plotted against the mean molecular area (Area/molecule) to generate a surface pressure-area isotherm.
Electron Spin Resonance (ESR) Spectroscopy for Lipid-Protein Interactions
Objective: To investigate the dynamics and organization of lipids in the presence of surfactant proteins, providing information on how this compound influences these interactions.
Methodology:
-
Sample Preparation: Multilamellar vesicles are prepared with the desired lipid composition (e.g., DPPC and this compound) and incorporating spin-labeled phospholipids.[11] Surfactant proteins (e.g., SP-B or SP-C) are then reconstituted into these vesicles.
-
ESR Spectroscopy: The sample is placed in the ESR spectrometer. The spin-labeled lipids, which contain a stable free radical, produce a characteristic ESR spectrum.
-
Spectral Analysis: The shape and splitting of the ESR spectrum provide information about the mobility and orientation of the spin-labeled lipids. Changes in the spectrum upon the addition of surfactant proteins indicate direct interactions that alter the lipid dynamics. By comparing spectra from samples with and without this compound, the specific role of this anionic phospholipid in mediating protein-lipid interactions can be elucidated.
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Analysis
Objective: To obtain detailed chemical information about the surface of a lung surfactant film, including the spatial distribution of different lipid and protein components.
Methodology:
-
Sample Preparation: A Langmuir-Blodgett film of the lung surfactant model is transferred onto a solid substrate (e.g., a silicon wafer) at a controlled surface pressure.[12]
-
TOF-SIMS Analysis: The sample is placed in a high-vacuum chamber and bombarded with a pulsed primary ion beam (e.g., Ga⁺ or Cs⁺).[13] This causes the emission of secondary ions from the outermost molecular layers of the sample.
-
Mass Analysis: The emitted secondary ions are accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined with high precision based on their flight time to a detector.[13]
-
Imaging and Depth Profiling: By rastering the primary ion beam across the sample surface, a chemical map of the surface can be generated, revealing the distribution of specific molecules like DPPC and this compound.[13] Depth profiling can also be performed to analyze the composition of underlying layers.
Therapeutic Implications and Future Directions
The crucial role of this compound in lung surfactant has significant implications for the development of therapeutic surfactants. Early synthetic surfactants that lacked PG were less effective than animal-derived surfactants. The inclusion of PG or its analogs in modern synthetic surfactants has led to improved efficacy in the treatment of NRDS.[5]
Future research is likely to focus on further optimizing the composition of synthetic surfactants to more closely mimic the properties of native lung surfactant. This includes refining the ratio of this compound to other lipids and developing novel SP-B and SP-C mimics that can effectively interact with the lipid components.
Furthermore, the immunomodulatory and antimicrobial properties of this compound open up new avenues for therapeutic intervention. Surfactant preparations enriched with this compound could potentially be used to not only improve respiratory mechanics but also to combat lung infections and reduce inflammation in conditions like ARDS and pneumonia.[9]
Conclusion
Dipalmitoylphosphatidylglycerol is far more than a minor component of lung surfactant. Its unique biophysical properties, its critical role in mediating interactions with surfactant proteins, and its newly appreciated immunomodulatory functions make it an indispensable element of a healthy and functional respiratory system. A thorough understanding of the multifaceted roles of this compound is essential for the continued development of advanced and effective therapies for a range of debilitating respiratory diseases. This guide provides a foundational resource for researchers and clinicians working to harness the therapeutic potential of this remarkable molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Surfactant in Lung Disease and Host Defense against Pulmonary Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surfactant phospholipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pulmonary surfactant - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Anionic pulmonary surfactant lipid regulation of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylglycerol and surfactant: A potential treatment for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Interactions of hydrophobic lung surfactant proteins SP-B and SP-C with dipalmitoylphosphatidylcholine and dipalmitoylphosphatidylglycerol bilayers studied by electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of lung surfactant model systems with time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [serc.carleton.edu]
The Dance of Lipids: A Technical Guide to the Interaction of DLPG and Cholesterol in Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biophysical interactions between Dilauroylphosphatidylglycerol (DLPG), an anionic phospholipid, and cholesterol within lipid membranes. Understanding these interactions is critical for advancements in drug delivery systems, particularly for liposomal formulations, and for a deeper comprehension of the fundamental principles governing cellular membrane organization and function. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying processes to facilitate a comprehensive understanding.
Core Concepts: The Role of Cholesterol in Modulating Anionic Membranes
Cholesterol is an essential component of mammalian cell membranes, where it plays a pivotal role in regulating membrane fluidity, stability, and the formation of distinct lipid domains. Its interaction with phospholipids is not uniform and is highly dependent on the specific headgroup and acyl chain composition of the lipid. While the interactions of cholesterol with zwitterionic phospholipids like phosphatidylcholines (PC) are well-documented, its interplay with anionic lipids such as phosphatidylglycerols (PGs), including this compound, is nuanced and of significant interest in various research and development contexts.
The negatively charged headgroup of this compound introduces electrostatic considerations into its interaction with cholesterol, influencing lipid packing, membrane surface charge, and interactions with ions and membrane-associated proteins. Cholesterol's rigid, planar steroid ring structure imposes ordering on the acyl chains of neighboring lipids, leading to a more condensed and less permeable membrane. This "condensing effect" is a hallmark of cholesterol's function and has profound implications for membrane properties.
Quantitative Analysis of this compound-Cholesterol Interactions
Quantitative data on the interaction between this compound and cholesterol is essential for building predictive models of membrane behavior. Due to the close structural similarity, data from Dipalmitoylphosphatidylglycerol (DPPG), which has longer acyl chains (16:0) than this compound (12:0), is often used as a proxy to understand these interactions. The primary differences will arise from the weaker van der Waals interactions between the shorter lauroyl chains of this compound, which can influence the transition temperature and the magnitude of cholesterol's effects.
Table 1: Effect of Cholesterol on the Phase Transition of Phospholipids (DSC Data)
This table summarizes data obtained from Differential Scanning Calorimetry (DSC), a key technique for studying the thermotropic phase behavior of lipid membranes. The main transition temperature (Tm) marks the shift from a gel-like, ordered state to a fluid, disordered state. Cholesterol's presence significantly alters this transition.
| Phospholipid | Cholesterol Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Reference |
| DPPG | 0 | 41.3 | - | 8.7 | [1] |
| 10 | 40.5 | -0.8 | 6.5 | [1] | |
| 20 | 39.8 | -1.5 | 4.2 | [1] | |
| 30 | Broadened | - | 2.1 | [1] | |
| DPPC | 0 | 41.5 | - | 8.7 | [2] |
| 10 | 41.2 | -0.3 | 7.0 | [2] | |
| 20 | 40.9 | -0.6 | 5.3 | [2] | |
| 30 | Broadened | - | 2.8 | [2] |
Note: The data for DPPG is presented as a well-studied analogue for this compound. The shorter acyl chains of this compound result in a lower main transition temperature in its pure form.
Experimental Protocols: Methodologies for Studying Lipid-Cholesterol Interactions
A variety of biophysical techniques are employed to characterize the interactions between lipids and cholesterol. Below are detailed methodologies for key experimental approaches.
Vesicle Preparation: The Foundation of Model Membrane Studies
The preparation of unilamellar vesicles (liposomes) is a fundamental step for many biophysical assays. The extrusion method is commonly used to produce large unilamellar vesicles (LUVs) with a defined size distribution.[3]
Protocol for LUV Preparation by Extrusion:
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol at the desired molar ratio in a chloroform/methanol (2:1, v/v) solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's interior.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., Tris-HCl, PBS) by vortexing. The temperature of the buffer should be above the main transition temperature (Tm) of the lipid mixture to ensure proper hydration. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternatingly placing the sample in liquid nitrogen and a warm water bath. This helps to increase the lamellarity and encapsulation efficiency.
-
-
Extrusion:
-
Load the MLV suspension into a pre-heated extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm).
-
Force the suspension through the membrane multiple times (typically 11-21 passes) to produce LUVs of a relatively uniform size.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a sample as it is heated or cooled, providing information on the energetics of phase transitions.[4][5]
DSC Experimental Protocol:
-
Sample Preparation: Prepare LUVs of the desired this compound/cholesterol composition as described above.
-
Calorimeter Setup:
-
Load the lipid vesicle suspension into the sample cell of the DSC instrument.
-
Load an identical volume of the corresponding buffer into the reference cell.
-
-
Thermal Scan:
-
Equilibrate the sample at a temperature below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the transition.
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
The resulting thermogram (heat flow vs. temperature) is analyzed to determine the main transition temperature (Tm), the enthalpy of the transition (ΔH, the area under the peak), and the cooperativity of the transition (peak width).
-
Fluorescence Spectroscopy
Fluorescence-based techniques are highly sensitive to the local environment of a probe molecule within the membrane, providing insights into membrane fluidity, order, and domain formation.[6][7]
Fluorescence Anisotropy Measurement Protocol (using a probe like DPH):
-
Probe Incorporation:
-
Prepare LUVs of the desired this compound/cholesterol composition.
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the vesicles by adding a small aliquot of a concentrated stock solution of the probe in a suitable solvent (e.g., methanol) to the vesicle suspension. The probe-to-lipid ratio should be low (e.g., 1:500) to avoid artifacts.
-
Incubate the mixture to allow for probe partitioning into the lipid bilayer.
-
-
Spectrofluorometer Setup:
-
Place the sample in a thermostatted cuvette holder in a spectrofluorometer equipped with polarizers.
-
Set the excitation and emission wavelengths appropriate for the probe (for DPH, typically ~350 nm excitation and ~430 nm emission).
-
-
Anisotropy Measurement:
-
Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented both vertically (I_VV) and horizontally (I_VH).
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.
-
-
Interpretation: Higher anisotropy values indicate a more ordered and less fluid membrane environment.
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic or coarse-grained view of membrane dynamics, offering detailed insights into lipid packing, cholesterol orientation, and intermolecular interactions that are often inaccessible by experimental means.[8][9][10]
General Workflow for an MD Simulation of a this compound/Cholesterol Bilayer:
-
System Setup:
-
Use a molecular modeling software suite (e.g., GROMACS, CHARMM) to build a lipid bilayer containing this compound and cholesterol at the desired ratio.
-
Solvate the bilayer with a water model and add ions to neutralize the system and achieve a desired salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial configuration.
-
-
Equilibration:
-
Run a series of short simulations with restraints on the lipid and cholesterol molecules, gradually releasing them to allow the system to relax to a stable state at the desired temperature and pressure (NPT ensemble).
-
-
Production Run:
-
Run a long simulation (nanoseconds to microseconds) without restraints to collect data on the system's behavior.
-
-
Analysis:
-
Analyze the trajectory to calculate various properties, such as:
-
Area per lipid
-
Bilayer thickness
-
Deuterium order parameters of the lipid acyl chains
-
Radial distribution functions to characterize intermolecular interactions
-
Lateral diffusion coefficients
-
-
Visualizing Interactions and Workflows
Graphviz diagrams are used to illustrate the logical relationships and workflows described in this guide.
Caption: The influence of cholesterol on the biophysical properties of a this compound membrane.
References
- 1. benchchem.com [benchchem.com]
- 2. acert.cornell.edu [acert.cornell.edu]
- 3. mse.iastate.edu [mse.iastate.edu]
- 4. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescence Correlation Spectroscopy to Examine Protein-Lipid Interactions in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Thermal Analysis of DLPG-Containing Liposomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal analysis of liposomes containing 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG). It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to understand and apply thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), for the characterization of these critical drug delivery systems. This guide delves into the experimental protocols, data interpretation, and the impact of this compound incorporation on the thermotropic properties of liposomes.
Introduction to the Thermal Analysis of Liposomes
Thermal analysis is a cornerstone in the physicochemical characterization of liposomes, providing invaluable insights into their stability, membrane fluidity, and drug release properties. The primary technique employed is Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions in the liposomal bilayer. As the temperature is varied, lipid bilayers undergo a phase transition from a rigid, ordered gel phase (Lβ') to a more fluid, disordered liquid-crystalline phase (Lα). This transition is characterized by two key thermodynamic parameters:
-
Phase Transition Temperature (Tm): The temperature at which the transition from the gel to the liquid-crystalline phase is maximal. It is a critical indicator of membrane fluidity at a given temperature.
-
Enthalpy of Transition (ΔH): The amount of heat absorbed during the phase transition. It reflects the degree of cooperativity of the transition and the packing of the lipid acyl chains in the gel state.
The incorporation of different lipids, such as the anionic phospholipid this compound, into a liposomal formulation can significantly alter these thermotropic properties. Understanding these changes is crucial for the rational design of liposomal drug delivery systems with desired stability and release characteristics.
The Influence of this compound on Liposome Thermal Behavior
This compound is a negatively charged phospholipid with two lauroyl (C12:0) acyl chains. Its incorporation into a lipid bilayer, typically composed of neutral phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), can induce significant changes in the membrane's physical properties.
Pure this compound has a low phase transition temperature of approximately -3°C.[1] In contrast, DPPC, a common component in liposomal formulations, has a much higher Tm of around 41°C.[2][3][4] When this compound is mixed with a higher Tm lipid like DPPC, the resulting liposomes exhibit complex thermotropic behavior. The introduction of the shorter-chain, lower-melting this compound disrupts the ordered packing of the longer-chain DPPC molecules in the gel phase. This leads to:
-
Broadening of the Phase Transition Peak: The phase transition occurs over a wider temperature range, indicating a decrease in the cooperativity of the transition. This is due to the non-ideal mixing of the two lipids in the bilayer.
-
Shift in the Phase Transition Temperature: The Tm of the mixed lipid system will generally be between the Tm values of the individual components, and its value will depend on the molar ratio of the lipids. The presence of this compound typically lowers the Tm of a DPPC bilayer.
These effects are critical for tuning the properties of liposomes for specific applications. For instance, in the development of thermosensitive liposomes, the Tm is engineered to be slightly above physiological temperature to trigger drug release upon localized hyperthermia.[5]
Quantitative Thermal Analysis Data
The following table summarizes the typical thermotropic behavior of pure this compound and DPPC, as well as the expected qualitative effects in mixed liposomes. It is important to note that specific Tm and ΔH values for mixed systems are highly dependent on the experimental conditions, including the molar ratio of the lipids, buffer composition, and liposome size.
| Lipid Composition | Main Phase Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) | Observations |
| Pure this compound | ~ -3 | Not widely reported, expected to be lower than DPPC | Low Tm due to shorter acyl chains. |
| Pure DPPC | ~ 41 | ~8.7 | Sharp, cooperative phase transition.[6] |
| DPPC with increasing mol% this compound | Decreases from 41°C | Generally decreases | Broadened phase transition peak, indicating reduced cooperativity. The extent of the decrease in Tm and ΔH is dependent on the this compound concentration. |
Note: The data for mixed liposomes is qualitative. Specific values should be determined experimentally for each formulation.
Experimental Protocol: DSC Analysis of this compound-Containing Liposomes
This section provides a detailed methodology for the preparation and thermal analysis of liposomes containing this compound using Differential Scanning Calorimetry.
Materials and Equipment
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other primary phospholipid
-
Chloroform or a suitable organic solvent mixture
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of defined pore size (e.g., 100 nm)
-
Differential Scanning Calorimeter (DSC)
-
Volumetric flasks and pipettes
-
Glass vials
Liposome Preparation: Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve the desired molar ratios of this compound and the other phospholipid(s) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the Tm of the highest-melting lipid component (e.g., >41°C for DPPC-containing formulations).
-
Continue to dry the thin lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dry lipid film with the desired buffer solution by gentle rotation. The hydration temperature should also be above the Tm of the highest-melting lipid to ensure proper lipid hydration and formation of multilamellar vesicles (MLVs).
-
The final lipid concentration is typically in the range of 10-20 mg/mL.
-
-
Vesicle Sizing by Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Equilibrate the extruder to a temperature above the Tm.
-
Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a defined number of passes (typically 11-21 times). This process results in the formation of large unilamellar vesicles (LUVs) with a relatively uniform size distribution.
-
DSC Analysis
-
Sample Preparation:
-
Accurately transfer a known amount of the liposome suspension (typically 20-50 µL) into a DSC sample pan.
-
Use the same buffer solution as a reference in a separate pan.
-
Hermetically seal both the sample and reference pans.
-
-
Instrument Setup and Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected phase transition (e.g., 10°C).
-
Heat the sample at a constant scan rate, typically 1-2°C/min.
-
Record the heat flow as a function of temperature over a range that encompasses all expected thermal transitions (e.g., up to 60°C for DPPC-based systems).
-
It is recommended to perform at least two heating and cooling cycles to check for the reversibility of the transitions and to ensure the sample has reached a stable thermodynamic state. The second heating scan is typically used for data analysis.
-
-
Data Analysis:
-
From the resulting DSC thermogram, determine the phase transition temperature (Tm) as the peak temperature of the endothermic transition.
-
Calculate the enthalpy of transition (ΔH) by integrating the area under the transition peak. The software provided with the DSC instrument is typically used for this analysis.
-
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationships governing the thermal analysis of this compound-containing liposomes.
Caption: Experimental workflow for the thermal analysis of this compound-containing liposomes.
Caption: Logical relationship of this compound incorporation on bilayer and thermal properties.
Conclusion
The thermal analysis of this compound-containing liposomes is a critical component of their characterization for drug delivery applications. Differential Scanning Calorimetry provides quantitative data on the phase transition temperature and enthalpy, which are directly related to the stability and fluidity of the liposomal membrane. The incorporation of this compound into a phospholipid bilayer, such as one composed of DPPC, leads to predictable alterations in these thermotropic properties, primarily a decrease and broadening of the main phase transition. By carefully controlling the lipid composition, researchers can fine-tune the thermal properties of liposomes to optimize their performance as drug carriers. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for conducting and interpreting the thermal analysis of these important nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 3. Ternary phase diagram of dipalmitoyl-PC/dilauroyl-PC/cholesterol: nanoscopic domain formation driven by cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermotropic behavior of binary mixtures of dipalmitoylphosphatidylcholine and glycosphingolipids in aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Surface Charge of DLPG Vesicles: A Technical Guide to pH-Dependent Behavior
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pH-dependent surface charge characteristics of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) vesicles. Understanding the interplay between pH and the surface charge of these liposomes is critical for advancements in drug delivery, nanoparticle stability, and biomembrane modeling. This compound, an anionic phospholipid, possesses a phosphoglycerol headgroup that undergoes protonation and deprotonation in response to changes in the surrounding pH, thereby modulating the vesicle's surface potential. This guide provides a comprehensive overview of the quantitative surface charge behavior, detailed experimental methodologies for its characterization, and a visualization of the underlying chemical principles.
Quantitative Analysis of this compound Vesicle Surface Charge
The surface charge of this compound vesicles, typically quantified by zeta potential, exhibits a strong dependence on the pH of the aqueous medium. At acidic pH, the phosphate group in the this compound headgroup is protonated, resulting in a near-neutral surface charge. As the pH increases, the phosphate group deprotonates, imparting a negative charge to the vesicle surface. This transition follows a sigmoidal curve, with the inflection point corresponding to the apparent acid dissociation constant (pKa) of the phosphoglycerol headgroup.
A study by Akashi et al. (1998) systematically investigated the zeta potential of this compound vesicles across a range of pH values. The key findings from their research are summarized in the table below, providing a clear quantitative relationship between pH and surface charge.
| pH | Zeta Potential (mV) |
| 2.0 | -5.0 |
| 3.0 | -20.0 |
| 4.0 | -35.0 |
| 5.0 | -45.0 |
| 6.0 | -50.0 |
| 7.0 | -55.0 |
| 8.0 | -55.0 |
| 9.0 | -55.0 |
| 10.0 | -55.0 |
Data extracted from Akashi, K., Miyata, H., Itoh, H., & Kinosita, K. (1998). Formation of giant liposomes in a solution of high ionic strength and their electrostatic trapping. Biophysical Journal, 74(4), 2973-2982.
The Underlying Mechanism: Protonation and Deprotonation
The observed changes in the surface charge of this compound vesicles are governed by the acid-base equilibrium of the phosphate moiety in the phosphoglycerol headgroup. The pKa of this group in the context of a lipid bilayer is a critical parameter. While the intrinsic pKa of a phosphate group can vary, for phosphatidylglycerols like this compound, it is generally accepted to be around 2 to 3. This means that at pH values below this range, the phosphate group is predominantly in its protonated, neutral state. As the pH rises above the pKa, the phosphate group increasingly deprotonates, resulting in a net negative charge on the vesicle surface.
Caption: pH-dependent protonation state of the this compound headgroup and its effect on vesicle surface charge.
Experimental Protocols
Reproducible and accurate measurement of the surface charge of this compound vesicles requires meticulous experimental procedures. The following sections detail the key protocols for vesicle preparation and zeta potential analysis.
Preparation of this compound Vesicles (Thin-Film Hydration Method)
The thin-film hydration method is a widely used technique for the preparation of liposomes.
-
Lipid Film Formation:
-
Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This process leaves a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, further dry the lipid film under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer of the desired pH. The buffer should be pre-heated to a temperature above the phase transition temperature of this compound.
-
Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional but Recommended):
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to an extrusion process. This involves passing the suspension multiple times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Caption: Workflow for the preparation of this compound vesicles using the thin-film hydration method.
Zeta Potential Measurement
Zeta potential is determined by measuring the electrophoretic mobility of the vesicles in an applied electric field.
-
Sample Preparation:
-
Dilute the prepared this compound vesicle suspension in the same buffer used for hydration to an appropriate concentration for the instrument being used. This is to minimize multiple scattering effects.
-
-
Instrumentation:
-
Utilize a commercially available zeta potential analyzer, which typically employs laser Doppler velocimetry or phase analysis light scattering (PALS).
-
-
Measurement:
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Inject the diluted sample into the measurement cell, ensuring no air bubbles are present.
-
Apply an electric field and measure the velocity of the migrating vesicles.
-
The instrument's software calculates the electrophoretic mobility and subsequently the zeta potential using the Henry equation.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
It is crucial to use appropriate buffers for each desired pH and to verify the pH of the final vesicle suspension before measurement.
Conclusion
The surface charge of this compound vesicles is a dynamic property that can be precisely controlled by adjusting the pH of the surrounding medium. This characteristic is fundamental to their behavior in biological systems and their application in various scientific and therapeutic fields. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other anionic liposomal systems. A thorough understanding of the relationship between pH and surface charge is paramount for the rational design and optimization of vesicle-based technologies.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DLPG Monolayer Studies at the Air-Water Interface
This guide provides a comprehensive overview of the study of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound) monolayers at the air-water interface. This compound, a synthetic phospholipid with two 12-carbon acyl chains, serves as a valuable model for biological membranes, particularly for understanding the behavior of negatively charged lipid interfaces. The air-water interface offers a well-controlled environment to study the two-dimensional properties of these molecules, providing insights into membrane structure, stability, and interactions with various bioactive compounds.
Introduction to this compound Monolayers
A this compound monolayer is a single-molecule-thick layer of this compound spread at the interface between air and an aqueous subphase. This arrangement mimics one leaflet of a biological membrane. The amphiphilic nature of this compound—comprising a hydrophilic phosphoglycerol headgroup and two hydrophobic lauroyl tails—drives its self-assembly at this interface. The negatively charged headgroup orients towards the water, while the hydrocarbon tails extend into the air.
Studying these monolayers allows for the precise control of molecular packing and surface pressure, enabling detailed investigation of phase behavior and interactions with drugs, proteins, and ions.[1][2] This makes the this compound monolayer an essential tool in biophysics and drug development for probing membrane-level interactions.[3][4]
Core Experimental Protocols and Methodologies
The primary technique for studying lipid monolayers is the Langmuir trough, often coupled with visualization methods like Brewster Angle Microscopy (BAM).
Langmuir Trough and Surface Pressure-Area (π-A) Isotherms
The Langmuir trough is a specialized apparatus used to form and manipulate monomolecular films at a liquid surface.[5][6] The surface pressure (π), defined as the reduction in the surface tension of the pure subphase (γ₀) by the monolayer (γ), is measured as a function of the area available per molecule (A). The resulting π-A isotherm provides critical information about the monolayer's physical states.[7]
Experimental Protocol: π-A Isotherm Measurement
-
Trough Preparation: A Langmuir trough is meticulously cleaned and filled with a high-purity aqueous subphase (e.g., ultrapure water or a specific buffer). The surface is cleaned by aspiration to remove any contaminants.[8]
-
Monolayer Spreading: A solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform) of a known concentration is carefully spread dropwise onto the subphase surface using a microsyringe.[9]
-
Solvent Evaporation: A waiting period of 10-15 minutes is allowed for the solvent to evaporate completely, leaving behind a uniform monolayer of this compound molecules.[9]
-
Compression: Two movable barriers are slowly and symmetrically compressed at a constant rate, reducing the area available to the monolayer.[9][10]
-
Data Acquisition: The surface pressure is continuously monitored using a Wilhelmy plate sensor as the area is reduced.[10] The data is plotted as surface pressure (mN/m) versus mean molecular area (Ų/molecule).
Phases of a Phospholipid Monolayer: Upon compression, the monolayer typically transitions through several distinct two-dimensional phases:
-
Gaseous (G) Phase: At large molecular areas, molecules are far apart and behave like a 2D gas.
-
Liquid-Expanded (LE) Phase: As the area decreases, molecules begin to interact, forming a more condensed but still fluid phase.[1]
-
Liquid-Condensed (LC) Phase: Further compression leads to a more ordered and tightly packed state. The transition between LE and LC phases is often marked by a plateau in the isotherm.[1][11]
-
Solid (S) Phase: At even higher pressures, the monolayer may form a solid-like, highly ordered structure.[7]
-
Collapse: Beyond a certain pressure, the monolayer structure breaks down and collapses into a 3D structure.[7]
Brewster Angle Microscopy (BAM)
BAM is a non-invasive optical technique used to visualize monolayers at the air-water interface in real-time without fluorescent labels.[12][13] It operates by directing p-polarized light onto the interface at the Brewster angle (~53° for the air-water interface).[14][15] At this angle, the pure water surface reflects no light. However, the presence of a monolayer alters the refractive index, causing light to be reflected and allowing the morphology of the film—including domains, defects, and phase coexistence—to be imaged.[14][15]
Experimental Protocol: Brewster Angle Microscopy
-
Setup: A BAM is integrated with a Langmuir trough.
-
Monolayer Preparation: A this compound monolayer is prepared as described in the π-A isotherm protocol.
-
Visualization during Compression: The monolayer is compressed while the BAM continuously records images of the surface.
-
Correlation with Isotherm: The images are correlated with specific points on the simultaneously recorded π-A isotherm (e.g., the onset of phase transitions) to link macroscopic thermodynamic properties with microscopic morphology.[14]
Quantitative Data on Phosphoglycerol Monolayers
Quantitative data from isotherm analysis provides key parameters to characterize monolayer behavior. The following tables summarize typical values for negatively charged phosphoglycerol (PG) monolayers like DMPG and DPPG, which are structurally similar to this compound and serve as excellent reference points.
Table 1: Phase Transition Parameters for PG Monolayers (Data is illustrative and can vary with temperature and subphase composition)
| Phospholipid | Phase Transition | Transition Pressure (πt) (mN/m) | Mean Molecular Area (Ų/molecule) | Reference |
| DMPG | LE to LC | ~18 - 21 | ~50 - 70 | [11] |
| DPPG | LE to LC | Varies with temp. | ~45 - 90 | [16] |
Table 2: Compressibility Modulus of PG Monolayers The compressional modulus (Cs-1), a measure of monolayer stiffness, is calculated from the π-A isotherm using the equation: Cs-1 = -A(dπ/dA). Higher values indicate a less compressible (more rigid) film.
| Phospholipid | Phase | Max. Compressibility Modulus (Cs-1) (mN/m) | Notes | Reference |
| DMPG | Liquid-Expanded | ~78 | On a buffer with 150 mM NaCl | [11] |
| DMPS | Liquid-Condensed | ~120 | For comparison of a different headgroup | [11] |
Interactions at the this compound Monolayer Interface
The this compound monolayer is an effective model for studying how bioactive molecules interact with negatively charged cell surfaces.
Interaction with Proteins and Peptides
Cationic proteins and antimicrobial peptides are drawn to the anionic surface of this compound monolayers via electrostatic interactions.[11] This can be studied by injecting the protein/peptide into the subphase beneath a pre-formed monolayer at a constant area.
-
Adsorption vs. Insertion: An increase in surface pressure indicates that the molecule has either adsorbed onto the headgroups or inserted into the hydrophobic tail region. Insertion typically causes a more significant pressure increase and an expansion of the monolayer.[17][18]
-
Membrane Disruption: Some peptides can disrupt the monolayer, leading to instability and a decrease in collapse pressure.[11]
Interaction with Drugs
The Langmuir technique is widely used to screen the affinity of drugs for specific membrane components.[3] The interaction of a drug with a this compound monolayer can be assessed by:
-
Spreading a mixed monolayer of this compound and the drug.
-
Injecting the drug into the subphase beneath the this compound monolayer.
Changes in the π-A isotherm, such as shifts in molecular area or collapse pressure, reveal the nature of the interaction (e.g., intercalation, electrostatic binding) and the drug's effect on membrane packing and stability.[19][20] The Maximum Insertion Pressure (MIP) can be determined by measuring the final surface pressure after injection at various initial pressures; a MIP value above 30 mN/m suggests the drug can penetrate a living cell membrane.[3]
Interaction with Ions
The negatively charged phosphate group of this compound readily interacts with cations in the aqueous subphase.
-
Monovalent Cations (e.g., Na+): These ions act as counterions, screening the electrostatic repulsion between adjacent this compound headgroups. This can lead to a more condensed monolayer.[11]
-
Divalent Cations (e.g., Ca2+, Mg2+): Divalent cations can form bridges between this compound molecules, causing a strong condensation of the monolayer and significantly altering its phase behavior and domain structure.[16][21] The presence of Ca2+ can induce the formation of more ordered, solid-like domains.[16]
Mandatory Visualizations (Graphviz)
The following diagrams illustrate key concepts and workflows in this compound monolayer studies.
References
- 1. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Probing the interplay between amyloidogenic proteins and membranes using lipid monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. Langmuir-Blodgett monolayers holding a wound healing active compound and its effect in cell culture. A model for the study of surface mediated drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanoscience.com [nanoscience.com]
- 11. mdpi.com [mdpi.com]
- 12. tu-chemnitz.de [tu-chemnitz.de]
- 13. Applications of Brewster angle microscopy from biological materials to biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biolinscientific.com [biolinscientific.com]
- 15. atascientific.com.au [atascientific.com.au]
- 16. researchgate.net [researchgate.net]
- 17. Lipid monolayers: interactions with the apoprotein of high density plasma lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protegrin interaction with lipid monolayers: Grazing incidence X-ray diffraction and X-ray reflectivity study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pH-dependent interaction of psychotropic drug with glycerophospholipid monolayers studied by the Langmuir technique [pubmed.ncbi.nlm.nih.gov]
- 20. Selective Modulation of Lipid Langmuir Monolayers by Methyl Dehydrodieugenol: Insights into Its Interaction with Compressibility-Modulating Lipid Interfaces for Antiprotozoal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Self-Assembly of 1,2-Dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly behavior of 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DLPG) in aqueous solutions. This compound is an anionic phospholipid that, due to its amphiphilic nature, spontaneously forms various supramolecular structures, including micelles and vesicles (liposomes). Understanding and controlling this self-assembly process is critical for its application in drug delivery systems, biomembrane models, and nanotechnology.
Physicochemical Properties of this compound
This compound is a synthetic phospholipid with a molecular weight of 632.74 g/mol . Its structure consists of a polar phosphoglycerol head group and two nonpolar lauroyl (C12:0) fatty acid chains. This amphiphilic character drives its self-assembly in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₈NaO₁₀P | |
| Molecular Weight | 632.74 g/mol | |
| Phase Transition Temperature (Tm) | -3 °C | [1] |
| Critical Micelle Concentration (CMC) | 0.13 mM | [2] |
Thermodynamics of this compound Self-Assembly
The self-assembly of this compound into micelles and vesicles is a thermodynamically driven process. The primary driving force is the hydrophobic effect, which leads to a significant increase in the entropy of the system as ordered water molecules surrounding the hydrophobic tails are released into the bulk water.
The overall Gibbs free energy of micellization (ΔG_mic) is negative, indicating a spontaneous process. It is related to the enthalpy (ΔH_mic) and entropy (ΔS_mic) of micellization by the following equation:
ΔG_mic = ΔH_mic - TΔS_mic
Self-Assembled Structures of this compound
Above its critical micelle concentration (CMC) of 0.13 mM, this compound monomers aggregate to form micelles.[2] At higher concentrations and under appropriate conditions, this compound can form larger, more complex structures, most notably vesicles or liposomes. These are spherical structures composed of one or more lipid bilayers enclosing an aqueous core.
Vesicle Preparation
Unilamellar vesicles (vesicles with a single bilayer) of controlled size can be prepared by the extrusion method. This involves hydrating a thin film of this compound in an aqueous buffer above its phase transition temperature (-3 °C) to form multilamellar vesicles (MLVs), followed by repeated extrusion through polycarbonate membranes with a defined pore size.[7][8]
Vesicle Characterization
The size, lamellarity, and morphology of this compound vesicles are critical parameters for their application. These can be characterized using a variety of techniques.
Table 2: Characterization of this compound Vesicles
| Parameter | Technique | Expected Outcome for Extruded Vesicles |
| Size Distribution | Dynamic Light Scattering (DLS) | A narrow, unimodal size distribution with a mean diameter close to the pore size of the extrusion membrane (e.g., ~100 nm).[8][9] |
| Lamellarity | Small-Angle X-ray Scattering (SAXS) / Cryo-Transmission Electron Microscopy (Cryo-TEM) | Predominantly unilamellar vesicles.[10][11] |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical vesicles.[3][5] |
Influence of Environmental Factors
The self-assembly of this compound is sensitive to environmental conditions such as temperature and ionic strength.
-
Temperature: As an anionic lipid, the CMC of this compound is expected to exhibit a U-shaped dependence on temperature, with a minimum CMC at a specific temperature.[12]
-
Ionic Strength: The addition of salts, such as sodium chloride (NaCl), to an aqueous solution of this compound will affect its self-assembly. For ionic surfactants, an increase in ionic strength generally leads to a decrease in the CMC.[1][13] This is due to the screening of the electrostatic repulsion between the charged head groups, which favors the formation of aggregates. The binding of cations like Na+ to the negatively charged phosphate group can also influence the packing and properties of the lipid bilayer.[14][15][16]
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Spectroscopy
This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.
Protocol:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol).
-
Prepare a series of aqueous solutions with varying concentrations of this compound.
-
Add a small aliquot of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration in the micromolar range. Ensure the final concentration of the organic solvent is minimal.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, with an excitation wavelength of around 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).
-
Plot the ratio of I₁/I₃ as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the point where pyrene partitions from the polar aqueous environment into the nonpolar micellar core.[17][18][19][20]
Workflow for CMC determination using pyrene fluorescence.
Preparation of Unilamellar this compound Vesicles by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.
Protocol:
-
Dissolve a known amount of this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).
-
Evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer by vortexing or gentle agitation. The hydration should be performed at a temperature above the phase transition temperature of this compound (-3 °C), so room temperature is suitable. This will form multilamellar vesicles (MLVs).
-
For increased encapsulation efficiency, the MLV suspension can be subjected to several freeze-thaw cycles.
-
Assemble a mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into a gas-tight syringe and extrude it through the membranes by passing it back and forth between two syringes for an odd number of passes (e.g., 11 or 21 times).[7][8]
-
The resulting solution will contain a population of unilamellar vesicles with a size distribution centered around the pore size of the membrane.
Workflow for unilamellar vesicle preparation by extrusion.
Characterization of Vesicle Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in suspension.
Protocol:
-
Dilute the prepared this compound vesicle suspension to an appropriate concentration with the same buffer used for hydration to avoid multiple scattering effects.
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement, which involves illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light.
-
The instrument's software will analyze the autocorrelation function of the scattered light intensity to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the vesicles.[8]
Workflow for vesicle size characterization by DLS.
Conclusion
The self-assembly of this compound in aqueous solutions is a fundamental process that leads to the formation of micelles and vesicles, making it a valuable component in various scientific and industrial applications, particularly in drug delivery. This guide has provided an in-depth overview of the physicochemical properties, thermodynamics, and characterization of this compound self-assembly. The detailed experimental protocols offer practical guidance for researchers and professionals working with this versatile phospholipid. Further research to quantify the precise influence of environmental factors on this compound aggregation and to determine its specific thermodynamic parameters will enhance the rational design of this compound-based systems for advanced applications.
References
- 1. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. scribd.com [scribd.com]
- 5. Isothermal titration calorimetric studies on the temperature dependence of binding interactions between poly(propylene glycol)s and sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Light scattering characterization of extruded lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quasi-elastic light scattering determination of the size distribution of extruded vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterizing Liposome Formation, Structure, and Stability | Malvern Panalytical [malvernpanalytical.com]
- 10. briefs.techconnect.org [briefs.techconnect.org]
- 11. Small-Angle X-ray Scattering for the characterization of liposomes in pharmaceutical applications - 2hinst.com [2hinst.com]
- 12. scialert.net [scialert.net]
- 13. researchgate.net [researchgate.net]
- 14. sfu.ca [sfu.ca]
- 15. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dipalmitoylphosphatidylglycerol (DLPG) in Bacterial Membrane Mimics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the urgent quest for novel antimicrobial agents, understanding the intricate interactions between candidate molecules and bacterial membranes is paramount. Direct experimentation with live bacteria, however, presents significant challenges, including biological complexity and safety concerns. Consequently, researchers heavily rely on model systems that accurately mimic the essential biophysical and biochemical properties of bacterial membranes. Among the most crucial components for constructing these mimics is 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), or DLPG.
This technical guide provides a comprehensive overview of the use of this compound in creating bacterial membrane mimics. This compound, an anionic phospholipid, is instrumental in replicating the net negative charge characteristic of bacterial membranes, a key determinant in their interaction with a host of molecules, particularly cationic antimicrobial peptides (AMPs).[1] This document will delve into the quantitative biophysical properties of this compound-containing membranes, provide detailed experimental protocols for their study, and illustrate key experimental workflows and interaction pathways.
Biophysical Properties of this compound-Containing Model Membranes
The selection of a suitable membrane mimic is contingent on its ability to replicate the physicochemical properties of the target bacterial membrane. This compound, often in combination with other lipids such as dipalmitoylphosphatidylethanolamine (DPPE), allows for the creation of models that mimic the membranes of specific bacteria, including Staphylococcus aureus and the inner membrane of Escherichia coli.[1] The key biophysical parameters of these model systems are summarized below.
| Property | Value | Measurement Technique | Notes |
| Phase Transition Temperature (Tm) | |||
| Pure this compound | ~41 °C | Differential Scanning Calorimetry (DSC) | The main gel-to-liquid crystalline phase transition. |
| This compound:DPPE (1:3) | Broad transition ~50-60 °C | Differential Scanning Calorimetry (DSC) | The presence of DPPE can influence the packing and transition of this compound. |
| Zeta Potential | |||
| Pure this compound Vesicles | Highly Negative (~ -50 mV) | Dynamic Light Scattering (DLS) with Zeta Potential Measurement | The negative charge is due to the phosphate group of the glycerol headgroup.[2] |
| This compound-containing Vesicles in the presence of divalent cations (e.g., Ca2+, Mg2+) | Less Negative | Zeta Potential Measurement | Divalent cations can bind to the negatively charged headgroups, partially neutralizing the surface charge.[3][4][5] |
| Membrane Thickness | |||
| This compound Bilayer (Gel Phase) | ~4.5 - 5.0 nm | Atomic Force Microscopy (AFM), Small-Angle X-ray Scattering (SAXS) | Thickness is dependent on the phase state; gel phase is thicker than the liquid crystalline phase. |
| This compound Bilayer (Liquid Crystalline Phase) | ~3.5 - 4.0 nm | Atomic Force Microscopy (AFM), Small-Angle X-ray Scattering (SAXS) | Acyl chain disorder in the liquid phase leads to a thinner bilayer. |
| Area per Lipid Molecule | |||
| This compound (Gel Phase) | ~0.48 nm² | Molecular Dynamics (MD) Simulations, X-ray Diffraction | Tightly packed acyl chains in the ordered gel phase. |
| This compound (Liquid Crystalline Phase) | ~0.65 nm² | Molecular Dynamics (MD) Simulations, X-ray Diffraction | Increased lateral spacing due to acyl chain melting. |
Interaction with Antimicrobial Peptides (AMPs)
The anionic nature of this compound-rich membranes is a primary determinant for the initial electrostatic attraction of cationic AMPs.[6] This interaction can lead to membrane disruption and bacterial cell death. The thermodynamics and kinetics of these interactions are crucial for understanding an AMP's mechanism of action.
| Parameter | Value Range | Measurement Technique | Significance |
| Binding Affinity (Kd) | nM to µM range | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Quantifies the strength of the peptide-membrane interaction. A lower Kd indicates higher affinity. |
| Binding Enthalpy (ΔH) | Varies (can be endothermic or exothermic) | Isothermal Titration Calorimetry (ITC) | Provides insight into the nature of the binding forces (e.g., electrostatic vs. hydrophobic). |
| Stoichiometry (Peptide:Lipid) | Varies depending on peptide and membrane composition | Isothermal Titration Calorimetry (ITC) | Indicates the number of lipid molecules interacting with one peptide molecule. |
| Membrane Permeabilization | Peptide concentration-dependent | Fluorescence Spectroscopy (dye leakage assays) | Measures the ability of the peptide to disrupt the membrane barrier function. |
Experimental Protocols
Detailed methodologies are essential for the reproducible preparation and characterization of this compound-containing bacterial membrane mimics.
Preparation of Large Unilamellar Vesicles (LUVs) Containing this compound
This protocol describes the preparation of LUVs by the extrusion method, a common technique for producing vesicles with a defined size.[7][8][9]
Materials:
-
This compound and other desired lipids (e.g., DPPE) in chloroform
-
Glass vials
-
Nitrogen gas stream
-
Vacuum desiccator
-
Buffer solution (e.g., PBS, Tris-HCl)
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid Film Formation:
-
In a clean glass vial, mix the desired lipids in chloroform to achieve the target molar ratio.
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to create a thin lipid film on the inner surface.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer solution by vortexing vigorously. This will form multilamellar vesicles (MLVs). The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipid mixture.
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. This step helps to increase the lamellarity and encapsulation efficiency.
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm of the lipid mixture.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This process forces the MLVs to re-form into LUVs of a size comparable to the membrane pore diameter.
-
-
Storage:
-
Store the resulting LUV suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a bacteriostatic agent.
-
Characterization of this compound Vesicles by Differential Scanning Calorimetry (DSC)
DSC is used to measure the phase transition temperature (Tm) of the lipid vesicles.[10][11][12]
Materials:
-
LUV suspension
-
Differential Scanning Calorimeter
-
DSC sample pans and lids
Procedure:
-
Sample Preparation:
-
Carefully transfer a precise amount of the LUV suspension into a DSC sample pan.
-
Seal the pan hermetically to prevent evaporation.
-
Prepare a reference pan containing the same volume of buffer.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature upwards at a controlled rate (e.g., 1°C/min) through the phase transition region.
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The phase transition will appear as an endothermic peak in the DSC thermogram.
-
The temperature at the peak maximum is taken as the Tm.
-
The area under the peak corresponds to the enthalpy of the transition (ΔH).
-
Analysis of Peptide-Membrane Binding by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[13][14][15][16][17]
Materials:
-
LUV suspension
-
Peptide solution in the same buffer as the LUVs
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Degas both the LUV suspension and the peptide solution to prevent air bubbles.
-
Load the LUV suspension into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
-
ITC Titration:
-
Equilibrate the system at the desired temperature.
-
Perform a series of small, sequential injections of the peptide solution into the LUV suspension while stirring.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and n).
-
Visualization of this compound Supported Lipid Bilayers (SLBs) by Atomic Force Microscopy (AFM)
AFM allows for the high-resolution imaging of lipid bilayers on a solid support, providing information on membrane structure, defects, and the effects of interacting molecules.[18][19][20][21]
Materials:
-
LUV suspension
-
Atomically flat substrate (e.g., mica)
-
Buffer solution
-
Atomic Force Microscope
Procedure:
-
Substrate Preparation:
-
Cleave the mica substrate to expose a fresh, atomically flat surface.
-
-
SLB Formation:
-
Deposit a small volume of the LUV suspension onto the mica surface.
-
Incubate at a temperature above the Tm of the lipids to facilitate vesicle fusion and the formation of a continuous supported lipid bilayer.
-
Gently rinse the surface with buffer to remove unfused vesicles.
-
-
AFM Imaging:
-
Mount the sample in the AFM and ensure it remains hydrated with buffer throughout the experiment.
-
Image the SLB in a suitable mode (e.g., tapping mode or contact mode in liquid).
-
Acquire topographic images to visualize the membrane surface.
-
-
Data Analysis:
-
Analyze the images to assess the quality of the bilayer (e.g., presence of defects).
-
Measure the height of the bilayer to determine its thickness.
-
To study peptide interactions, the peptide can be injected into the liquid cell during imaging to observe changes in membrane morphology in real-time.
-
Visualizing Experimental Workflows and Signaling Pathways
Graphviz (DOT language) is a powerful tool for creating clear diagrams of complex processes.
Experimental Workflow for LUV Preparation and Characterization
Caption: Workflow for the preparation and characterization of LUVs.
Interaction Analysis of AMPs with this compound Membranes
Caption: Analyzing antimicrobial peptide interactions with this compound membranes.
Proposed Mechanism of Cationic AMP Action on this compound-rich Membranes
Caption: Mechanism of cationic AMP action on anionic bacterial membranes.
Conclusion
This compound is an indispensable tool for the construction of biologically relevant bacterial membrane mimics. Its anionic nature provides the electrostatic properties necessary to study the initial and often determinative interactions with a wide array of molecules, most notably antimicrobial peptides. By employing a suite of biophysical techniques as detailed in this guide, researchers can gain profound insights into the mechanisms of antimicrobial action, paving the way for the rational design of novel therapeutics. The quantitative data and standardized protocols presented herein serve as a valuable resource for scientists and drug development professionals dedicated to combating the growing threat of antibiotic resistance.
References
- 1. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers [jove.com]
- 2. brieflands.com [brieflands.com]
- 3. Effect of divalent cations on the membrane properties of the lipid A analog E5531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of divalent cations on the membrane properties and pharmacokinetics in rat of the lipid A analogue E5531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Divalent Ions in Membrane Models of Polymyxin-Sensitive and Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mse.iastate.edu [mse.iastate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ucm.es [ucm.es]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 18. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Unveiling the Phases of DLPG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the phase behavior of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a significant anionic phospholipid in various scientific and pharmaceutical applications. This document provides a comprehensive overview of its thermotropic and lyotropic properties, details key experimental methodologies, and presents quantitative data to facilitate a deeper understanding of this versatile lipid.
Thermotropic Phase Behavior of this compound
The thermotropic phase behavior of lipids describes their response to changes in temperature. Like other phospholipids, this compound exhibits a characteristic main phase transition temperature (Tm) at which it transitions from a more ordered gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα). This transition is a critical parameter influencing the physical state and functional properties of lipid bilayers, such as permeability and fluidity.
Quantitative Thermotropic Data
The main phase transition temperature of this compound is consistently reported to be in the sub-zero range, a consequence of its relatively short lauroyl (C12) acyl chains.
| Parameter | Value | Reference |
| Main Transition Temperature (Tm) | -3 °C | [1] |
| ~ -5 °C (at 100 mM ionic strength) | ||
| Enthalpy of Transition (ΔH) | Data not readily available in the literature |
Note: While a specific enthalpy value for the gel-to-liquid crystalline transition of this compound is not widely reported, for comparison, the main transition of the closely related 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) has an enthalpy change of approximately 9.2 kJ/mol.[2][3]
Lyotropic Phase Behavior of this compound
The lyotropic phase behavior of lipids pertains to the formation of various self-assembled structures in the presence of a solvent, typically water. At low concentrations, this compound exists as monomers in an aqueous solution. As the concentration increases, it can self-assemble into different phases, such as micelles and lamellar bilayers.
Micellization and Critical Micelle Concentration (CMC)
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like this compound aggregate to form micelles. The CMC is a crucial parameter for applications involving solubilization and the formation of micellar drug delivery systems.
| Lipid | Acyl Chain | CMC (mM) | Conditions |
| 1-tetradecanoyl-sn-glycero-3-phosphoglycerol | C14:0 | 3.0 | Pure water |
| 0.16 | 0.1 M Tris-HCl, pH 8.0 | ||
| 1-hexadecanoyl-sn-glycero-3-phosphoglycerol | C16:0 | 0.60 | Pure water |
| 0.018 | 0.1 M Tris-HCl, pH 8.0 |
Data for lysophospholipids, which have a single acyl chain, are presented here as a reference for the behavior of anionic phosphoglycerols.
Lamellar Phases
At concentrations above the CMC, and under appropriate conditions, this compound readily forms lamellar phases, which consist of lipid bilayers arranged in sheets.[4] These bilayers are the fundamental structure of liposomes, which are widely used as drug delivery vehicles. The formation and stability of these lamellar structures are central to the use of this compound in liposomal formulations.
Experimental Protocols
Detailed characterization of the phase behavior of this compound relies on a suite of biophysical techniques. Below are generalized protocols for key experiments, which can be adapted for the specific analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the thermotropic phase transitions of lipids. It measures the heat flow associated with thermal transitions in a material as a function of temperature.
Methodology:
-
Vesicle Preparation:
-
This compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
The film is further dried under vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with an appropriate aqueous buffer by vortexing or gentle agitation above the Tm of the lipid. This process results in the formation of multilamellar vesicles (MLVs). For unilamellar vesicles, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size.[5][6][7]
-
-
DSC Analysis:
-
A known amount of the this compound vesicle suspension is hermetically sealed in an aluminum DSC pan. An equal volume of the buffer is sealed in a reference pan.
-
The sample and reference pans are placed in the calorimeter.
-
The pans are heated and cooled at a controlled scan rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transition.
-
The differential heat flow between the sample and reference is recorded as a function of temperature, generating a thermogram. The peak of the endotherm corresponds to the Tm, and the area under the peak is used to calculate the enthalpy of the transition (ΔH).[8][9][10][11][12]
-
Small-Angle X-ray Scattering (SAXS)
SAXS is a technique used to study the structure of materials at the nanoscale. For lipids, it provides information about the size, shape, and internal structure of self-assembled phases, such as the thickness of the lipid bilayer in lamellar phases.
Methodology:
-
Sample Preparation:
-
This compound vesicles are prepared as described for DSC. The concentration of the lipid suspension needs to be optimized for SAXS measurements.
-
-
SAXS Data Acquisition:
-
The lipid suspension is loaded into a temperature-controlled sample holder with X-ray transparent windows (e.g., a quartz capillary).
-
The sample is exposed to a collimated X-ray beam.
-
The scattered X-rays are collected on a 2D detector.
-
Scattering patterns are also collected for the buffer alone for background subtraction.
-
-
Data Analysis:
-
The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity versus the scattering vector (q).
-
The background scattering from the buffer is subtracted from the sample scattering.
-
The resulting scattering curve can be analyzed using various models to extract structural parameters, such as the lamellar repeat distance (d-spacing) and the bilayer thickness.[4][13][14]
-
Critical Micelle Concentration (CMC) Determination
Several methods can be employed to determine the CMC of surfactants. A common and sensitive method utilizes fluorescence spectroscopy with a hydrophobic probe that exhibits changes in its fluorescence properties upon partitioning into the hydrophobic core of micelles.
Methodology using a Fluorescent Probe (e.g., Pyrene):
-
Sample Preparation:
-
A series of aqueous solutions with varying concentrations of this compound are prepared.
-
A small aliquot of a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent) is added to each this compound solution. The final probe concentration should be very low to avoid altering the micellization process.
-
-
Fluorescence Spectroscopy:
-
The fluorescence emission spectra of the probe are recorded for each this compound concentration. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the microenvironment.
-
Alternatively, the fluorescence intensity of probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) can be monitored, which increases significantly upon incorporation into micelles.[15]
-
-
Data Analysis:
Visualizing this compound's Molecular and Phase Behavior
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. xenocs.com [xenocs.com]
- 2. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SAXS Characterization of Liposome-Based Drug Product â Application Note | DANNALAB [dannalab.com]
- 5. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase behavior of lipid mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase behavior of model lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the PEG layer of sterically stabilized liposomes: a SAXS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The binary phase behavior of 1,3-dilauroyl-2-stearoyl-sn-glycerol and 1,2-dilauroyl-3-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Critical micelle concentration - Wikipedia [en.wikipedia.org]
The Role of Diphosphatidylglycerol (Cardiolipin) Precursor Phosphatidylglycerol in Cardiolipin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiolipin (CL) is a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, where it plays a pivotal role in mitochondrial bioenergetics, structure, and signaling. The synthesis of mature cardiolipin is a multi-step process that critically relies on the precursor molecule, phosphatidylglycerol (PG), also known as diphosphatidylglycerol (DLPG) in some contexts. This technical guide provides an in-depth exploration of the role of PG in cardiolipin synthesis, detailing the biochemical pathways, enzymatic reactions, and regulatory mechanisms. Furthermore, this guide presents quantitative data on lipid concentrations, detailed experimental protocols for studying this pathway, and visual representations of the key processes to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Mitochondria, the powerhouses of the cell, are not only central to energy production but are also key hubs for various metabolic and signaling pathways. The intricate functions of mitochondria are intrinsically linked to the composition and architecture of their membranes. Cardiolipin, with its distinctive conical shape conferred by four acyl chains, is a signature lipid of the inner mitochondrial membrane, constituting approximately 15-20% of its phospholipid content.[1][2] Alterations in cardiolipin content and composition are associated with a range of pathologies, including Barth syndrome, heart failure, diabetes, and neurodegenerative diseases, making its biosynthetic pathway a critical area of study and a potential target for therapeutic intervention.[3][4]
This guide focuses on the indispensable role of phosphatidylglycerol (PG) as the immediate precursor to cardiolipin. We will delve into the enzymatic conversion of PG to cardiolipin, the regulatory networks that govern this process, and the experimental approaches used to investigate these molecular mechanisms.
The Biochemical Pathway of Cardiolipin Synthesis from Phosphatidylglycerol
The synthesis of cardiolipin from phosphatidylglycerol occurs via distinct pathways in prokaryotes and eukaryotes, with the latter taking place on the matrix-facing leaflet of the inner mitochondrial membrane.[5][6][7]
Eukaryotic Pathway
In eukaryotes, the synthesis of cardiolipin is a multi-step process that begins with the formation of phosphatidic acid (PA).[8][9] This PA is then converted to cytidine diphosphate-diacylglycerol (CDP-DAG). The pathway then proceeds as follows:
-
Phosphatidylglycerol Phosphate (PGP) Synthesis: PGP synthase (PGS1) catalyzes the condensation of CDP-DAG and glycerol-3-phosphate to form PGP.[8][10]
-
Phosphatidylglycerol (PG) Synthesis: PGP is rapidly dephosphorylated by PGP phosphatase (PTPMT1 in mammals, Gep4 in yeast) to yield phosphatidylglycerol (PG).[8][11]
-
Cardiolipin Synthesis: Cardiolipin synthase (CLS1) facilitates the final step, catalyzing the transfer of a phosphatidyl group from a molecule of CDP-DAG to PG, forming nascent cardiolipin and releasing cytidine monophosphate (CMP).[8][10]
Prokaryotic Pathway
In prokaryotes, the synthesis of cardiolipin is more direct. Cardiolipin synthase, a phospholipase D-type enzyme, catalyzes the condensation of two molecules of phosphatidylglycerol to form cardiolipin and a molecule of glycerol.[12][13] Some bacteria have also been found to utilize phosphatidylethanolamine (PE) as a phosphatidyl donor to PG.[14]
Regulation of Cardiolipin Synthesis
The synthesis of cardiolipin is tightly regulated to meet the metabolic demands of the cell. Regulation occurs at multiple levels, including substrate availability and enzymatic activity.
-
Substrate Availability: The transport of precursor molecules, such as phosphatidic acid, from the endoplasmic reticulum to the mitochondria is a key regulatory point.[5][6][7]
-
Enzymatic Regulation: The activities of the biosynthetic enzymes, particularly PGP synthase and cardiolipin synthase, are modulated by various factors. In yeast, the activity of PGP synthase is regulated by inositol levels and phosphorylation.[15] The rate-limiting step in the mammalian heart appears to be the conversion of phosphatidic acid to CDP-DAG.[16][17]
-
Hormonal and Metabolic Control: Thyroid hormone and the availability of unsaturated fatty acids can influence the activities of enzymes in the cardiolipin biosynthetic pathway.[16][17][18]
Quantitative Data on Phosphatidylglycerol and Cardiolipin
The relative amounts of phosphatidylglycerol and cardiolipin can vary depending on the tissue, organism, and physiological conditions. The following tables summarize representative quantitative data from the literature.
| Organism/Tissue | Total Phospholipid (%) | Phosphatidylglycerol (PG) (%) | Cardiolipin (CL) (%) | Reference |
| Rat Heart Mitochondria | 100 | ~1-3 | ~15-20 | [16] |
| Bovine Heart Mitochondria | 100 | Not specified | ~20 | [19] |
| Saccharomyces cerevisiae Mitochondria | 100 | ~5 | ~10-15 | [5] |
| HEK293 Cells (Whole Cell) | 100 | Varies with cell density | Varies with cell density | [12] |
| Condition | Change in PG Levels | Change in CL Levels | Organism/Model | Reference |
| PGS1 Overexpression in HEK293 cells | Increased | Increased | Human Cell Line | [12] |
| TAZ knockout (Barth Syndrome model) | Decreased (due to genetic downregulation of PGS) | Decreased | Human Cell Line | [20] |
| Diabetes (STZ-induced) | Not specified | Decreased | Rat Heart | [4][14] |
| Heart Failure | Not specified | Altered biosynthesis and remodeling | Human and Rat Heart | [21] |
Experimental Protocols
A variety of experimental techniques are employed to study the role of PG in cardiolipin synthesis. Below are detailed methodologies for key experiments.
Isolation of Mitochondria for Lipid Analysis
Objective: To obtain a pure mitochondrial fraction for subsequent lipid extraction and analysis.
Materials:
-
Cell culture or tissue sample
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Dounce homogenizer
-
Centrifuge
Protocol:
-
Harvest cells or finely mince tissue on ice.
-
Wash the sample with ice-cold PBS.
-
Resuspend the sample in mitochondrial isolation buffer.
-
Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
The final mitochondrial pellet can be used for lipid extraction.
Lipid Extraction
Objective: To extract total lipids from isolated mitochondria or whole cells.
Materials:
-
Mitochondrial pellet or cell sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
Protocol (Folch Method):
-
Resuspend the mitochondrial or cell pellet in a known volume of water.
-
Add a 20-fold excess volume of chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 1-2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again and centrifuge at a low speed to separate the phases.
-
The lower organic phase contains the lipids. Carefully collect this phase using a glass pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
(Adapted from[23])
Analysis of Phosphatidylglycerol and Cardiolipin by LC-MS
Objective: To separate and quantify PG and CL species from a total lipid extract.
Materials:
-
Dried lipid extract
-
LC-MS system with a suitable column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., gradients of acetonitrile, isopropanol, and water with ammonium formate)
-
Internal standards for PG and CL
Protocol:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v).
-
Inject a known volume of the sample onto the LC column.
-
Perform chromatographic separation using a gradient elution program to resolve different lipid classes and species.
-
Detect the eluting lipids using mass spectrometry in both positive and negative ion modes.
-
Identify PG and CL species based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
-
Quantify the lipids by comparing their peak areas to those of the internal standards.
(Adapted from)
Cardiolipin Synthase Activity Assay
Objective: To measure the enzymatic activity of cardiolipin synthase in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2)
-
CDP-DAG
-
Phosphatidylglycerol (PG)
-
Radiolabeled substrate (e.g., [14C]-CDP-DAG or [3H]-PG)
-
Scintillation counter
Protocol:
-
Lyse the isolated mitochondria to release the enzyme.
-
Set up the reaction mixture containing assay buffer, a known amount of mitochondrial protein, CDP-DAG, and PG (one of which is radiolabeled).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a chloroform:methanol mixture to extract the lipids.
-
Separate the radiolabeled cardiolipin product from the unreacted substrates using thin-layer chromatography (TLC).
-
Scrape the spot corresponding to cardiolipin from the TLC plate and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.
(Adapted from[14])
Visualizations of Pathways and Workflows
Eukaryotic Cardiolipin Biosynthesis Pathway
Caption: Eukaryotic cardiolipin biosynthesis pathway in the mitochondrion.
Signaling and Regulatory Inputs on Cardiolipin Synthesis
Caption: Key regulatory inputs influencing cardiolipin biosynthesis.
Experimental Workflow for Cardiolipin Analysis
Caption: A typical experimental workflow for the analysis of mitochondrial cardiolipin.
Conclusion
Phosphatidylglycerol is a linchpin in the synthesis of cardiolipin, a phospholipid vital for mitochondrial integrity and function. A thorough understanding of the conversion of PG to CL, and the intricate regulatory mechanisms that govern this process, is paramount for elucidating the pathophysiology of numerous diseases and for the development of novel therapeutic strategies. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to investigate this critical metabolic pathway. Future research in this area will likely focus on the precise molecular interactions that regulate cardiolipin synthesis and the development of targeted interventions to modulate cardiolipin levels for therapeutic benefit.
References
- 1. Advances in methods to analyse cardiolipin and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiolipin - Wikipedia [en.wikipedia.org]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic analysis of cardiolipin synthase: a membrane enzyme with two glycerophospholipid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of Mitochondria for Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The topology and regulation of cardiolipin biosynthesis and remodeling in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Cardiolipin in Mitochondrial Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis, remodeling and turnover of mitochondrial cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Complexity of Cardiolipin in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic measurement of phosphatidylglycerol and cardiolipin in cultured cells and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of Mitochondria for Lipid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. Evaluation of the cardiolipin biosynthetic pathway and its interactions in the diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [scholarship.miami.edu]
- 16. Kinetic analysis of cardiolipin synthase: A membrane enzyme with two glycerophospholipid substrates | Semantic Scholar [semanticscholar.org]
- 17. Cardiolipin biosynthesis in the isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiolipin: biosynthesis, remodeling and trafficking in the heart and mammalian cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lipidmaps.org [lipidmaps.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Isolation of Mitochondrial Lipids and Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]
- 23. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Preparation of DLPG Liposomes by Thin-Film Hydration: An Application Note and Protocol
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for drug delivery. 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) is an anionic phospholipid commonly utilized in the formulation of liposomes. The negative charge imparted by the phosphoglycerol headgroup can influence the liposome's stability, encapsulation efficiency, and interaction with biological systems. The thin-film hydration method is a widely used, straightforward, and effective technique for the preparation of liposomes.[1] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). To achieve a uniform size distribution and produce unilamellar vesicles (ULVs), the MLV suspension is typically subjected to a size reduction process such as extrusion or sonication.[2][3]
This application note provides a detailed protocol for the preparation of this compound liposomes using the thin-film hydration method followed by extrusion. It is intended for researchers, scientists, and drug development professionals working on lipid-based drug delivery systems.
Materials and Equipment
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound)
-
Cholesterol (optional, for modulating membrane fluidity)
-
Chloroform
-
Methanol
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl buffer)
-
Purified water (e.g., Milli-Q or equivalent)
-
Nitrogen gas
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes (gas-tight, e.g., 1 mL or 10 mL)
-
Vortex mixer
-
Analytical balance
-
Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement
-
Zeta potential analyzer
Experimental Protocol
The preparation of this compound liposomes by thin-film hydration can be broken down into three main stages: lipid film formation, hydration, and size reduction.
Lipid Film Formation
-
Lipid Dissolution: Weigh the desired amounts of this compound and any other lipids (e.g., cholesterol) and dissolve them in a suitable organic solvent mixture, such as chloroform:methanol (2:1, v/v), in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. The water bath temperature should be set to facilitate solvent evaporation without degrading the lipids (e.g., 30-40°C).
-
Film Formation: Rotate the flask under reduced pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure the complete removal of residual organic solvent, dry the lipid film under a high vacuum for at least 2 hours, or preferably overnight.
Hydration of the Lipid Film
-
Buffer Preparation: Prepare the desired aqueous hydration buffer (e.g., PBS, pH 7.4).
-
Hydration: The gel-to-liquid crystalline phase transition temperature (Tm) of this compound is approximately -3°C.[4] It is crucial to perform the hydration step above this temperature to ensure proper lipid mobility and vesicle formation. Add the pre-warmed hydration buffer (room temperature is sufficient for this compound) to the round-bottom flask containing the dried lipid film.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film from the flask wall. This process will lead to the formation of multilamellar vesicles (MLVs), and the suspension will appear milky. This step can take 30-60 minutes.[5]
Size Reduction by Extrusion
-
Extruder Assembly: Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Extrusion Process: Transfer the MLV suspension into one of the syringes of the extruder. Pass the suspension back and forth between the two syringes through the polycarbonate membrane. An odd number of passes (e.g., 11 to 21 passes) is recommended to ensure the final liposome suspension is collected in the opposite syringe and to achieve a more uniform size distribution.[5][6] For a 100 nm membrane, a pressure of approximately 125 psi can be applied if using a pressure-controlled extruder.[7]
-
Collection: The resulting suspension will contain unilamellar vesicles (ULVs) with a size distribution centered around the pore size of the membrane used.
The entire process can be visualized in the following workflow diagram:
Data Presentation
The physicochemical properties of the prepared liposomes are critical for their performance as drug delivery vehicles. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. Below is a table summarizing typical quantitative data for anionic liposomes prepared by the thin-film hydration method.
| Liposome Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound:Cholesterol (7:3) | 110 ± 15 | 0.15 ± 0.05 | -35 ± 5 | Varies with drug |
| DPPC:DPPG (9:1) | 130 ± 20 | < 0.2 | -40 ± 8 | >40 for certain drugs[8] |
| DOPC:DOPS:Chol (4:1:5) | 95 ± 10 | < 0.15 | -50 ± 10 | Varies with drug |
Note: The data presented are representative values from literature for anionic liposomes and may vary depending on the specific experimental conditions, including the encapsulated drug.[1][9] A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications.[10] A zeta potential more negative than -30 mV typically indicates good colloidal stability due to electrostatic repulsion between the vesicles.[1]
Application: this compound Liposomes in Immune Response
Anionic liposomes, such as those containing this compound, can interact with components of the immune system. For instance, they can be recognized and taken up by phagocytic cells like macrophages.[11] Furthermore, liposomes can be used as delivery vehicles for Toll-like receptor (TLR) agonists, which are potent activators of innate immunity.[12][13] The encapsulation of TLR agonists in this compound liposomes can protect them from degradation and facilitate their delivery to intracellular TLRs, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.
The following diagram illustrates a simplified signaling pathway for the activation of an immune response by a TLR agonist delivered via a this compound liposome.
Conclusion
The thin-film hydration method followed by extrusion is a robust and reproducible technique for the preparation of this compound liposomes with controlled size and lamellarity. The resulting anionic vesicles are suitable for a variety of applications in drug delivery and immunology research. By carefully controlling the experimental parameters outlined in this protocol, researchers can consistently produce high-quality this compound liposomes for their specific needs.
References
- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 3. sterlitech.com [sterlitech.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal development of apoptotic cells-mimicking liposomes targeting macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. researchgate.net [researchgate.net]
- 12. Encapsulation of two different TLR ligands into liposomes confer protective immunity and prevent tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delivery of toll-like receptor agonists by complement C3-targeted liposomes activates immune cells and reduces tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Formation of DLPG Vesicles via Sonication
Application Note
Introduction
1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) is an anionic phospholipid integral to the formulation of liposomes for various biomedical applications, including drug delivery and nanomedicine. The negative surface charge imparted by the phosphoglycerol headgroup enhances the stability of liposomal formulations by minimizing aggregation through electrostatic repulsion. Sonication is a widely employed technique for the preparation of small unilamellar vesicles (SUVs) from multilamellar vesicles (MLVs). This method utilizes high-frequency sound waves to disrupt the larger lipid structures, resulting in a more homogenous population of smaller vesicles. This document provides a detailed protocol for the formation of this compound vesicles using the thin-film hydration method followed by probe sonication.
Principle of the Method
The formation of this compound vesicles by sonication begins with the creation of a thin lipid film. This is achieved by dissolving the this compound lipid in an organic solvent, which is subsequently evaporated under reduced pressure. The resulting lipid film is then hydrated with an aqueous buffer, leading to the spontaneous formation of large, multilamellar vesicles (MLVs). These MLVs are then subjected to sonication. The high-energy ultrasound waves induce cavitation, which provides the necessary energy to break down the MLVs into smaller, unilamellar vesicles (SUVs). The final vesicle size, polydispersity, and zeta potential are influenced by factors such as sonication time, power, and the lipid concentration.
Quantitative Data Summary
| Lipid Composition | Sonication Cycles | Z-average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DPPG | 20 | 56.2 ± 0.4 | < 0.3 | -43 ± 2 |
| DPPC/DPPG (1:1) | 20 | 77.0 ± 0.8 | 0.22 ± 0.01 | -38.8 ± 0.7 |
Experimental Protocols
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound)
-
Chloroform or a chloroform:methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Nitrogen gas
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Protocol:
1. Lipid Film Formation
1.1. Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.
1.2. Attach the flask to a rotary evaporator.
1.3. Immerse the flask in a water bath set to a temperature above the phase transition temperature of this compound.
1.4. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
1.5. To ensure complete removal of the solvent, continue to dry the film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1-2 hours.
2. Hydration of the Lipid Film
2.1. Hydrate the lipid film by adding the desired volume of the aqueous buffer (e.g., PBS, pH 7.4). The volume of the buffer will determine the final lipid concentration.
2.2. Agitate the flask by hand or using a vortex mixer to disperse the lipid film from the flask wall. This will result in a milky suspension of multilamellar vesicles (MLVs).
2.3. Allow the suspension to hydrate for approximately 30-60 minutes at a temperature above the lipid's phase transition temperature.
3. Sonication
3.1. Place the vessel containing the MLV suspension in an ice bath to dissipate heat generated during sonication.
3.2. Immerse the tip of the probe sonicator into the lipid suspension, ensuring the tip does not touch the sides or bottom of the vessel.
3.3. Sonicate the suspension in pulsed intervals (e.g., 30 seconds on, 30 seconds off) to prevent overheating.[2] The total sonication time will influence the final vesicle size; longer sonication times generally produce smaller vesicles.[3][4] A total sonication time of 5-15 minutes is a typical starting point.
3.4. Monitor the clarity of the suspension. The milky appearance will transition to a more translucent or clear solution as the MLVs are converted to SUVs.
4. Post-Sonication Processing
4.1. After sonication, centrifuge the vesicle suspension at a low speed (e.g., 1,000 x g for 10 minutes) to pellet any titanium particles shed from the sonicator probe.
4.2. Carefully collect the supernatant containing the this compound vesicles.
5. Characterization
5.1. Particle Size and Polydispersity Index (PDI):
- Technique: Dynamic Light Scattering (DLS).[5]
- Procedure: Dilute a small aliquot of the vesicle suspension with the hydration buffer to a suitable concentration for measurement. Transfer the diluted sample to a cuvette and measure the Z-average diameter and PDI.[1]
5.2. Zeta Potential:
- Technique: Electrophoretic Light Scattering (ELS).
- Procedure: Dilute the vesicle suspension in the appropriate buffer and measure the electrophoretic mobility to determine the zeta potential.[6] For anionic lipids like this compound, a negative zeta potential is expected, with values more negative than -30 mV generally indicating good colloidal stability.[7]
Visualizations
Caption: Experimental workflow for this compound vesicle formation by sonication.
References
- 1. mdpi.com [mdpi.com]
- 2. The use of sonicated lipid vesicles for mass spectrometry of membrane protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Particle Size Distribution in DMPC Vesicles Solutions Undergoing Different Sonication Times - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Surfactant Type, Cholesterol Content and Various Downsizing Methods on the Particle Size of Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Production and Purification of Dye-Loaded Liposomes by Electrodialysis-Driven Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for DLPG-Based Drug Delivery System Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt (DLPG) is an anionic phospholipid that is increasingly utilized in the formulation of drug delivery systems, particularly liposomes. Its unique properties, including a net negative charge and a relatively short saturated acyl chain (C12:0), make it a valuable component for encapsulating and delivering a variety of therapeutic agents. The anionic nature of this compound can enhance the stability of liposomal formulations through electrostatic repulsion, preventing aggregation. Furthermore, the choice of the acyl chain length can influence the fluidity and release characteristics of the lipid bilayer.
These application notes provide a comprehensive overview of the use of this compound in drug delivery system formulation, including detailed experimental protocols for preparation and characterization.
Data Presentation
Table 1: Physicochemical Properties of this compound-Containing Liposomes
| Formulation Composition (molar ratio) | Drug Encapsulated | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DOPC:DOPG (unspecified ratio) | RS-93522 (lipophilic) | Not specified | Not specified | Not specified | Solubilized drug at 500x aqueous solubility | |
| DOPG:Cholesterol (2:1) | Sulforhodamine B (hydrophilic) | ~120 | < 0.1 | ~ -40 | High (quenching observed) | |
| DOTAP:Cholesterol (7:3) (Cationic liposome for comparison) | Doxorubicin | 60-70 | Not specified | Positive | ~81 | |
| GFT:CUR LPs (anionic) | Gefitinib & Curcumin | ~130 | Not specified | ~ -22.2 | Not specified |
Note: Data for dioleoylphosphatidylglycerol (DOPG), an analogue of this compound with unsaturated C18 chains, is included to provide representative values for anionic phosphatidylglycerol-containing liposomes.
Table 2: In Vitro Drug Release from Anionic Liposomes
| Liposome Composition | Drug | Release Conditions | Time to 50% Release (T50) | Release Model | Reference |
| DOPG:Cholesterol | Sulforhodamine B | Serum | Slow release, stable formulation | Not specified | |
| Hydrogel-in-liposome (anionic) | 17-DMAPG | pH 7.4 and 5.0 | ~54 hours | Sustained release | |
| Cationic PEGylated liposomes | Doxorubicin | pH and temperature variation | 41% release in 6 hours | Korsmeyer-Peppas |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion. This is a common and reliable method for producing liposomes with a controlled size distribution.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt (this compound)
-
A neutral phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol (optional, for modulating membrane rigidity)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Chloroform and/or methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, the neutral phospholipid, and cholesterol (if used) in a chloroform/methanol mixture in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this organic solvent mixture as well.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Hydrate the lipid film by rotating the flask in the water bath (again, above the Tc) for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 11-21 passes). This process reduces the size and lamellarity of the liposomes, resulting in a more uniform population of large unilamellar vesicles (LUVs).
-
-
Purification:
-
To remove the unencapsulated drug, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
Protocol 2: Characterization of this compound Liposomes
1. Particle Size and Zeta Potential Measurement
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are used to determine the particle size, polydispersity index (PDI), and zeta potential of the liposomal formulation.
Procedure:
-
Dilute a small aliquot of the liposome suspension in the original hydration buffer.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
Measure the zeta potential using the same instrument in ELS mode.
-
Perform measurements in triplicate to ensure accuracy.
2. Encapsulation Efficiency Determination
The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.
Procedure:
-
Separate the liposomes from the unencapsulated drug using a method like centrifugation or size exclusion chromatography.
-
Disrupt the liposomes to release the encapsulated drug using a suitable solvent or detergent (e.g., Triton X-100).
-
Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release profile of a drug from this compound liposomes.
Materials:
-
Liposome formulation
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS at pH 7.4, or a buffer mimicking physiological conditions)
-
Shaking incubator or water bath
Procedure:
-
Transfer a known volume of the liposome formulation into a dialysis bag.
-
Place the dialysis bag in a container with a known volume of the release medium.
-
Maintain the setup at 37°C with constant, gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway often targeted by liposome-delivered anticancer drugs.
Experimental Workflow Diagram
Caption: Workflow for this compound-liposome preparation and characterization.
Logical Relationship Diagram
Caption: Interplay of factors influencing liposome performance.
Application Notes and Protocols for DLPG in Gene Transfection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), into cells is a cornerstone of modern molecular biology and therapeutic development. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo gene delivery, underscored by their success in the clinic. The composition of these LNPs is critical to their efficacy, with each lipid component playing a distinct role in particle stability, cargo encapsulation, and intracellular delivery. Dilinoleoylphosphatidylglycerol (DLPG) is a negatively charged, or anionic, phospholipid that can be incorporated into LNP formulations as a "helper lipid." These application notes explore the utility of this compound and other charged helper lipids in modulating the gene transfection properties of LNPs, providing detailed protocols for formulation and evaluation.
Anionic helper lipids, such as phosphatidylglycerols (PGs), can significantly alter the surface charge and biodistribution of LNPs.[1] While traditional LNP formulations primarily target the liver, the incorporation of anionic lipids has been shown to shift protein expression to other organs, such as the spleen.[1] This targeted delivery is crucial for developing therapies for a range of diseases beyond liver-associated disorders. Furthermore, the choice of helper lipid can influence transfection efficacy in a cell-type-specific manner, highlighting the importance of optimizing LNP composition for specific applications.[1]
Data Presentation
The following tables summarize quantitative data from a comparative study on the effect of different helper lipids on LNP properties and in vivo performance. This data highlights the impact of incorporating anionic lipids like phosphatidylglycerol (a class to which this compound belongs) in LNP formulations.
Table 1: Physicochemical Properties of Lipid Nanoparticles with Various Helper Lipids
| Helper Lipid | LNP Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential at pH 7.4 (mV) |
| DOPE (Neutral) | 100 ± 5 | 0.15 ± 0.02 | +5 ± 2 |
| DOPC (Neutral) | 110 ± 7 | 0.17 ± 0.03 | +4 ± 2 |
| Phosphatidylglycerol (Anionic) | 105 ± 6 | 0.16 ± 0.02 | -10 ± 3 |
| Phosphatidylserine (Anionic) | 108 ± 5 | 0.15 ± 0.03 | -12 ± 4 |
| DOTAP (Cationic) | 150 ± 10 | 0.25 ± 0.05 | +25 ± 5 |
Data is representative and compiled from literature investigating the effects of helper lipids on LNP properties.[1]
Table 2: In Vivo Luciferase Expression in Different Organs Following Intravenous Administration of mRNA-LNPs with Various Helper Lipids in Mice
| Helper Lipid | Liver Expression (Relative Light Units) | Spleen Expression (Relative Light Units) | Lung Expression (Relative Light Units) |
| DOPE (Neutral) | 1.0 x 10^9 | 1.2 x 10^8 | 2.8 x 10^7 |
| Phosphatidylglycerol (Anionic) | 5.0 x 10^8 | 1.5 x 10^9 | 5.0 x 10^7 |
| DOTAP (Cationic) | 6.0 x 10^8 | 4.0 x 10^8 | 3.0 x 10^9 |
This table illustrates the shift in protein expression from the liver to the spleen when an anionic helper lipid like phosphatidylglycerol is used.[1]
Experimental Protocols
Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles for mRNA Delivery
This protocol describes the formulation of LNPs containing this compound as a helper lipid using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) dissolved in ethanol
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
1,2-Dilinoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound) dissolved in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol
-
mRNA (e.g., encoding Luciferase) in citrate buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, this compound, and PEG-lipid in ethanol at appropriate concentrations.
-
Combine the lipid stock solutions in the desired molar ratio. A typical starting ratio for an LNP formulation with an anionic helper lipid is: Ionizable lipid:DSPC:Cholesterol:This compound :PEG-lipid at 50:10:38.5:10 :1.5. The ratio of the anionic helper lipid can be varied to optimize formulation.
-
-
Prepare mRNA Solution:
-
Dilute the mRNA stock solution to the desired concentration in citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rate ratio to 3:1 (aqueous:ethanolic).
-
Initiate the mixing process to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the LNPs with encapsulated mRNA.
-
-
Dialysis and Concentration:
-
Transfer the resulting LNP solution to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and raise the pH.
-
If necessary, concentrate the LNP solution using a centrifugal filter device.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential of the LNPs.
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vitro Transfection of mRNA-LNPs in Cultured Cells
This protocol details the procedure for transfecting cultured cells with the formulated mRNA-LNPs to assess transfection efficiency.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HepG2, or relevant cell line for the study)
-
Complete cell culture medium
-
mRNA-LNP formulation from Protocol 1
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C in a CO2 incubator.
-
-
Transfection:
-
On the day of transfection, dilute the mRNA-LNP stock solution to the desired final concentrations in serum-free medium.
-
Remove the old medium from the cells and replace it with the medium containing the mRNA-LNPs.
-
Incubate the cells with the mRNA-LNPs for 4-6 hours at 37°C.
-
After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.
-
-
Assessing Transfection Efficiency:
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Transfection efficiency can be expressed as Relative Light Units (RLU) per well or normalized to the total protein content.
-
Mandatory Visualizations
References
Application Notes: Incorporation of Proteins into DLPG-Containing Proteoliposomes
The reconstitution of membrane proteins into artificial lipid bilayers, such as proteoliposomes, is a cornerstone technique for investigating their structure and function in a controlled, native-like environment.[1] Proteoliposomes, which are liposomes with embedded proteins, serve as a versatile platform for exploring transport kinetics, protein-lipid interactions, and for use in drug delivery systems.[1][2][3] The inclusion of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG), an anionic phospholipid, is particularly important for mimicking the charge characteristics of biological membranes and can be crucial for the proper folding and function of many membrane proteins.
This document provides a detailed protocol for the preparation of this compound-containing proteoliposomes primarily using the detergent-mediated reconstitution method. This common technique involves solubilizing both the membrane protein of interest and the lipids with a detergent, followed by the systematic removal of the detergent to facilitate the spontaneous formation of proteoliposomes.[1][4] The protocols and data presented are intended to serve as a guide for researchers, scientists, and drug development professionals. Optimization for each specific protein and lipid system is recommended.[5]
Quantitative Data Summary
The successful incorporation of proteins into proteoliposomes depends on several key parameters. The following table summarizes typical quantitative values and ranges reported in the literature for detergent-mediated reconstitution. These values should be used as a starting point for experimental design.
| Parameter | Typical Value/Range | Purpose/Consideration | Source(s) |
| Lipid Composition | This compound with other lipids (e.g., PC, PE) | Anionic this compound mimics biological membrane charge. Other lipids can modulate bilayer properties. | [1] |
| Lipid:Protein Ratio (LPR) | 50:1 to 60,000:1 (mol/mol) | High LPR is used for studying lipid-protein interactions with minimal protein aggregation. Lower LPR is for structural studies or maximizing protein content. | [6][7] |
| Initial Lipid Concentration | 2.5 - 10 mM | Affects vesicle formation and protein insertion efficiency. | [6] |
| Detergent Type | Octylglucoside (OG), Triton X-100, DDM | Choice depends on the protein's stability and the critical micelle concentration (CMC) of the detergent. OG is common due to its high CMC, facilitating removal. | [5][8][9] |
| Detergent:Lipid Ratio (DLR) | Varies; determined by titration | Must be sufficient to saturate or solubilize the liposomes (Rsat) before protein addition. | [10] |
| Final Proteoliposome Size | 100 - 400 nm (diameter) | Controlled by extrusion through polycarbonate membranes. Size can increase upon protein incorporation. | [1][6] |
| Incorporation Efficiency | Up to 95% | Varies greatly depending on the protein, lipids, and reconstitution method. Quantified by sucrose density gradients or SDS-PAGE. | [6][11][12] |
Key Experimental Protocols
The most widely used method for incorporating proteins into this compound-containing vesicles is detergent-mediated reconstitution.[4] This process involves solubilizing pre-formed liposomes with a detergent, adding the purified protein, and then removing the detergent to allow for the formation of proteoliposomes.
Protocol 1: Proteoliposome Preparation via Detergent-Mediated Reconstitution
Part 1: Preparation of this compound-Containing Liposomes
-
Lipid Film Formation:
-
Dissolve this compound and other desired lipids (e.g., DOPC) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[1] The specific ratio of lipids should be tailored to the experimental needs.
-
Evaporate the organic solvent using a rotary evaporator to create a thin, uniform lipid film on the flask's inner surface.[1]
-
To ensure all residual solvent is removed, place the flask under a high vacuum for several hours or overnight.[1]
-
-
Lipid Film Hydration:
-
Hydrate the dried lipid film by adding the desired aqueous buffer (e.g., HEPES, NaCl) and vortexing vigorously.[8] This process results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles using liquid nitrogen and a warm water bath).[8]
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[1]
-
Pass the suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs).[8] The size distribution can be confirmed using Dynamic Light Scattering (DLS).[5]
-
Part 2: Protein Incorporation
-
Liposome Solubilization:
-
Titrate the LUV suspension with a detergent stock solution (e.g., 10% Triton X-100 or octylglucoside).[5][8] Monitor the solution's turbidity (absorbance at ~400-500 nm). The point at which the solution becomes clear corresponds to the saturation and solubilization of the liposomes.[6]
-
Add the purified, detergent-solubilized membrane protein to the detergent-saturated lipid mixture.[10] The amount of protein added will determine the final lipid-to-protein ratio.
-
-
Detergent Removal:
-
Incubate the protein-lipid-detergent mixture, often for 1 hour with gentle mixing.[13]
-
Remove the detergent to allow the formation of proteoliposomes. Common methods include:
-
Dialysis: Dialyze the mixture against a large volume of detergent-free buffer over 24-48 hours, with several buffer changes.[9][14] This is a slow and gentle method.
-
Adsorption with Bio-Beads: Add polystyrene Bio-Beads (e.g., at a 10:1 weight ratio of beads to detergent) to the mixture and incubate.[5][13] The beads will absorb the detergent. This method is faster than dialysis. Multiple changes of beads may be necessary for complete removal.[5]
-
-
Part 3: Proteoliposome Purification and Characterization
-
Purification:
-
After detergent removal, it is often necessary to separate the proteoliposomes from unincorporated protein and empty liposomes.[1]
-
This is typically achieved through sucrose density gradient ultracentrifugation. Proteoliposomes will float to a characteristic density, separating them from denser, aggregated protein and less dense, empty liposomes.[11][13]
-
-
Characterization:
-
Protein Incorporation Efficiency: Quantify the amount of protein in the purified proteoliposome fraction using methods like BCA or Lowry assays and compare it to the initial amount added. Analyze via SDS-PAGE to confirm protein integrity.[8]
-
Size and Morphology: Use Dynamic Light Scattering (DLS) to determine the size distribution and transmission electron microscopy (TEM) to visualize the morphology of the vesicles.[6] An increase in average vesicle diameter compared to empty liposomes can indicate successful protein incorporation.[6]
-
Functionality: Perform activity assays specific to the incorporated protein to ensure it remains functional after reconstitution.[10][15]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Special Issue “Application Progress of Liposomes in Drug Development” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Liposomal Drug Delivery Systems and Their Therapeutic Applications[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteoliposomes for Studying Lipid-protein Interactions in Membranes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. In vitro Assay for Bacterial Membrane Protein Integration into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. ProLIF – quantitative integrin protein–protein interactions and synergistic membrane effects on proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid composition-dependent incorporation of multiple membrane proteins into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oriented Insertion of ESR-Containing Hybrid Proteins in Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DLPG as a Stabilizer in Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-phospho-L-glycerol (DLPG) is an anionic phospholipid that is increasingly being utilized as a crucial component in the formulation of lipid nanoparticles (LNPs). Its negatively charged head group at physiological pH imparts several beneficial properties to LNPs, making it an effective stabilizer and functional excipient in drug delivery systems. The inclusion of this compound can significantly influence the physicochemical characteristics of LNPs, including their size, surface charge, and stability, thereby affecting their in vivo performance, cellular uptake, and immunogenicity.
These application notes provide a comprehensive overview of the role of this compound in LNP formulations, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers and drug development professionals in the rational design and optimization of this compound-containing LNPs for the delivery of various therapeutic payloads, such as mRNA, siRNA, and small molecule drugs.
The Role of this compound in LNP Stability and Function
This compound's primary role as a stabilizer in LNP formulations stems from its anionic nature. The negatively charged surface imparted by this compound contributes to the colloidal stability of the nanoparticles by creating electrostatic repulsion between particles, which prevents aggregation.[1][2] Beyond steric hindrance provided by components like PEGylated lipids, this electrostatic stabilization is crucial for maintaining a monodisperse LNP population during formulation, storage, and in vivo circulation.
Furthermore, the incorporation of anionic lipids like this compound can influence the biodistribution and cellular uptake of LNPs. The surface charge can affect interactions with blood components and target cells. For instance, anionic LNPs have been shown to have altered interactions with immune cells and can be engineered to target specific tissues.
Quantitative Data on this compound-Containing LNP Formulations
The molar percentage of this compound in a lipid nanoparticle formulation is a critical parameter that can be modulated to achieve desired physicochemical properties. The following tables summarize the impact of varying this compound concentrations on key LNP attributes, compiled from various studies.
Table 1: Effect of this compound on LNP Size and Polydispersity Index (PDI)
| LNP Composition (Molar Ratio) | This compound (mol%) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| Cationic Lipid : DSPC : Cholesterol : PEG-Lipid | 0 | 120 ± 15 | 0.15 ± 0.05 |
| Cationic Lipid : DSPC/DLPG : Cholesterol : PEG-Lipid | 5 | 110 ± 12 | 0.12 ± 0.04 |
| Cationic Lipid : DSPC/DLPG : Cholesterol : PEG-Lipid | 10 | 105 ± 10 | 0.11 ± 0.03 |
| Cationic Lipid : DSPC/DLPG : Cholesterol : PEG-Lipid | 20 | 95 ± 8 | 0.10 ± 0.02 |
Note: This table represents a synthesis of expected trends. Actual values can vary based on the specific lipids used, payload, and formulation process.
Table 2: Effect of this compound on Zeta Potential and Encapsulation Efficiency
| LNP Composition (Molar Ratio) | This compound (mol%) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Cationic Lipid : DSPC : Cholesterol : PEG-Lipid | 0 | +10 ± 5 | > 90 |
| Cationic Lipid : DSPC/DLPG : Cholesterol : PEG-Lipid | 5 | -5 ± 3 | > 90 |
| Cationic Lipid : DSPC/DLPG : Cholesterol : PEG-Lipid | 10 | -15 ± 5 | > 90 |
| Cationic Lipid : DSPC/DLPG : Cholesterol : PEG-Lipid | 20 | -30 ± 7 | > 85 |
Note: This table represents a synthesis of expected trends. A decrease in encapsulation efficiency at higher this compound concentrations may be observed due to electrostatic repulsion with negatively charged payloads like nucleic acids.
Experimental Protocols
The following protocols provide a detailed methodology for the formulation and characterization of LNPs containing this compound.
Protocol 1: Formulation of this compound-Containing LNPs using Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and aqueous phases.
Materials:
-
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-dipalmitoyl-sn-glycero-3-phospho-L-glycerol (this compound), sodium salt
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
mRNA or other nucleic acid payload
-
Ethanol (200 proof, anhydrous)
-
Citrate Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®)
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, this compound, cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations (e.g., 10-50 mM).
-
To prepare the final lipid mixture, combine the stock solutions in the desired molar ratio (e.g., 50:10-x:x:38.5:1.5 of Ionizable Lipid:DSPC:this compound:Cholesterol:PEG-Lipid, where x is the desired molar percentage of this compound).
-
-
Aqueous Phase Preparation:
-
Dissolve the mRNA payload in 50 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
LNP Formulation:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate.
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension will be in an ethanol/citrate buffer mixture.
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound-Containing LNPs
This protocol outlines the key analytical methods to characterize the formulated LNPs.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the LNP suspension in 10 mM NaCl or a similar low ionic strength buffer.
-
Transfer the sample to a specialized zeta potential cuvette.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements in triplicate at 25°C.
-
3. Encapsulation Efficiency Quantification:
-
Technique: RiboGreen® Assay (for nucleic acid payloads)
-
Procedure:
-
Prepare a standard curve of the free nucleic acid using the RiboGreen® reagent.
-
To determine the total amount of nucleic acid, lyse a sample of the LNP formulation using a surfactant (e.g., 0.5% Triton™ X-100) to release the encapsulated payload.
-
Measure the fluorescence of the lysed and unlysed LNP samples after adding the RiboGreen® reagent.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Signaling Pathways and Cellular Uptake
The anionic surface charge provided by this compound can influence the interaction of LNPs with cells. While cationic lipids are known to interact with negatively charged cell membranes to promote uptake, the mechanism for anionic LNPs is more complex and can involve specific protein interactions in the biological milieu. The "protein corona" that forms on the surface of LNPs in vivo can mediate cellular recognition and uptake. Anionic surfaces may bind specific opsonins or dysopsonins, influencing their circulation time and targeting.
The endosomal escape of the payload is a critical step for the efficacy of LNP-delivered therapeutics. While the exact role of this compound in this process is still under investigation, it is hypothesized that the overall lipid composition, including the ionizable lipid and helper lipids like this compound, contributes to the destabilization of the endosomal membrane upon acidification of the endosome.
Conclusion
This compound is a valuable excipient for the formulation of stable and effective lipid nanoparticles. Its anionic nature provides electrostatic stabilization, and its incorporation allows for the fine-tuning of critical LNP properties. By carefully selecting the molar ratio of this compound and following robust formulation and characterization protocols, researchers can develop optimized LNP systems for a wide range of therapeutic applications. The provided data and protocols serve as a starting point for the rational design of this compound-containing LNPs. Further optimization will likely be necessary depending on the specific payload and desired in vivo performance.
References
methods for characterizing DLPG liposome size and zeta potential
Application Note: Characterization of DLPG-Containing Liposomes
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the preparation and physicochemical characterization of liposomes containing 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound). Key methods covered include liposome formation by thin-film hydration and extrusion, followed by analysis of vesicle size, polydispersity, and surface charge (zeta potential).
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic compounds. They are widely used as drug delivery vehicles due to their biocompatibility and versatility.[1] The physical properties of liposomes, such as size and surface charge, are critical quality attributes that dictate their stability, pharmacokinetics, and cellular interaction.[1]
This compound is an anionic phospholipid that, when incorporated into a liposome formulation, imparts a negative surface charge.[2] This charge can prevent vesicle aggregation through electrostatic repulsion, thereby enhancing colloidal stability.[3] Accurate and reproducible characterization of this compound liposome size and zeta potential is therefore essential for formulation development and quality control.
The primary techniques for this characterization are Dynamic Light Scattering (DLS) for determining particle size and Polydispersity Index (PDI), and Electrophoretic Light Scattering (ELS), also known as Laser Doppler Velocimetry, for measuring zeta potential.[1]
Experimental Principles
Dynamic Light Scattering (DLS) for Size Measurement
DLS measures the size of particles undergoing Brownian motion in a liquid suspension.[4] A laser beam illuminates the sample, and the scattered light is detected at a specific angle. The random movement of the liposomes causes fluctuations in the intensity of this scattered light over time. Analysis of these fluctuations allows for the calculation of the translational diffusion coefficient (D), which is then used to determine the hydrodynamic diameter of the particles via the Stokes-Einstein equation. The primary reported values are the intensity-weighted mean diameter (Z-average) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution.[1][5]
Electrophoretic Light Scattering (ELS) for Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge at the slipping plane of a particle in a dispersion and is a key indicator of colloidal stability.[1][6] In ELS, a voltage is applied across the sample, causing charged particles to move towards the oppositely charged electrode (electrophoresis).[1][7] A laser beam passes through the sample, and the scattered light from the moving particles undergoes a Doppler shift. The velocity of the particles (electrophoretic mobility) is measured from this frequency shift, which is then used to calculate the zeta potential.[1]
Experimental Workflow and Protocols
The overall process involves preparing the liposomes and then characterizing them using DLS and ELS.
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar vesicles (ULVs) with a nominal diameter of 100 nm.[3][8]
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (this compound)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (or other neutral helper lipid)
-
Cholesterol
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump/desiccator
-
Water bath
-
Liposome extruder with 100 nm polycarbonate membranes
Procedure:
-
Lipid Dissolution: Weigh and dissolve the desired molar ratios of this compound, DPPC, and cholesterol in the chloroform/methanol solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the transition temperature (Tc) of all lipids (Tc of DPPC is 41°C, Tc of this compound is -3°C).[2] A thin, uniform lipid film should form on the flask wall.
-
Drying: To remove any residual organic solvent, place the flask under high vacuum for at least 2-4 hours or overnight.[3]
-
Hydration: Add the pre-warmed (above 41°C) aqueous hydration buffer to the dried lipid film.[3] The volume will determine the final lipid concentration.
-
Vesicle Formation: Agitate the flask vigorously by vortexing until all the lipid film is suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).[3]
-
Extrusion: Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Heat the extruder block to a temperature above the lipid Tc.
-
Transfer the MLV suspension into a syringe and pass it through the extruder 11 to 21 times.[8] This process reduces the size and lamellarity, resulting in a more homogenous suspension of ULVs.
-
Storage: Store the final liposome suspension at 4°C. For long-term storage, sterile filtration may be required.
Protocol 2: Size and Polydispersity Measurement (DLS)
Equipment:
-
Dynamic Light Scattering Instrument (e.g., Malvern Zetasizer Nano series)
-
Disposable or quartz cuvettes
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize (typically 30 minutes). Set the measurement temperature, often to 25°C.
-
Sample Preparation: Dilute the liposome suspension prepared in Protocol 1 with the same buffer used for hydration (e.g., PBS). A typical dilution is 1:10 to 1:100, aiming for a concentration that gives a stable count rate as recommended by the instrument manufacturer. This prevents multiple scattering artifacts.[1]
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument.
-
Set the instrument parameters in the software (e.g., material: Liposome; dispersant: Water/PBS).
-
Allow the sample to equilibrate to the set temperature for 1-2 minutes.
-
Perform the measurement. Typically, 3-5 replicate measurements are made for each sample.
-
-
Data Analysis: The software will report the Z-average diameter (nm) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a narrow, homogenous size distribution.[9]
Protocol 3: Zeta Potential Measurement (ELS)
Equipment:
-
DLS instrument with zeta potential capability (e.g., Malvern Zetasizer Nano series)
-
Foldable capillary cells with electrodes
Procedure:
-
Instrument Setup: Ensure the instrument is on and stable. Set the measurement temperature (e.g., 25°C).
-
Sample Preparation: Dilute the liposome suspension in a low-ionic-strength buffer (e.g., 10 mM NaCl or a diluted PBS solution).[1] High conductivity can screen the surface charge and lead to excessive current and Joule heating, resulting in inaccurate measurements. A 1-in-10 dilution is often a good starting point.[1]
-
Measurement:
-
Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are trapped near the electrodes.
-
Place the cell into the instrument.
-
Set the appropriate measurement parameters in the software.
-
Allow the sample to thermally equilibrate.
-
Initiate the measurement. The instrument will apply a voltage and measure the particle velocity.
-
-
Data Analysis: The software calculates and reports the mean zeta potential in millivolts (mV). The phase plot should be stable, indicating a reliable measurement. A zeta potential more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability.[7]
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. As this compound is an anionic lipid, increasing its molar percentage in a formulation with neutral lipids (like DPPC) is expected to make the zeta potential more negative without significantly altering the particle size.
Table 1: Typical Size and Polydispersity of Anionic Liposomes Data presented is analogous for phosphatidylglycerol lipids after extrusion through a 100 nm membrane.
| Lipid Composition (molar ratio) | Anionic Lipid (mol %) | Z-Average (d.nm) | Polydispersity Index (PDI) | Reference |
| DPPC/DPPG (95:5) | 5% | ~120 - 140 | < 0.2 | [1] |
| DPPC/DPPG (90:10) | 10% | ~120 - 140 | < 0.2 | [1] |
| DPPC/DPPG (80:20) | 20% | ~120 - 140 | < 0.2 | [1] |
| DLPC/DLPG (80:20) | 20% | Varies | < 0.22 |
Table 2: Effect of Anionic Lipid Content on Zeta Potential Data presented is analogous for phosphatidylglycerol lipids measured in PBS.
| Lipid Composition (molar ratio) | Anionic Lipid (mol %) | Mean Zeta Potential (mV) | Interpretation | Reference |
| DPPC/DPPG (95:5) | 5% | Approx. -35 | Stable Suspension | [1] |
| DPPC/DPPG (90:10) | 10% | Approx. -45 | Stable Suspension | [1] |
| DPPC/DPPG (80:20) | 20% | Approx. -55 | Highly Stable Suspension | [1] |
These tables illustrate that while size is primarily controlled by the extrusion process, the surface charge is directly modulated by the concentration of the anionic lipid this compound. This allows for the rational design of liposomes with specific physical properties for various drug delivery applications.
References
- 1. azonano.com [azonano.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. brookhaveninstruments.com [brookhaveninstruments.com]
- 5. DSpace [mospace.umsystem.edu]
- 6. Probing nanoliposomes using single particle analytical techniques: effect of excipients, solvents, phase transition and zeta potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. mpikg.mpg.de [mpikg.mpg.de]
Application Notes and Protocols for Studying Protein-Lipid Interactions Using DLPG
For Researchers, Scientists, and Drug Development Professionals
Introduction to DLPG in Protein-Lipid Interaction Studies
1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (this compound) is a glycerophospholipid distinguished by its anionic headgroup and two lauroyl (12:0) saturated fatty acid chains. These structural features make this compound an invaluable tool for in vitro studies of protein-lipid interactions, particularly for mimicking the negatively charged surfaces of biological membranes, such as those found in bacteria. The shorter acyl chains of this compound, compared to other anionic phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phospho-L-glycerol (DPPG), result in a more fluid lipid bilayer at physiological temperatures, which can significantly influence the binding kinetics and functional responses of membrane-associated proteins.
These application notes provide a comprehensive overview of the use of this compound in studying protein-lipid interactions, including detailed protocols for liposome preparation and various biophysical techniques to quantify these interactions.
Key Applications of this compound in Research
-
Mimicking Bacterial Membranes: The anionic nature of this compound makes it an excellent component for creating model membranes that mimic the charge properties of bacterial cell walls, which are rich in negatively charged phospholipids. This is particularly useful for studying the interactions of antimicrobial peptides (AMPs) and other antibiotics with their target membranes. The electrostatic interactions between cationic AMPs and anionic lipid headgroups are a primary driver of their binding and disruptive mechanisms.
-
Investigating Peripheral Membrane Protein Binding: Many cellular processes are regulated by the transient binding of proteins to the surface of membranes. This compound-containing liposomes provide a platform to study the electrostatic and hydrophobic contributions to the binding of these peripheral membrane proteins.
-
Reconstituting Membrane Proteins: this compound can be incorporated into liposomes or nanodiscs to create a more native-like environment for the functional and structural studies of integral membrane proteins. The lipid composition of these systems can be precisely controlled to investigate how the lipid environment modulates protein activity.
-
Drug Delivery Vehicle Development: Liposomes containing this compound can be utilized as drug delivery systems. The surface charge imparted by this compound can influence the encapsulation efficiency, stability, and cellular uptake of therapeutic agents.
Data Presentation: Quantitative Analysis of Protein-DLPG Interactions
Due to the specific nature of protein-lipid interactions, quantitative data for this compound is often embedded within specific research contexts. The following tables present illustrative quantitative data for the interaction of antimicrobial peptides with anionic lipid membranes, including those containing lipids structurally similar to this compound (e.g., DPPG), to provide a comparative framework.
Table 1: Binding Affinities of Antimicrobial Peptides to Anionic Liposomes
| Peptide | Lipid Composition | Technique | Dissociation Constant (Kd) (µM) | Reference |
| Melittin | DPPC/DPPG (3:1) | SPR | ~1.5 | [1] |
| Magainin 2 | DPPC/DPPG (3:1) | SPR | ~5.0 | [1] |
| Cecropin P1 | DPPC/DPPG (3:1) | SPR | ~8.0 | [1] |
| Gramicidin S analogue | POPG | ITC | ~0.1 | [2] |
Note: Data for DPPG (16:0 acyl chains) is presented as a proxy due to the limited availability of specific Kd values for this compound (12:0 acyl chains) in the initial search results. The principles of interaction are similar, though binding affinities may vary.
Table 2: Thermodynamic Parameters of Peptide Binding to Anionic Liposomes
| Peptide | Lipid Composition | Technique | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Stoichiometry (N) | Reference |
| Mastoparan-X | POPC/POPG (3:1) | ITC | -2.5 | 3.5 | -6.0 | 0.1 (Peptide/Lipid) | [3] |
| Gramicidin S analogue | POPG | ITC | -4.2 | 5.8 | -10.0 | 0.05 (Peptide/Lipid) | [2] |
Note: Thermodynamic parameters are highly dependent on the specific peptide, lipid composition, and experimental conditions. The data for POPG provides a relevant example of the thermodynamics of peptide binding to anionic membranes.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of LUVs with a defined size, suitable for a variety of protein-binding assays.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (this compound)
-
Co-lipid (e.g., 1,2-dilauroyl-sn-glycero-3-phosphocholine, DLPC)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of this compound and co-lipid(s) in chloroform in a round-bottom flask. The molar ratio of lipids should be chosen based on the experimental requirements.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the hydration buffer, pre-warmed to a temperature above the phase transition temperature of the lipids.
-
Vortex the flask vigorously to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. This step helps to increase the encapsulation efficiency and create more uniform vesicles.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder 11-21 times. This process forces the vesicles through the pores, resulting in the formation of LUVs with a uniform size distribution.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Protocol 2: Surface Plasmon Resonance (SPR) for Quantifying Protein-DLPG Liposome Interactions
SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity of a protein to lipid bilayers.
Materials:
-
SPR instrument
-
L1 sensor chip (for liposome capture)
-
Prepared this compound-containing LUVs
-
Purified protein of interest
-
Running buffer (e.g., HBS-EP buffer)
-
Regeneration solution (e.g., 20 mM NaOH)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the L1 sensor chip with running buffer.
-
-
Liposome Immobilization:
-
Inject the this compound-containing LUVs over the sensor surface at a low flow rate (e.g., 5 µL/min) to allow for their capture on the lipophilic surface of the chip.
-
Inject a short pulse of a mild regeneration solution (e.g., 20 mM NaOH) to remove any loosely bound liposomes and stabilize the baseline.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified protein (analyte) over the immobilized liposome surface.
-
Monitor the change in response units (RU) over time to obtain association and dissociation curves.
-
Between each protein injection, regenerate the sensor surface with a short pulse of regeneration solution to remove the bound protein without disrupting the captured liposomes.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized liposomes) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Prepared this compound-containing LUVs
-
Purified protein of interest
-
Matching buffer for protein and liposomes
Procedure:
-
Sample Preparation:
-
Prepare the protein solution and the liposome suspension in the same, thoroughly degassed buffer to minimize dilution effects.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the liposome suspension into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the liposome suspension into the protein solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of lipid to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.
-
Visualizations
References
- 1. Antimicrobial Peptide-Lipid Binding Interactions and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Membrane Studies: A Detailed Guide to Creating Asymmetric DLPG Vesicles
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant step forward for membrane biology and drug development, researchers now have access to a comprehensive guide for creating asymmetric vesicles using 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG). These advanced model systems more accurately mimic the natural asymmetry of cell membranes, offering a powerful tool for investigating membrane protein function, lipid-protein interactions, and the mechanisms of drug action. This detailed application note provides researchers, scientists, and drug development professionals with the necessary protocols to prepare and characterize these crucial research tools.
Introduction
The lipid bilayer of cellular membranes exhibits a crucial, yet often overlooked, feature: lipid asymmetry. The inner and outer leaflets of the membrane have distinct lipid compositions, which plays a vital role in numerous cellular processes, including signal transduction, membrane trafficking, and apoptosis. Traditional model membrane systems, such as symmetric liposomes, fail to capture this fundamental aspect of biological membranes. The development of methods to create asymmetric vesicles, therefore, represents a significant advancement in the field.
This application note details a robust methodology for the preparation of asymmetric vesicles where the outer leaflet is enriched with the anionic lipid this compound, a key component in mimicking the negative charge of certain biological membranes. The protocol leverages the well-established thin-film hydration method followed by extrusion to create unilamellar vesicles, and subsequently employs methyl-β-cyclodextrin (MβCD) to facilitate the exchange of lipids in the outer leaflet, thereby inducing asymmetry.
Data Presentation
Characterization of the prepared vesicles is critical to ensure the desired physicochemical properties. The following table summarizes the expected quantitative data for symmetric and asymmetric vesicles prepared using a 1:1 molar ratio of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) and this compound.
| Vesicle Type | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Symmetric DLPC:this compound (1:1) | 115 ± 5 | < 0.1 | -35 ± 5 |
| Asymmetric DLPC (inner)/DLPG (outer) | 120 ± 7 | < 0.15 | -50 ± 7 |
Experimental Protocols
Protocol 1: Preparation of Symmetric DLPC:this compound (1:1) Large Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion
This protocol describes the preparation of the "acceptor" vesicles which will be subsequently rendered asymmetric.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (this compound)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of DLPC and this compound (e.g., 1:1 molar ratio) in chloroform to achieve a final total lipid concentration of 10 mg/mL.
-
Remove the chloroform using a rotary evaporator at a temperature above the phase transition temperature of both lipids (approximately 30-35°C) to form a thin, uniform lipid film on the flask's inner surface.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask vigorously for 10-15 minutes. The temperature of the PBS should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to at least 11 passes through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
The resulting suspension contains large unilamellar vesicles (LUVs) with a symmetric distribution of DLPC and this compound in both leaflets.
-
Protocol 2: Preparation of Asymmetric DLPC (inner)/DLPG (outer) Vesicles via Methyl-β-Cyclodextrin (MβCD)-Mediated Lipid Exchange
This protocol details the process of creating asymmetry in the pre-formed symmetric vesicles.
Materials:
-
Symmetric DLPC:this compound (1:1) LUVs (acceptor vesicles from Protocol 1)
-
This compound (donor lipid)
-
Methyl-β-cyclodextrin (MβCD)
-
PBS, pH 7.4
-
Ultracentrifuge
Procedure:
-
Preparation of Donor Lipid Solution:
-
Prepare a suspension of this compound in PBS.
-
Add MβCD to the this compound suspension to a final concentration that facilitates the formation of this compound-MβCD complexes. A starting point is a 10:1 molar ratio of MβCD to donor lipid. The optimal concentration may need to be determined empirically.[1][2]
-
Incubate the mixture at a temperature above the phase transition temperature of this compound with gentle agitation for 1-2 hours.
-
-
Lipid Exchange:
-
Mix the symmetric DLPC:this compound LUVs (acceptor vesicles) with the prepared this compound-MβCD complex solution. A typical starting ratio is a 5-10 fold molar excess of donor lipid to the lipid in the outer leaflet of the acceptor vesicles.
-
Incubate the mixture for 1-2 hours at a temperature above the phase transition temperature with gentle agitation to allow for the exchange of lipids in the outer leaflet of the acceptor vesicles.
-
-
Purification of Asymmetric Vesicles:
-
Separate the asymmetric vesicles from the MβCD and excess donor lipid by ultracentrifugation. A sucrose density gradient can be employed for cleaner separation.
-
Resuspend the pelleted asymmetric vesicles in fresh PBS.
-
Protocol 3: Characterization of Asymmetric Vesicles
1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
- Dilute a small aliquot of the vesicle suspension in filtered PBS to an appropriate concentration for DLS analysis.
- Measure the hydrodynamic diameter and PDI of the vesicles using a DLS instrument. Measurements should be performed at a controlled temperature (e.g., 25°C).
2. Zeta Potential Measurement:
- Dilute the vesicle suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to minimize charge screening effects.
- Measure the electrophoretic mobility of the vesicles using a zeta potential analyzer. The instrument will convert this to the zeta potential. A significant increase in the negative zeta potential of the asymmetric vesicles compared to the symmetric vesicles indicates the successful enrichment of the anionic this compound in the outer leaflet.
Mandatory Visualizations
Caption: Experimental workflow for creating and characterizing asymmetric this compound vesicles.
Caption: Conceptual diagram of a membrane protein interacting with an asymmetric lipid bilayer.
References
Application Notes and Protocols for the Formulation of DLPG-Based Emulsions for Therapeutic Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol), or DLPG, is an anionic phospholipid that is gaining interest in the formulation of lipid-based drug delivery systems. Its inherent negative charge can influence the stability and cellular interaction of therapeutic emulsions. These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of this compound-based emulsions for therapeutic delivery. This compound can be incorporated into emulsion formulations to enhance stability, modulate drug release, and improve therapeutic efficacy.
Lipid-based drug delivery systems, including emulsions and liposomes, are effective carriers for a wide range of therapeutic agents, protecting them from degradation and enabling targeted delivery.[1][2] Anionic liposomes, for instance, have been successfully developed for the delivery of peptides and cDNA.[3]
Data Presentation: Formulation Parameters and Characterization
The following tables summarize typical quantitative parameters for this compound-containing lipid-based formulations. These values should be considered as a starting point and may require optimization for specific drug molecules and applications.
Table 1: Typical Formulation and Characterization Parameters for Anionic Lipid-Based Formulations
| Parameter | Typical Value/Range | Method of Determination | Significance |
| Formulation | |||
| This compound Concentration (molar ratio) | 10-50% of total lipid | - | Imparts negative surface charge, influencing stability and interaction with cells. |
| Co-lipid(s) | DPPC, DOPE, Cholesterol | - | Modulates bilayer fluidity, stability, and drug encapsulation. |
| Oil Phase (for emulsions) | Medium-chain triglycerides, Soybean oil | - | Solubilizes lipophilic drugs. |
| Aqueous Phase | Phosphate-buffered saline (PBS), HEPES buffer | - | Hydrates the lipid film and solubilizes hydrophilic drugs. |
| Characterization | |||
| Particle Size (Diameter) | 100 - 250 nm | Dynamic Light Scattering (DLS) | Affects in vivo distribution, cellular uptake, and stability.[4][5] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the uniformity of particle size distribution.[5] |
| Zeta Potential | -30 mV to -60 mV | Laser Doppler Velocimetry | Measures surface charge, a key indicator of colloidal stability.[6][7] |
| Drug Encapsulation Efficiency | 40 - 90% | Spectrophotometry, Chromatography | Quantifies the amount of drug successfully loaded into the emulsion.[8] |
| Drug Release Profile | Varies (sustained or triggered) | Dialysis, In vitro release assays | Characterizes the rate at which the drug is released from the carrier.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Emulsions by Thin-Film Hydration and Sonication
This protocol describes the preparation of a simple oil-in-water (o/w) emulsion incorporating this compound as a co-emulsifier.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (this compound)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Medium-chain triglyceride (MCT) oil
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Therapeutic agent (lipophilic)
Equipment:
-
Rotary evaporator
-
Probe sonicator
-
Water bath sonicator
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DPPC, cholesterol, MCT oil, and the lipophilic therapeutic agent in chloroform in a round-bottom flask. A typical molar ratio might be DPPC:Cholesterol:this compound at 55:35:10.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[10]
-
Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.[10]
-
-
Hydration and Emulsification:
-
Hydrate the dried lipid film by adding pre-warmed (above the lipid transition temperature) PBS (pH 7.4).
-
Agitate the flask in a water bath sonicator for 30-60 minutes to form a coarse emulsion.
-
-
Size Reduction:
-
To achieve a smaller and more uniform particle size, subject the coarse emulsion to probe sonication on ice. Use short pulses to avoid overheating.
-
Alternatively, for more uniform vesicles, the hydrated lipid suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11]
-
-
Purification:
-
Remove any un-encapsulated drug by dialysis against PBS overnight.[11]
-
Protocol 2: Characterization of this compound-Based Emulsions
1. Particle Size and Polydispersity Index (PDI) Measurement:
- Dilute a small aliquot of the emulsion in PBS.
- Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument.
- Perform measurements in triplicate and report the average and standard deviation.
2. Zeta Potential Measurement:
- Dilute the emulsion in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.
- Measure the zeta potential using a laser Doppler velocimeter.
- Perform measurements in triplicate and report the average and standard deviation.
3. Encapsulation Efficiency Determination:
- Separate the emulsion from the un-encapsulated drug using a suitable method (e.g., dialysis, centrifugation).
- Disrupt the emulsion using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.
- Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
Mandatory Visualizations
References
- 1. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azonano.com [azonano.com]
- 5. mdpi.com [mdpi.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. colloidal-dynamics.com [colloidal-dynamics.com]
- 8. mdpi.com [mdpi.com]
- 9. Impact of emulsion-based drug delivery systems on intestinal permeability and drug release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ableweb.org [ableweb.org]
Application Notes and Protocols for the Production of Unilamellar DLPG Vesicles by Extrusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the preparation of unilamellar vesicles composed of 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) using the extrusion technique. The production of unilamellar vesicles of a defined size is critical for various applications in drug delivery, biophysical studies, and as model membrane systems. The extrusion method is a widely used technique that involves passing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a specific pore size to generate large unilamellar vesicles (LUVs) with a relatively uniform size distribution.[1][2] This method is advantageous due to its rapidity, reproducibility, and the absence of detergents or organic solvents in the final vesicle suspension.[3][4]
This compound is an anionic phospholipid that is often used to impart a negative surface charge to liposomes, which can influence their stability and interaction with biological systems. The protocol herein details the critical steps and parameters for the successful production of unilamellar this compound vesicles, including lipid film formation, hydration, freeze-thaw cycles, and the extrusion process.
Key Experimental Considerations
Several factors can influence the final characteristics of the extruded vesicles, including their size, lamellarity, and encapsulation efficiency. Careful control of these parameters is essential for producing consistent and reproducible results.
-
Lipid Purity: High-purity this compound should be used to avoid artifacts in experimental results.
-
Extrusion Temperature: The extrusion process must be carried out at a temperature above the gel-liquid crystalline phase transition temperature (Tm) of the lipid to ensure the membrane is in a fluid state.[5] The Tm of this compound is approximately -3°C.[6] Therefore, extrusion at room temperature is appropriate.
-
Membrane Pore Size: The final size of the vesicles is primarily determined by the pore size of the polycarbonate membrane used for extrusion.[7] To produce unilamellar vesicles, membranes with a pore size of 100 nm or smaller are typically used.[2]
-
Number of Extrusion Cycles: Passing the lipid suspension through the membrane multiple times (typically 10-20 passes) helps to ensure a more homogenous size distribution and increases the proportion of unilamellar vesicles.[2]
-
Freeze-Thaw Cycles: Incorporating freeze-thaw cycles prior to extrusion can significantly enhance the encapsulation efficiency of water-soluble molecules and promote the formation of unilamellar vesicles upon extrusion.[7]
Experimental Protocol
This protocol describes the preparation of unilamellar this compound vesicles by the extrusion technique.
Materials
-
1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (this compound) powder
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl, HEPES buffer)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes (e.g., 1 mL)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas source
-
Vacuum pump
-
Water bath or heating block
Procedure
1. Lipid Film Formation: a. Weigh the desired amount of this compound powder and dissolve it in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask. c. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours or overnight.
2. Hydration of the Lipid Film: a. Add the desired volume of the hydration buffer to the round-bottom flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the Tm of this compound (room temperature is sufficient). b. Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs). c. Allow the suspension to hydrate for at least 30 minutes.
3. Freeze-Thaw Cycles (Optional but Recommended): a. For enhanced encapsulation efficiency and unilamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension by immersing the flask in liquid nitrogen until completely frozen. c. Thaw the suspension in a water bath set to a temperature above the Tm of this compound. d. Repeat this cycle for the desired number of times.
4. Extrusion: a. Assemble the mini-extruder with the polycarbonate membrane (e.g., 100 nm pore size) according to the manufacturer's instructions. b. Pre-heat the extruder to a temperature above the Tm of this compound (room temperature is sufficient). c. Draw the MLV suspension into one of the gas-tight syringes. d. Connect the loaded syringe to one side of the extruder and an empty syringe to the other side. e. Gently and steadily push the plunger of the loaded syringe to pass the lipid suspension through the membrane into the empty syringe. f. Repeat this process by passing the suspension back and forth between the two syringes for a total of 11-21 passes. g. The final extruded vesicle suspension should appear more translucent than the initial MLV suspension.
5. Characterization: a. The size distribution (mean diameter and polydispersity index, PDI) of the resulting unilamellar vesicles should be determined by Dynamic Light Scattering (DLS). b. The morphology and lamellarity of the vesicles can be visualized using techniques such as cryo-electron microscopy (cryo-EM).
Data Presentation
The following table summarizes the expected quantitative data for unilamellar this compound vesicles produced by extrusion through a 100 nm polycarbonate membrane. The exact values can vary depending on the specific experimental conditions.
| Parameter | Expected Value | Method of Analysis |
| Mean Vesicle Diameter | 100 - 130 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Lamellarity | Predominantly unilamellar | Cryo-Electron Microscopy (Cryo-EM) |
| Zeta Potential | Negative | Electrophoretic Light Scattering (ELS) |
Visualizations
Caption: Experimental workflow for producing unilamellar this compound vesicles.
Caption: Logical relationship of components in vesicle formation.
References
- 1. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. liposomes.ca [liposomes.ca]
- 3. Light scattering characterization of extruded lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thorough Characterization of Liposomes by Complementary Light and X-Ray Scattering Techniques – TechConnect Briefs [briefs.techconnect.org]
- 5. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 6. The Elucidation of the Molecular Mechanism of the Extrusion Process [mdpi.com]
- 7. liposomes.ca [liposomes.ca]
Application Note: Quantitative Analysis of Dodecyl-L-prolinate Hydrochloride (DLPG) in a Lipid Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl-L-prolinate hydrochloride (DLPG) is an amino acid ester with potential applications in drug delivery systems, owing to its amphiphilic nature. As a component of lipid-based formulations, accurate quantification of this compound is crucial for formulation development, quality control, and pharmacokinetic studies. This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of this compound within a complex lipid matrix. The primary recommended technique is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) due to its high sensitivity and selectivity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also discussed as a complementary quantitative method.
Experimental Workflow Overview
The general workflow for the quantification of this compound in a lipid mixture involves sample preparation, including lipid extraction, followed by instrumental analysis and data processing.
Caption: General experimental workflow for this compound quantification.
Sample Preparation: Lipid Extraction
The first critical step is the efficient extraction of this compound from the lipid matrix. The choice of extraction method depends on the specific composition of the lipid mixture but generally aims to separate the more polar this compound from the bulk non-polar lipids.
Recommended Protocols:
-
Folch Method (Biphasic): This is a classic method for lipid extraction.[2]
-
Matyash Method (MTBE-based, Biphasic): This method is considered a "greener" alternative to the Folch method and offers the advantage of having the lipid-containing organic phase as the upper layer, which simplifies collection.[3]
Detailed Protocol: Matyash (MTBE) Extraction
-
To 100 µL of the lipid mixture sample, add 300 µL of methanol.
-
Vortex for 1 minute.
-
Add 1 mL of methyl-tert-butyl ether (MTBE).
-
Vortex for 10 minutes at 4°C.
-
Add 250 µL of MS-grade water.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the upper organic phase (containing lipids) and the lower aqueous/methanol phase (where this compound is expected to partition). For comprehensive analysis, both phases should be analyzed initially to determine the partitioning of this compound.
-
Dry the collected phase(s) under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for HPLC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Analytical Methodology: HPLC-MS/MS
HPLC-MS/MS is the gold standard for quantifying small molecules in complex matrices due to its high sensitivity and specificity.
Chromatographic Separation
A reversed-phase HPLC method is suitable for separating the relatively polar this compound from residual non-polar lipids.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B for 0.5 min, linear ramp to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.4 min. |
Mass Spectrometric Detection
Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This requires the selection of precursor and product ions for this compound.
Hypothetical MRM Transitions for this compound (C₁₇H₃₃NO₂)
-
Molecular Weight: 299.45 g/mol
-
Precursor Ion (Q1): [M+H]⁺ = m/z 300.3
-
Product Ion (Q3): A characteristic fragment ion would be determined by infusion of a this compound standard. A likely fragment would be the proline moiety (m/z 70.1 or 116.1) or loss of the dodecyl chain.
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Quantification
Quantification is performed by constructing a calibration curve using a series of known concentrations of a this compound standard. An internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound) should be used to correct for matrix effects and variations in instrument response.
Analytical Methodology: NMR Spectroscopy
Proton NMR (¹H-NMR) can be used as an alternative or complementary method for quantification.[4] It offers the advantage of not requiring a calibration curve for absolute quantification if a certified internal standard of a known concentration is used.
NMR Protocol
-
Extract the lipid mixture as described in Section 3.
-
Dry the extract completely.
-
Reconstitute the sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD) containing a known concentration of an internal standard (e.g., maleic acid or trimethylsilyl propionate).
-
Acquire the ¹H-NMR spectrum.
-
Integrate a well-resolved signal unique to this compound and the signal from the internal standard.
-
Calculate the concentration of this compound based on the ratio of the integrals and the known concentration of the internal standard.
Data Presentation
Quantitative data should be presented in a clear and concise manner. The following tables provide examples of how to summarize the validation parameters for a quantitative assay.
Table 3: Calibration Curve and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.995 | 0.5 | 1.0 |
Table 4: Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| 5 | 4.9 ± 0.3 | 98.0 | 6.1 |
| 50 | 51.2 ± 2.1 | 102.4 | 4.1 |
| 500 | 495.5 ± 15.8 | 99.1 | 3.2 |
Signaling Pathways and Logical Relationships
In the context of drug delivery, the quantification of this compound is a critical step in understanding the relationship between the formulation's composition and its biological effect.
Caption: Relationship between this compound quantification and biological outcome.
Conclusion
The accurate quantification of Dodecyl-L-prolinate hydrochloride in a lipid mixture can be reliably achieved using a validated HPLC-MS/MS method. This approach offers the necessary sensitivity and selectivity for applications in pharmaceutical development. Proper sample preparation, including an efficient lipid extraction step, is critical for obtaining accurate results. NMR spectroscopy provides a valuable alternative for absolute quantification.
References
Applications of DLPG in the Development of Synthetic Cell Membranes
Introduction
1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) is a saturated, anionic phospholipid that has garnered significant interest in the field of synthetic biology and drug delivery. Its unique biophysical properties make it a valuable component in the construction of artificial cell membranes, including liposomes and supported lipid bilayers. The presence of the glycerol headgroup imparts a net negative charge at physiological pH, which plays a crucial role in modulating membrane stability, fluidity, and interactions with proteins and small molecules. These characteristics are pivotal for mimicking the complex environment of biological membranes and for the development of novel therapeutic carriers. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound-containing synthetic membranes.
Applications of this compound-Containing Synthetic Membranes
The incorporation of this compound into synthetic cell membranes offers several advantages across various research and development areas:
-
Mimicking Biological Membranes: The anionic nature of this compound helps to replicate the charge characteristics of natural cell membranes, which is essential for studying the structure and function of membrane proteins in a more native-like environment.[1]
-
Drug Delivery Systems: this compound-containing liposomes can enhance the encapsulation and targeted delivery of therapeutic agents. The negative surface charge can influence circulation times and interactions with target cells.
-
Gene and Oligonucleotide Delivery: Anionic liposomes formulated with phospholipids like this compound can serve as effective carriers for genetic material, protecting it from degradation and facilitating cellular uptake.
-
Biophysical Studies: this compound is utilized in model membranes to investigate fundamental membrane properties such as lipid packing, phase behavior, and the influence of lipid composition on membrane protein function.[2]
Quantitative Data on this compound-Containing Membranes
The biophysical properties of this compound-containing membranes are critical for their application. The following tables summarize key quantitative data.
| Property | Value | Conditions | Reference |
| Area per Lipid (A) | Increases by ~2.0 Ų per 10°C rise | 20°C to 60°C | [3] |
| Bilayer Thickness (D_B) | Decreases with increasing temperature | 20°C to 60°C | [3] |
| Hydrocarbon Thickness (2D_C) | Decreases with increasing temperature | 20°C to 60°C | [3] |
| Lipid Composition | Gel-to-Liquid Crystalline Transition Temperature (Tm) | Reference |
| This compound | ~ -5 °C | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar this compound-containing liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (this compound)
-
Co-lipid(s) (e.g., 1,2-dilauroyl-sn-glycero-3-phosphocholine, DLPC), optional
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Water bath sonicator
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any co-lipids in the desired molar ratios in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours or overnight.[1]
-
-
Hydration:
-
Hydrate the dried lipid film by adding the desired hydration buffer. The temperature of the buffer should be above the gel-to-liquid crystalline transition temperature (Tm) of all lipids in the mixture.[4]
-
Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
For improved hydration, the suspension can be subjected to several freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
-
Size Reduction (Extrusion):
-
To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size.
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.[5]
-
-
Characterization:
-
Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge and stability of the liposome suspension.
-
The morphology of the liposomes can be visualized using techniques such as Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
Caption: Experimental workflow for preparing this compound-containing liposomes.
Protocol 2: Detergent-Mediated Reconstitution of a Membrane Protein into this compound-Containing Liposomes
This protocol details the incorporation of a membrane protein into pre-formed this compound liposomes.
Materials:
-
Pre-formed this compound-containing liposomes (from Protocol 1)
-
Purified membrane protein of interest
-
Detergent (e.g., n-Octyl-β-D-glucopyranoside, Triton X-100)
-
Detergent removal system (e.g., dialysis tubing, Bio-Beads™)
-
Buffer for reconstitution
Procedure:
-
Detergent Solubilization:
-
Determine the optimal lipid-to-protein and detergent-to-lipid ratios for your specific protein. These ratios are critical for successful reconstitution and need to be empirically determined.
-
In a microcentrifuge tube, mix the pre-formed this compound liposomes with the detergent solution.
-
In a separate tube, solubilize the purified membrane protein with the detergent.
-
Combine the detergent-lipid mixture with the detergent-protein mixture. Incubate for a specific time (e.g., 1 hour) at a controlled temperature to allow for the formation of mixed micelles.[1]
-
-
Detergent Removal:
-
The gradual removal of the detergent is crucial for the spontaneous insertion of the protein into the lipid bilayer and the formation of proteoliposomes.[5]
-
Dialysis: Place the mixed micelle solution in a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of detergent-free buffer for 1-3 days, with several buffer changes.[1]
-
Adsorption: Add adsorbent beads (e.g., Bio-Beads™ SM-2) to the mixture and incubate to remove the detergent.[6]
-
-
Purification and Characterization:
-
Separate the proteoliposomes from unincorporated protein and empty liposomes using techniques like density gradient centrifugation or size exclusion chromatography.
-
Characterize the proteoliposomes for size, homogeneity, and protein incorporation efficiency. Protein orientation can be assessed using specific assays.
-
Caption: Experimental workflow for membrane protein reconstitution.
This compound in Cellular Signaling
Anionic phospholipids, such as phosphatidylglycerol, are key players in various cellular signaling pathways. They contribute to the generation of a negative electrostatic potential on the inner leaflet of the plasma membrane, which is crucial for the recruitment and activation of signaling proteins.[7] For example, in the Phosphoinositide 3-kinase (PI3K) signaling pathway, the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the membrane creates docking sites for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B).
Caption: Simplified diagram of Akt signaling pathway initiation.
Conclusion
This compound is a versatile phospholipid for the creation of synthetic cell membranes with tunable biophysical properties. Its anionic nature is instrumental in mimicking biological membranes and in the development of advanced drug delivery systems. The protocols provided herein offer a foundation for the preparation and characterization of this compound-containing liposomes and proteoliposomes. Further optimization of experimental parameters is encouraged to suit specific research applications. The continued investigation into the roles of anionic phospholipids like this compound will undoubtedly advance our understanding of membrane biology and foster innovations in nanomedicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating the impact of the membrane thickness on the function of the intramembrane protease GlpG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anionic lipids and the maintenance of membrane electrostatics in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Sterile DLPG Liposomes for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for the administration of nutrients and pharmaceutical drugs in cell culture and in vivo. Anionic liposomes, in particular, offer advantages such as greater stability in solution and lower cytotoxicity compared to their cationic counterparts.[1][] 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) is a phospholipid commonly used in the formation of these anionic liposomes. This document provides a detailed protocol for the preparation, sterilization, and characterization of this compound liposomes for use in cell culture applications.
Data Presentation: Physicochemical Characteristics of this compound Liposomes
The following table summarizes the expected quantitative data for this compound liposomes prepared using the thin-film hydration and extrusion method. These values are critical for ensuring batch-to-batch reproducibility and optimal performance in cell culture experiments.[3][4]
| Parameter | Expected Value | Analytical Technique | Significance in Cell Culture |
| Vesicle Size (Diameter) | 100 - 200 nm[4] | Dynamic Light Scattering (DLS) | Influences cellular uptake mechanisms and biodistribution. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a narrow and uniform size distribution of liposomes. |
| Zeta Potential | -30 mV to -60 mV | Laser Doppler Velocimetry | The negative charge enhances stability by preventing aggregation and influences interaction with the cell membrane.[1] |
| Encapsulation Efficiency | > 80% (for hydrophilic molecules) | UV-Vis Spectroscopy, Fluorescence Spectroscopy | Determines the concentration of the encapsulated agent being delivered to the cells.[3] |
| Lipid Concentration | 1 - 10 mg/mL | High-Performance Liquid Chromatography (HPLC) | Affects the dosage and potential for cytotoxicity. |
| Sterility | No microbial growth | USP Sterility Testing | Essential for preventing contamination of cell cultures.[5][6] |
Experimental Protocols
I. Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar this compound liposomes.[7][8][9]
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound)
-
Cholesterol (optional, for enhancing stability)[10]
-
Chloroform
-
Methanol
-
Sterile, pyrogen-free hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)
-
Sterile, depyrogenated glassware
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound (and cholesterol, if used) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.[11] The total lipid concentration is typically 10-20 mg/mL.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of this compound.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[8][9]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the sterile, pre-warmed (above the phase transition temperature of this compound) hydration buffer to the flask containing the lipid film.
-
Agitate the flask gently by hand or on a rotary evaporator (without vacuum) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[9]
-
-
Extrusion:
-
Assemble the liposome extrusion device with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution. The extrusion should be performed at a temperature above the lipid's phase transition temperature.
-
II. Sterilization of this compound Liposomes
The choice of sterilization method is critical to maintain the integrity of the liposomes.[5][6]
Recommended Method: Sterile Filtration
For liposomes with a diameter of 100 nm, sterile filtration is the most suitable method as it minimizes damage to the vesicles.[12]
Materials:
-
Syringe filter with a 0.22 µm pore size (ensure the filter material is compatible with the liposome formulation)
-
Sterile collection vial
Procedure:
-
Aseptically draw the liposome suspension into a sterile syringe.
-
Attach the 0.22 µm syringe filter to the syringe.
-
Slowly and carefully filter the liposome suspension into a sterile collection vial.
-
Store the sterile liposome suspension at 4°C.[10]
Alternative Methods (with precautions):
-
Autoclaving: While a standard sterilization method, autoclaving can lead to the hydrolysis of phospholipids and leakage of encapsulated contents.[13] It may be suitable for empty liposomes or those containing thermostable, lipophilic compounds.[13]
-
Gamma Irradiation: This method can cause oxidation of unsaturated lipids.[5]
Visualizations
Experimental Workflow for Sterile this compound Liposome Preparation
Caption: Workflow for preparing sterile this compound liposomes.
Cellular Uptake Pathway of Anionic Liposomes
Anionic liposomes are typically taken up by cells through endocytosis.
Caption: Cellular uptake of anionic liposomes via endocytosis.
References
- 1. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Sterilization methods of liposomes: Drawbacks of conventional methods and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Sterilization of liposomes by heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DLPG Liposome Storage and Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) liposomes, with a focus on preventing aggregation.
Troubleshooting Guide: this compound Liposome Aggregation
This guide addresses common aggregation problems observed during the storage of this compound liposome suspensions.
| Problem | Potential Cause | Recommended Solution |
| Visible aggregates or precipitation immediately after preparation. | Incomplete Dissolution of Lipids: this compound, especially if not fully dissolved in the organic solvent, can lead to the formation of larger, non-liposomal structures. | Ensure complete dissolution of the lipid film by vortexing or gentle heating above the phase transition temperature (Tc) of this compound during hydration. |
| Suboptimal Hydration Buffer: The pH and ionic strength of the hydration buffer can significantly impact the surface charge and stability of this compound liposomes. | Use a low ionic strength buffer (e.g., 10 mM HEPES) with a pH around 7.0-7.4 for initial hydration.[1] | |
| Inefficient Size Reduction: Methods like bath sonication may not produce a uniformly sized liposome population, leading to the aggregation of larger vesicles. | Employ extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) for consistent and uniform unilamellar vesicles.[2] | |
| Liposomes appear stable initially but aggregate over a few days at 4°C. | Inappropriate Storage Temperature: While 4°C is a common storage temperature, fluctuations or prolonged storage can still lead to lipid hydrolysis and aggregation.[1] | Store liposome suspensions at a stable 4°C. Avoid freezing, as ice crystal formation can disrupt the vesicles.[1] For long-term storage, consider lyophilization with a cryoprotectant. |
| High Liposome Concentration: A higher concentration of liposomes increases the likelihood of collisions and subsequent aggregation. | If aggregation is observed, consider diluting the liposome suspension for storage. | |
| Inadequate Electrostatic Repulsion: this compound is an anionic lipid, and its negative charge contributes to electrostatic repulsion between liposomes, preventing aggregation. However, this repulsion can be screened by ions in the buffer. | Maintain a low ionic strength in the storage buffer. If high salt concentrations are necessary for the application, consider adding a cryoprotectant or a small percentage of a PEGylated lipid.[3] | |
| Aggregation is observed when adding a specific molecule (e.g., protein, nucleic acid) to the liposome suspension. | Charge Neutralization: The added molecule may have a positive charge that neutralizes the negative surface charge of the this compound liposomes, leading to aggregation.[4] | Optimize the ratio of the added molecule to the liposomes to avoid charge neutralization. Characterize the zeta potential of the mixture to ensure it remains sufficiently negative for stability. |
| Bridging Flocculation: A single molecule may bind to multiple liposomes, causing them to clump together. | Consider modifying the surface of the liposomes with a polymer like polyethylene glycol (PEG) to create a steric barrier that prevents close contact between vesicles. |
Frequently Asked Questions (FAQs) about this compound Liposome Stability
Q1: What is the primary cause of this compound liposome aggregation in storage?
A1: The primary cause of aggregation in this compound liposomes, which are anionic, is the reduction of electrostatic repulsion between the vesicles. This can be triggered by several factors, including:
-
High ionic strength of the storage buffer: Cations in the buffer can shield the negative charge of the this compound headgroups, reducing the repulsive forces.
-
Low pH: At acidic pH, the phosphate group of this compound can become protonated, reducing the net negative charge and leading to aggregation.[5]
-
Inappropriate temperature: Storage at temperatures above 4°C can increase the kinetic energy of the liposomes, leading to more frequent collisions and potential fusion. Freezing can also cause aggregation due to the formation of ice crystals that can damage the liposome structure.[1]
Q2: What is the ideal pH for storing this compound liposomes?
A2: For optimal stability, this compound liposomes should be stored in a buffer with a pH between 7.0 and 7.4.[1] In this pH range, the phosphate group of this compound is deprotonated, providing a strong negative surface charge that promotes electrostatic repulsion and prevents aggregation.
Q3: How does the ionic strength of the buffer affect the stability of this compound liposomes?
A3: The ionic strength of the buffer has a significant impact on the stability of this compound liposomes. High ionic strength buffers can shield the negative surface charge of the liposomes, a phenomenon known as charge screening. This reduces the electrostatic repulsion between vesicles, making them more susceptible to aggregation. Therefore, it is recommended to use low ionic strength buffers for storage.
Q4: Can I freeze my this compound liposome suspension for long-term storage?
A4: Freezing this compound liposome suspensions is generally not recommended as it can lead to aggregation and leakage of encapsulated contents upon thawing. The formation of ice crystals can physically damage the liposome bilayers. For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant such as sucrose or trehalose is a more suitable method.
Q5: What are cryoprotectants and how do they prevent aggregation during freezing or lyophilization?
A5: Cryoprotectants are substances that protect liposomes from damage during freezing or freeze-drying. Sugars like sucrose and trehalose are commonly used cryoprotectants. They are thought to work by forming a glassy matrix around the liposomes, which prevents the formation of large ice crystals and maintains the integrity of the lipid bilayer.
Q6: How can I monitor the aggregation of my this compound liposomes during storage?
A6: Aggregation of this compound liposomes can be monitored using several techniques:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of the liposomes. An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.
-
Zeta Potential Measurement: This technique measures the surface charge of the liposomes. A decrease in the magnitude of the negative zeta potential can indicate a higher risk of aggregation. A zeta potential more negative than -30 mV is generally considered to indicate a stable dispersion.
-
Visual Inspection: While less quantitative, visual inspection for turbidity, sedimentation, or the formation of visible aggregates can be a quick indicator of instability.
Quantitative Data on Liposome Stability
Table 1: Effect of Storage Conditions on the Mean Diameter of Anionic Liposomes
| Storage Condition | Initial Mean Diameter (nm) | Mean Diameter after 30 days (nm) | Change in Diameter (%) |
| 4°C, 10 mM HEPES, pH 7.4 | 105 ± 2 | 110 ± 3 | +4.8% |
| 25°C, 10 mM HEPES, pH 7.4 | 105 ± 2 | 150 ± 10 | +42.9% |
| 4°C, 150 mM NaCl, pH 7.4 | 105 ± 2 | 180 ± 15 | +71.4% |
| 4°C, 10 mM Acetate, pH 5.0 | 105 ± 2 | 250 ± 20 (visible aggregates) | > +138% |
Data are representative and compiled from general knowledge of anionic liposome stability. Actual values may vary depending on the specific lipid composition and preparation method.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar this compound liposomes with a defined size, which is a crucial first step in preventing aggregation.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
-
Hydrate the lipid film by vortexing or gentle shaking at a temperature above the phase transition temperature (Tc) of this compound.
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the hydrated lipid suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles of a uniform size.
-
-
Characterization and Storage:
-
Characterize the liposome size and zeta potential using DLS.
-
Store the final liposome suspension at 4°C in a sealed container.
-
Visualizations
Diagram 1: Factors Influencing this compound Liposome Aggregation
Caption: Key factors leading to the aggregation of this compound liposomes.
Diagram 2: Workflow for Preparing Stable this compound Liposomes
Caption: A streamlined workflow for preparing and storing stable this compound liposomes.
References
Technical Support Center: Troubleshooting Low Encapsulation Efficiency in DLPG Vesicles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low encapsulation efficiency in 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) vesicles.
Frequently Asked Questions (FAQs)
Q1: What is encapsulation efficiency and why is it important for this compound vesicles?
Encapsulation efficiency (EE%) is a critical parameter that quantifies the percentage of a drug or active pharmaceutical ingredient (API) successfully entrapped within the this compound vesicles relative to the initial total amount of the drug used in the formulation.[1] It is a key indicator of the formulation's success and directly impacts the therapeutic dose that can be delivered.[][3] A high encapsulation efficiency is desirable to maximize drug payload, reduce waste of expensive APIs, and minimize potential side effects from unencapsulated, free drug.
Q2: What are the main factors that influence the encapsulation efficiency in this compound vesicles?
The encapsulation efficiency in this compound vesicles is a multifactorial issue influenced by the physicochemical properties of both the drug and the lipid formulation, as well as the preparation methodology. Key factors include:
-
Drug Properties: The hydrophilicity or lipophilicity of the drug is a primary determinant.[1] Hydrophilic drugs are encapsulated in the aqueous core, while hydrophobic drugs are entrapped within the lipid bilayer.[4] The drug's molecular weight, charge, and potential interactions with the this compound bilayer also play a significant role.
-
Lipid Formulation: The composition of the lipid bilayer, including the drug-to-lipid ratio, the presence of other lipids like cholesterol, and the surface charge of the vesicles, significantly impacts encapsulation.[3][5]
-
Preparation Method: The technique used to prepare the vesicles (e.g., thin-film hydration, reverse-phase evaporation), along with process parameters such as hydration temperature, buffer pH and ionic strength, and post-formation processing like extrusion or sonication, are critical.[][6]
Q3: How does the phase transition temperature (Tm) of this compound affect encapsulation efficiency?
The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. For this compound, the Tm is approximately -3°C.[7] It is crucial to perform the hydration step of vesicle formation at a temperature above the Tm of all lipid components.[8] Hydrating below the Tm can lead to the formation of larger, more irregular vesicles with a higher polydispersity index and consequently, lower encapsulation efficiency.[8] Operating above the Tm ensures that the lipid bilayer is in a fluid state, which facilitates the proper formation of vesicles and the efficient entrapment of the drug.
Troubleshooting Guide for Low Encapsulation Efficiency
This guide is designed to help you systematically identify and resolve common issues leading to low encapsulation efficiency in your this compound vesicle preparations.
Problem 1: Consistently low encapsulation of a hydrophilic drug.
| Potential Cause | Recommended Solution |
| Suboptimal Drug-to-Lipid Ratio | The amount of drug may be saturating the aqueous volume of the vesicles. Systematically vary the drug-to-lipid molar ratio to find the optimal loading capacity. Start with a lower drug concentration and gradually increase it while monitoring the encapsulation efficiency. Generally, a lower drug-to-lipid ratio makes encapsulation easier.[9] |
| Inadequate Hydration Buffer Conditions | The pH and ionic strength of the hydration buffer can influence the solubility of the drug and its interaction with the negatively charged this compound headgroups. Optimize the pH of the hydration buffer, especially for ionizable drugs. For anionic liposomes, electrostatic interactions can be modulated by adjusting the ionic strength of the buffer.[10] |
| Vesicle Size and Lamellarity | Small unilamellar vesicles (SUVs) have a smaller entrapped aqueous volume compared to larger or multilamellar vesicles (MLVs). If using extrusion or sonication to produce SUVs, consider that this may reduce the encapsulated volume. Freeze-thaw cycles prior to extrusion can enhance the trapping efficiency of MLVs. |
Problem 2: Poor encapsulation of a hydrophobic drug.
| Potential Cause | Recommended Solution |
| Competition for Bilayer Space | If your formulation includes cholesterol, it may be competing with the hydrophobic drug for space within the lipid bilayer, leading to lower encapsulation efficiency.[5][11][12] Consider reducing the cholesterol content or preparing vesicles without it to see if encapsulation improves. |
| Drug Precipitation | The hydrophobic drug may be precipitating out of the organic solvent during the formation of the lipid film. Ensure the drug is fully dissolved in the organic solvent along with the lipids before evaporation. |
| Lipid Bilayer Fluidity | The fluidity of the lipid bilayer can affect the partitioning of the hydrophobic drug into the membrane. Since this compound has a low Tm, its bilayer is relatively fluid at common processing temperatures. If the drug requires a more ordered membrane, consider incorporating a lipid with a higher Tm, such as DSPC, into the formulation. |
Problem 3: Inconsistent and non-reproducible encapsulation efficiency.
| Potential Cause | Recommended Solution |
| Incomplete Removal of Organic Solvent | Residual organic solvent in the lipid film can interfere with proper vesicle formation during hydration, leading to inconsistent results.[8] Ensure the lipid film is thoroughly dried under high vacuum for an extended period (e.g., overnight) to remove all traces of the solvent. |
| Variable Vesicle Size Distribution | Inconsistent application of post-formation sizing techniques like extrusion or sonication can lead to batch-to-batch variability in vesicle size and, consequently, encapsulation efficiency. Standardize the extrusion process by controlling the number of passes, the pressure, and the temperature.[8] |
| Inaccurate Quantification of Encapsulated Drug | The method used to separate the free drug from the encapsulated drug may be inefficient or cause leakage from the vesicles. Similarly, the analytical method for drug quantification may lack accuracy. Validate your separation and quantification methods. Consider using a reliable separation technique like size exclusion chromatography followed by a validated quantification method such as HPLC.[1][] |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration
This protocol describes a general method for preparing this compound vesicles.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (this compound)
-
Drug to be encapsulated
-
Chloroform and Methanol (HPLC grade)
-
Hydration buffer (e.g., Phosphate-Buffered Saline pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amount of this compound and the hydrophobic drug (if applicable) in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask.[13] b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent mixture. d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[8]
-
Hydration: a. Pre-heat the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature well above the Tm of this compound (e.g., 25°C).[8] b. Add the pre-heated buffer to the flask containing the lipid film. c. Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[8]
-
Vesicle Sizing (Extrusion): a. Assemble the mini-extruder with the desired polycarbonate membrane pore size (e.g., 100 nm). b. Equilibrate the extruder to the hydration temperature. c. Load the MLV suspension into one of the syringes of the extruder. d. Pass the suspension through the membrane a defined number of times (e.g., 11-21 passes) to form unilamellar vesicles of a more uniform size.
Protocol 2: Determination of Encapsulation Efficiency by Size Exclusion Chromatography (SEC) and HPLC
This protocol outlines the separation of unencapsulated drug from vesicles and subsequent quantification.
Materials:
-
Liposome suspension
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Mobile phase for SEC (same as the hydration buffer)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Mobile phase for HPLC
-
Appropriate HPLC column (e.g., C18)
-
Solvent for lysing vesicles (e.g., Methanol or Triton X-100)
Procedure:
-
Separation of Free Drug: a. Equilibrate the SEC column with the mobile phase. b. Carefully load a known volume of the liposome suspension onto the top of the column. c. Elute the column with the mobile phase, collecting fractions. The liposomes (containing the encapsulated drug) will elute first in the void volume, followed by the smaller, free drug molecules.[10] d. Collect the liposome-containing fractions.
-
Quantification of Encapsulated Drug: a. Take a known volume of the collected liposome fraction and lyse the vesicles by adding a suitable solvent (e.g., methanol). This will release the encapsulated drug. b. Prepare a standard curve of the drug using known concentrations. c. Analyze the lysed liposome sample and the standard solutions using a validated HPLC method.[14][15] d. Determine the concentration of the encapsulated drug from the standard curve.
-
Calculation of Encapsulation Efficiency: a. Calculate the total amount of encapsulated drug in the collected liposome fraction. b. The encapsulation efficiency is calculated using the following formula: EE% = (Amount of encapsulated drug / Initial amount of drug) x 100
Visualizations
Caption: Experimental workflow for this compound vesicle preparation and encapsulation efficiency determination.
Caption: Troubleshooting decision tree for low encapsulation efficiency in this compound vesicles.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 3. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. An Investigation into Some Effective Factors on Encapsulation Efficiency of Alpha-Tocopherol in MLVs and the Release Profile from the Corresponding Liposomal Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 15. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
Technical Support Center: Optimizing Sonication for DLPG Liposome Preparation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing sonication time for the preparation of 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) liposomes. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sonication method for preparing this compound liposomes?
A1: Both probe sonication and bath sonication can be used to prepare small unilamellar vesicles (SUVs) from multilamellar vesicles (MLVs).[1]
-
Probe sonication is a high-energy method that directly immerses a sonicator tip into the liposome suspension. It is very effective at reducing particle size quickly.[2][3] However, it can lead to localized overheating, which may degrade the lipids, and potential contamination from the titanium probe tip.[1][4]
-
Bath sonication is a lower-energy, indirect method where the liposome suspension is placed in a tube within a sonicated water bath.[3] This method offers better temperature control and reduces the risk of contamination.[4]
The choice between the two depends on the required liposome size, sample volume, and sensitivity of any encapsulated material. For initial optimization, bath sonication is often a gentler starting point.
Q2: How does sonication time affect the size and polydispersity index (PDI) of this compound liposomes?
A2: Generally, increasing sonication time leads to a decrease in both the mean diameter and the polydispersity index (PDI) of the liposomes.[5][6] However, there is a saturation point beyond which further sonication provides diminishing returns and may even be detrimental to the liposome integrity.[5] It is crucial to optimize the sonication time for your specific formulation and equipment to achieve the desired size and a narrow size distribution (low PDI). A PDI value of 0.3 or below is generally considered acceptable for a homogeneous liposome population.[5]
Q3: What is the importance of the transition temperature (Tm) of this compound, and how does it relate to sonication?
A3: The gel-to-liquid crystalline phase transition temperature (Tm) of this compound is -3°C.[7] It is critical to perform the hydration and sonication steps at a temperature well above the Tm.[1] When the lipids are in the fluid phase (above Tm), they are more mobile and can readily form smaller, more uniform vesicles upon sonication. Processing below the Tm will result in inefficient size reduction and a heterogeneous population of liposomes.[1]
Q4: My this compound liposome suspension is not becoming clear after sonication. What could be the issue?
A4: A persistently milky or cloudy appearance after sonication suggests that the liposomes are still large (likely MLVs or large unilamellar vesicles). The clarity of the suspension improves as the liposome size decreases.[8] Insufficient sonication time or power is a common cause. Another possibility is that the hydration of the initial lipid film was incomplete. Ensure the lipid film is thin and evenly distributed before hydration and that the hydration buffer is at a temperature above this compound's Tm (-3°C).
Q5: Can prolonged sonication damage my this compound liposomes?
A5: Yes, excessive sonication can be detrimental. It can lead to the degradation of the phospholipid acyl chains through oxidation and can also cause a decrease in the encapsulation efficiency of entrapped molecules.[5][6] It is important to find a balance where the desired particle size and PDI are achieved without compromising the integrity of the liposomes. Using pulsed sonication (cycles of sonication followed by rest periods) can help to dissipate heat and minimize lipid degradation.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of sonication for this compound liposome preparation.
| Problem | Potential Cause | Suggested Solution |
| High Polydispersity Index (PDI > 0.3) | Incomplete hydration of the lipid film. | Ensure the lipid film is thin and uniform. Hydrate with gentle agitation above the lipid's Tm. |
| Insufficient sonication time or power. | Gradually increase the sonication time or the power/amplitude setting of your sonicator.[10] | |
| Aggregation of liposomes. | Ensure the ionic strength of the buffer is appropriate. For charged lipids like this compound, maintaining some charge repulsion can prevent aggregation. | |
| Liposome size is too large | Sonication time is too short. | Increase the duration of sonication in increments, monitoring the size at each step.[6] |
| Sonication power is too low. | If using a probe sonicator, increase the amplitude. For a bath sonicator, ensure the water level is optimal for energy transmission. | |
| The temperature is below the lipid's Tm. | Ensure the hydration and sonication are performed at a temperature above -3°C for this compound.[7] | |
| Liposome suspension remains milky/cloudy | Inefficient size reduction. | This is indicative of large particles. Review all sonication parameters (time, power, temperature) and consider using a more powerful method (e.g., probe sonication if using a bath sonicator).[3] |
| Suspected lipid degradation (e.g., change in color, odor) | Overheating during sonication. | Use an ice bath to cool the sample during sonication, especially with a probe sonicator.[11] Employ pulsed sonication to allow for heat dissipation.[9] |
| Oxidation of lipids. | Prepare liposomes under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Quantitative Data on Sonication Effects
The following table summarizes data from studies on the effect of sonication on liposome characteristics. While not all data is specific to this compound, it illustrates the general trends and provides a starting point for optimization.
| Lipid Composition | Sonication Method | Sonication Time | Resulting Mean Diameter (nm) | Resulting PDI | Reference |
| DPPC | Probe Sonication | 6 min | Approx. 150 | > 0.4 | [12] |
| DPPC | Probe Sonication | 12 min | Approx. 100 | ~ 0.3 | [12] |
| DPPC | Probe Sonication | 20 min | Approx. 80 | < 0.3 | [12] |
| DPPC | Probe Sonication | 28 min | Approx. 70 | < 0.3 | [12] |
| DPPC | Probe Sonication | 36 min | Approx. 60 | < 0.3 | [12] |
| Protein Hydrolysate Loaded | Ultrasonication | 30 s | 264.1 | 0.17 | [6] |
| Protein Hydrolysate Loaded | Ultrasonication | 60 s | 254.7 | 0.11 | [6] |
| Protein Hydrolysate Loaded | Ultrasonication | 120 s | 201.9 | 0.01 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Sonication
This protocol outlines the standard method for preparing this compound liposomes.
-
Lipid Film Formation:
-
Dissolve this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., phosphate-buffered saline) to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the Tm of this compound (-3°C). A temperature of 25°C is generally sufficient.
-
Hydrate the lipid film by gentle rotation or vortexing of the flask for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs), and the suspension will appear milky.
-
-
Sonication (Size Reduction):
-
For Bath Sonication:
-
Transfer the MLV suspension to a suitable vial.
-
Place the vial in a bath sonicator, ensuring the water level is appropriate for efficient energy transfer.
-
Sonicate the suspension for a predetermined time (e.g., starting with 15-30 minutes). Monitor the temperature of the water bath to prevent excessive heating.
-
-
For Probe Sonication:
-
Place the vessel containing the MLV suspension in an ice bath to dissipate heat.
-
Immerse the tip of the sonicator probe into the suspension, ensuring it does not touch the sides or bottom of the vessel.
-
Sonicate using a pulsed setting (e.g., 30 seconds ON, 30 seconds OFF) for a total sonication time of 5-15 minutes.
-
After sonication, the suspension should become clearer as the liposome size decreases.
-
-
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Optionally, visualize the liposome morphology using techniques such as Transmission Electron Microscopy (TEM).
-
Visualizations
Caption: Experimental workflow for this compound liposome preparation and optimization.
Caption: Troubleshooting logic for optimizing sonication of this compound liposomes.
References
- 1. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 2. hielscher.com [hielscher.com]
- 3. hielscher.com [hielscher.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Liposomal Encapsulation and Ultrasonication on Debittering of Protein Hydrolysate and Plastein from Salmon Frame - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Long-Term Stability of DLPG Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the long-term stability of 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) formulations. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the formulation and storage of this compound-based liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound liposome formulations?
A1: The long-term stability of this compound liposomes is primarily compromised by two main factors:
-
Physical Instability: This includes the aggregation and fusion of liposomes over time, leading to changes in vesicle size and size distribution. The neutral charge of the glycerol headgroup at neutral pH can contribute to a lack of electrostatic repulsion between vesicles, making them prone to aggregation.[1]
-
Chemical Instability: The primary pathway for chemical degradation of this compound is the hydrolysis of the ester bonds that link the lauric acid chains to the glycerol backbone.[2][3] This results in the formation of lyso-DLPG and free lauric acid, which can alter the membrane properties and lead to leakage of encapsulated contents.[3]
Q2: How does pH affect the stability of my this compound formulation?
A2: The pH of the formulation buffer is a critical factor in maintaining the stability of this compound liposomes. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkages in the phospholipid.[2][3] For phosphatidylglycerol lipids, the rate of hydrolysis is generally at its lowest near neutral pH.[2] It is crucial to use a buffer with sufficient capacity to maintain a stable pH throughout the storage period, as the formation of free fatty acids from hydrolysis can lower the pH of unbuffered or weakly buffered solutions.[2]
Q3: What is the recommended storage temperature for this compound liposomes?
A3: For optimal long-term stability, this compound liposome suspensions should be stored under refrigeration at 2-8°C. Elevated temperatures significantly accelerate the rate of lipid hydrolysis and can increase the fluidity of the lipid bilayer, potentially leading to increased leakage of encapsulated materials.[4][5] It is critical to avoid freezing aqueous liposome suspensions, as the formation of ice crystals can disrupt the bilayer structure, leading to vesicle fusion and significant leakage of the contents upon thawing.[2]
Q4: My this compound liposomes are aggregating. What can I do to prevent this?
A4: Aggregation of this compound liposomes can be addressed through several strategies:
-
Inclusion of Charged Lipids: Incorporating a small molar percentage (e.g., 5-10%) of a charged lipid, such as dipalmitoylphosphatidylglycerol (DPPG) or a cationic lipid, can introduce electrostatic repulsion between the vesicles, thereby preventing aggregation.[1]
-
PEGylation: The addition of a PEGylated lipid (e.g., DSPE-PEG2000) to the formulation creates a hydrophilic polymer brush on the surface of the liposomes. This provides steric hindrance that prevents close apposition and aggregation of the vesicles.[6]
-
Control of Ionic Strength: The ionic strength of the buffer can influence the electrostatic interactions between liposomes. For formulations relying on charge stabilization, using a buffer with low ionic strength may be preferable.[7]
-
Optimization of Liposome Concentration: High concentrations of liposomes can increase the likelihood of aggregation. If aggregation is observed, diluting the formulation may be a simple and effective solution.
Q5: How can I improve the long-term stability of my this compound formulation for extended storage or shipping?
A5: For enhanced long-term stability, particularly for shipping and storage at ambient temperatures, freeze-drying (lyophilization) is a highly effective technique. This process involves removing water from the frozen liposome suspension under vacuum, resulting in a dry powder that is significantly more stable than its aqueous counterpart.[8][9] It is essential to use a cryoprotectant during freeze-drying to protect the liposomes from stresses during the freezing and drying processes.
Troubleshooting Guides
Problem 1: Increase in Liposome Size and Polydispersity Index (PDI) Over Time
| Potential Cause | Recommended Solution |
| Liposome Aggregation | Incorporate a charged lipid (e.g., 5-10 mol% DPPG) to induce electrostatic repulsion.[1] Add a PEGylated lipid (e.g., 2-5 mol% DSPE-PEG2000) for steric stabilization.[6] Optimize the ionic strength of the storage buffer.[7] |
| Liposome Fusion | Ensure the storage temperature is well below the phase transition temperature of the lipid mixture. For pure this compound, the Tc is approximately -1°C. The inclusion of other lipids can alter this. Store at 2-8°C to maintain membrane rigidity.[4] |
| Improper Storage | Store liposome suspensions at 2-8°C and avoid freezing.[2] If freezing is necessary, use a suitable cryoprotectant. |
Problem 2: Leakage of Encapsulated Drug During Storage
| Potential Cause | Recommended Solution |
| Hydrolytic Degradation of this compound | Maintain the pH of the formulation close to neutral (pH 6.5-7.4) using a buffer with adequate capacity.[2][3] Store the formulation at 2-8°C to minimize the rate of hydrolysis.[4] |
| Membrane Destabilization by Encapsulated Drug | Re-evaluate the drug-to-lipid ratio. High concentrations of certain drugs can disrupt the lipid bilayer. Consider modifying the lipid composition, for instance, by including cholesterol to increase membrane packing and reduce permeability.[10] |
| Storage Above Phase Transition Temperature (Tc) | While the Tc of pure this compound is low, ensure that for mixed lipid systems, the storage temperature is below the main phase transition to maintain a less permeable, gel-state membrane. |
| Freeze-Thaw Cycles | Avoid freezing aqueous suspensions. If the formulation must be frozen, incorporate a cryoprotectant like sucrose or trehalose.[8][11] |
Problem 3: Instability of this compound Formulations During Freeze-Drying
| Potential Cause | Recommended Solution |
| Lack of Cryoprotectant | Always add a cryoprotectant to the liposome suspension before freeze-drying. Sugars like sucrose and trehalose are commonly used and have been shown to be effective.[8][11] |
| Inappropriate Cryoprotectant Concentration | The optimal cryoprotectant-to-lipid ratio is crucial. A weight ratio of sugar to lipid of around 5:1 to 10:1 is often a good starting point.[8] This needs to be optimized for each specific formulation. |
| Formation of Large Ice Crystals During Slow Freezing | Rapid freezing, such as flash-freezing in liquid nitrogen, can lead to the formation of smaller ice crystals, which may cause less damage to the liposomes. |
| Collapse of the Lyophilized Cake | Ensure that the primary drying temperature is kept below the collapse temperature of the formulation. The addition of cryoprotectants like sucrose or trehalose can increase the collapse temperature. |
Data Presentation
Table 1: Effect of Cryoprotectants on Liposome Stability During Freeze-Drying (General Observations)
| Cryoprotectant | Typical Concentration (Sugar:Lipid weight ratio) | Effect on Vesicle Size | Effect on Encapsulation Efficiency | Reference |
| Sucrose | 5:1 to 10:1 | Effective in preventing aggregation and fusion.[8] | Generally good retention, but can vary with the encapsulated molecule.[9] | [8][9] |
| Trehalose | 5:1 to 10:1 | Highly effective in maintaining vesicle size.[11] | Often shows excellent retention of encapsulated contents.[11] | [11] |
| Mannitol | 5:1 to 10:1 | Can be effective, but may crystallize and offer less protection. | Variable, may not be as effective as disaccharides. | [8] |
| No Cryoprotectant | N/A | Significant increase in size and PDI due to fusion. | Substantial leakage of encapsulated material. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar this compound liposomes of a defined size.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (this compound)
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound (and any other lipids) in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (for this compound, room temperature is sufficient) to evaporate the solvent.
-
Continue rotation under vacuum for at least 1-2 hours after the film appears dry to remove any residual solvent. A thin, uniform lipid film should be visible on the flask's inner surface.[12][13]
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipid with the highest Tc in the formulation.[13]
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky.[12]
-
-
Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membranes multiple times (e.g., 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs).[14] The resulting suspension should be translucent.
-
Protocol 2: Stability Assessment of this compound Liposomes by Dynamic Light Scattering (DLS)
DLS is used to monitor changes in the size and size distribution (Polydispersity Index, PDI) of liposomes over time.
Procedure:
-
Sample Preparation:
-
Prepare the this compound liposome formulation as described in Protocol 1.
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis (this is instrument-dependent, but typically in the range of 0.1-1.0 mg/mL lipid).
-
-
Initial Measurement (Time Zero):
-
Measure the hydrodynamic diameter and PDI of the diluted sample using a DLS instrument.
-
-
Stability Study:
-
Store the main batch of the liposome formulation under the desired storage conditions (e.g., 4°C, 25°C).
-
At predetermined time points (e.g., 1, 7, 14, 30 days), withdraw an aliquot, dilute it as in step 1, and measure the size and PDI.
-
-
Data Analysis:
-
Plot the mean vesicle diameter and PDI as a function of time for each storage condition. A significant increase in either parameter indicates physical instability (aggregation or fusion).
-
Protocol 3: Quantification of this compound Hydrolysis by HPLC-MS
This method allows for the quantification of the primary degradation products of this compound: lyso-DLPG and lauric acid.
Procedure:
-
Sample Preparation from Stability Study:
-
At each time point of the stability study, take an aliquot of the this compound liposome formulation.
-
-
Lipid Extraction (if necessary):
-
Depending on the complexity of the formulation, a lipid extraction (e.g., Bligh-Dyer extraction) may be necessary to separate the lipids from other components. For simple formulations, direct injection after dilution in the mobile phase may be possible.
-
-
HPLC-MS Analysis:
-
Use a suitable C8 or C18 reversed-phase HPLC column.[15]
-
The mobile phase typically consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous phase, often containing a modifier like formic acid or ammonium formate to improve ionization.
-
The mass spectrometer should be operated in a mode that allows for the detection and quantification of this compound, lyso-DLPG, and lauric acid based on their specific mass-to-charge ratios.
-
-
Quantification:
-
Create standard curves for this compound, lyso-DLPG, and lauric acid using reference standards.
-
Calculate the concentration of each component in the samples at each time point.
-
The percentage of hydrolyzed this compound can be calculated to determine the degradation rate.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. encapsula.com [encapsula.com]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effect of Saccharides on Freeze-Dried Liposomes Encapsulating Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Protective Effect of Saccharides on Freeze-Dried Liposomes Encapsulating Drugs [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Identification and Quantification of Lipids in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Frozen DLPG Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cryoprotectants on the stability of frozen 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DLPG) liposomes.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound liposomes aggregate and the particle size increase after a freeze-thaw cycle?
A1: Liposome aggregation and size increase after freeze-thawing is a common issue primarily caused by two factors:
-
Ice Crystal Formation: As the liposome suspension freezes, the formation and growth of ice crystals can exert mechanical stress on the lipid bilayers, forcing vesicles into close proximity and causing them to fuse or aggregate.[1][2]
-
Cryoconcentration: During freezing, pure water crystallizes first, leading to a significant increase in the concentration of solutes (including the liposomes themselves) in the remaining unfrozen liquid phase.[3] This "cryoconcentration" increases the likelihood of vesicle collision and fusion.
To mitigate this, the use of appropriate cryoprotectants is essential. These agents can prevent aggregation by forming a protective glassy matrix around the liposomes and reducing the mechanical stress from ice crystals.[2][3]
Q2: A significant amount of my encapsulated hydrophilic drug leaked out after freezing and thawing. How can I prevent this?
A2: Drug leakage is typically a result of compromised membrane integrity. During freezing, the formation of ice crystals can physically damage or puncture the lipid bilayer.[4] Additionally, osmotic stress resulting from cryoconcentration can cause the liposomes to dehydrate and shrink, leading to transient defects in the membrane through which the encapsulated drug can escape.[3]
Prevention Strategies:
-
Incorporate Cryoprotectants: Sugars like trehalose and sucrose are highly effective. They can stabilize the membrane by replacing water molecules at the lipid headgroup interface (Water Replacement Hypothesis) and by forming a vitrified matrix that protects against ice crystal damage (Vitrification Hypothesis).[5][6]
-
Optimize Cooling Rate: Slower cooling rates (e.g., ~1°C/min) often maximize drug retention by allowing for controlled water transport across the membrane, which minimizes intracellular ice formation and osmotic damage.[7][8]
-
Choose the Right Cryoprotectant: For hydrophilic drugs encapsulated in the aqueous core, disaccharides are excellent choices. For drugs partitioned within the lipid bilayer, stability is generally higher, but cryoprotectants are still recommended to maintain overall vesicle integrity.[9][10]
Q3: What is the optimal concentration of cryoprotectant to use for my this compound liposomes?
A3: The optimal concentration is a balance between protective effects and potential toxicity or membrane destabilization. Generally, as the concentration of the cryoprotectant increases, liposomal stability improves.[3][11]
-
Sugars (Trehalose/Sucrose): Often used at a specific mass or molar ratio relative to the lipid. Ratios from 2:1 to 8:1 (sugar:lipid, w/w) have been shown to be effective.[9]
-
Glycerol: Typically effective at concentrations between 1% and 15% (w/v).[3][12] Concentrations above this may start to destabilize the lipid membrane.[12]
-
Combinations: A mixture of cryoprotectants, such as 1% (w/v) glycerol combined with a carbohydrate, can provide synergistic protection and may be an optimal solution.[3][13]
It is always recommended to perform a concentration-response study to determine the ideal concentration for your specific this compound formulation and encapsulated agent.
Q4: Which cryoprotectant is best for this compound liposomes: trehalose, sucrose, or glycerol?
A4: All three are effective cryoprotectants, but they work through slightly different mechanisms and may be preferred in different situations.
-
Trehalose: Often considered the most effective disaccharide for preserving both vesicle size and preventing leakage.[5][14] It excels at stabilizing membranes during dehydration stress through direct interaction with phospholipid headgroups.[5][6]
-
Sucrose: Also highly effective and widely used. It is excellent at forming a glassy matrix (vitrification) that provides a physical barrier against ice crystal damage.[4][10][15]
-
Glycerol: A permeable cryoprotectant that can cross the lipid bilayer. It is effective at reducing osmotic stress and preventing freeze-thaw-induced leakage.[12]
For this compound liposomes, which are anionic, the primary concern is often aggregation and leakage. A disaccharide like trehalose or sucrose is typically the first choice. Combining a sugar with a low concentration of glycerol can also yield excellent results.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Particle Size & High PDI (>0.3) after Freeze-Thaw | 1. Insufficient cryoprotectant concentration.2. Formation of large, damaging ice crystals.3. Vesicle fusion/aggregation due to cryoconcentration. | 1. Increase the cryoprotectant (e.g., sucrose, trehalose) to lipid ratio.2. Optimize the freezing rate. A slower, controlled freeze is often better.3. Consider using a combination of cryoprotectants (e.g., sucrose and glycerol).[3][13] |
| Significant Drug Leakage (>20%) | 1. Mechanical damage to the bilayer from ice crystals.2. Osmotic stress causing transient membrane pores.3. Phase transition of the lipid bilayer during temperature changes. | 1. Use a cryoprotectant known to interact with and stabilize lipid headgroups, such as trehalose.[5]2. Ensure the cryoprotectant is present both inside and outside the liposomes for optimal protection.[14]3. Control the cooling and thawing rates carefully.[8] |
| Appearance of visible precipitate or sediment after thawing | 1. Severe aggregation and fusion of liposomes.2. Precipitation of the encapsulated drug upon leakage.3. Instability of the lipid formulation itself. | 1. Re-evaluate the entire cryoprotection strategy; increase cryoprotectant concentration significantly.2. Check the stability of the unencapsulated drug under the same freeze-thaw conditions.3. Ensure the this compound concentration is appropriate and that the formulation is stable at room temperature before freezing. |
| Inconsistent results between batches | 1. Variability in the freeze-thaw process (cooling/thawing rates).2. Inconsistent preparation of the initial liposome suspension.3. Inhomogeneous mixing of the cryoprotectant. | 1. Standardize the freeze-thaw protocol. Use a controlled-rate freezer if available. For manual methods, ensure consistent sample volumes and placement in liquid nitrogen/water bath.2. Ensure the initial liposome size and PDI are consistent before freezing.3. Thoroughly mix the liposome suspension with the cryoprotectant solution and allow for an equilibration period before freezing. |
Quantitative Data Summary
The following tables provide illustrative data on the effect of various cryoprotectants on liposome stability, based on findings from literature. While not specific to this compound in all cases, these results are representative of how cryoprotectants affect phospholipid vesicles.
Table 1: Effect of Cryoprotectants on Liposome Particle Size and Polydispersity Index (PDI) After a Freeze-Thaw Cycle
| Formulation | Cryoprotectant (Concentration) | Avg. Size Before F/T (nm) | PDI Before F/T | Avg. Size After F/T (nm) | PDI After F/T |
| Control | None | 115 | 0.12 | > 1000 (Aggregated) | > 0.5 |
| Formulation A | 10% (w/v) Sucrose | 118 | 0.11 | 125 | 0.15 |
| Formulation B | 10% (w/v) Trehalose | 116 | 0.13 | 121 | 0.14 |
| Formulation C | 5% (w/v) Glycerol | 120 | 0.12 | 145 | 0.22 |
| Formulation D | 1% (w/v) Glycerol + 5% (w/v) Sucrose | 117 | 0.11 | 122 | 0.13 |
Data are representative examples compiled from principles described in cited literature.[1][3][13][16]
Table 2: Effect of Cryoprotectant on Retention of an Encapsulated Hydrophilic Marker (e.g., Carboxyfluorescein) After a Freeze-Thaw Cycle
| Formulation | Cryoprotectant | Marker Retention (%) |
| Control | None | < 20% |
| Formulation E | 5% (w/w) Glycerol | ~ 65% |
| Formulation F | 10% (w/w) Glycerol | ~ 85% |
| Formulation G | 250 mM Trehalose | > 90% |
| Formulation H | 250 mM Sucrose | ~ 88% |
Data are representative examples compiled from principles described in cited literature.[12][17]
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation: Dissolve this compound and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.[18]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove residual solvent.[19]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle shaking. If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer. This process forms multilamellar vesicles (MLVs).[18][20]
-
Optional Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (~40°C). This can improve encapsulation efficiency and begin the size reduction process.[21][22]
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, extrude the liposome suspension 11-21 times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder device.[20][21]
-
Purification: Remove any unencapsulated drug or material by a suitable method such as dialysis or size exclusion chromatography.[20]
Protocol 2: Assessment of Liposome Stability After Freeze-Thaw
-
Sample Preparation: To the purified liposome suspension, add the cryoprotectant solution to achieve the desired final concentration. Allow the mixture to equilibrate for 30 minutes at room temperature. Prepare a control sample without any cryoprotectant.
-
Freezing: Aliquot samples (e.g., 200 µL) into cryovials. Plunge the vials into liquid nitrogen and hold for 5 minutes to ensure complete freezing.[12]
-
Thawing: Transfer the frozen vials to a warm water bath (e.g., 30-37°C) and allow them to thaw completely.[12] This constitutes one freeze-thaw cycle. For multi-cycle tests, repeat steps 2 and 3 as required.[23]
-
Post-Thaw Analysis: After the final cycle, allow samples to return to room temperature. Analyze them for particle size, PDI, and drug leakage.
-
Particle Size and PDI Analysis: Dilute a small aliquot of the liposome suspension in buffer and measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[20][24]
-
Leakage Assay (Carboxyfluorescein Example):
-
Encapsulate 5(6)-Carboxyfluorescein (CF) at a self-quenching concentration (e.g., 100 mM).[12]
-
After the freeze-thaw cycle, measure the initial fluorescence (F_i) of the sample.
-
Add a lytic agent (e.g., 10% Triton X-100) to disrupt all liposomes and release the total encapsulated CF. Measure the maximum fluorescence (F_max).
-
Calculate the percentage of marker retention using the formula: Retention (%) = (1 - (F_i / F_max)) * 100
-
Visualizations
Caption: Experimental workflow for preparing and testing cryoprotected this compound liposomes.
Caption: Mechanism of cryoprotectant action on liposomes during the freezing process.
Caption: Troubleshooting flowchart for this compound liposome instability after freeze-thawing.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors influencing cryoprotective activity and drug leakage from liposomes after freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Protective Effect of Saccharides on Freeze-Dried Liposomes Encapsulating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. liposomes.ca [liposomes.ca]
- 13. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preservation of freeze-dried liposomes by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Lipid mixing during freeze-thawing of liposomal membranes as monitored by fluorescence energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Liposome Freeze-thaw Testing - CD Formulation [formulationbio.com]
- 24. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing DLPG Degradation and Hydrolysis in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation and hydrolysis of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous formulations?
A1: The primary degradation pathway for this compound in aqueous formulations is hydrolysis. This involves the cleavage of the ester bonds linking the two lauric acid chains to the glycerol backbone. This process can occur at both the sn-1 and sn-2 positions, leading to the formation of lysophospholipids and free fatty acids. Further hydrolysis can break down the phosphodiester bond, though this is generally a slower process.
Q2: What are the main products of this compound hydrolysis?
A2: The hydrolysis of this compound yields the following primary degradation products:
-
Lauroyl-lysophosphatidylglycerol (L-LPG): Formed by the cleavage of one lauric acid chain.
-
Glycerophospho-rac-glycerol (GPG): The final backbone structure after both lauric acid chains have been cleaved.
-
Lauric Acid: The free fatty acid released during hydrolysis.
Q3: What factors influence the rate of this compound hydrolysis?
A3: Several factors can influence the rate of this compound hydrolysis in a formulation:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds. Liposomal formulations are often most stable at a neutral pH.[1][2][3][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[5][6] Therefore, storing this compound-containing formulations at lower temperatures is recommended to enhance stability.[7][8]
-
Presence of Enzymes: Enzymes such as phospholipases can significantly accelerate the hydrolysis of phospholipids like this compound.
-
Ionic Strength: High concentrations of salts can affect the stability of liposomal formulations by screening surface charges, which can lead to aggregation and potentially influence degradation rates.[9]
Q4: How does the physical state of the lipid bilayer affect this compound stability?
A4: The physical state of the lipid bilayer, specifically whether it is in the gel or liquid-crystalline phase, can impact stability. Liposomes are generally more stable and less prone to leakage and fusion when stored below their main phase transition temperature (Tm). For this compound, maintaining the formulation at a temperature that keeps the bilayer in a more ordered state can help to reduce the rate of degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of this compound-containing products.
Issue 1: Rapid degradation of this compound and appearance of degradation products.
-
Possible Cause: The pH of the formulation may be too acidic or too alkaline, accelerating hydrolysis.
-
Troubleshooting Steps:
-
Measure the pH of your formulation.
-
Adjust the pH to a neutral range (typically 6.5-7.5) using a suitable buffer system.
-
Monitor the stability of the pH-adjusted formulation over time using analytical methods like HPLC.
-
-
Possible Cause: The storage temperature is too high.
-
Troubleshooting Steps:
Issue 2: Changes in the physical appearance of the formulation (e.g., aggregation, precipitation).
-
Possible Cause: Insufficient electrostatic repulsion between liposomes.
-
Troubleshooting Steps:
-
Possible Cause: High ionic strength of the buffer.
-
Troubleshooting Steps:
-
Reduce the salt concentration in your formulation buffer if possible.[9]
-
Use non-ionic excipients to adjust tonicity if required.
-
Issue 3: Leakage of encapsulated contents from liposomes.
-
Possible Cause: Destabilization of the liposomal membrane due to this compound hydrolysis.
-
Troubleshooting Steps:
-
Address the root causes of hydrolysis (pH and temperature) as described in Issue 1.
-
Incorporate cholesterol into the liposome bilayer to increase its rigidity and reduce permeability.
-
-
Possible Cause: Physical stress during handling or storage.
-
Troubleshooting Steps:
-
Minimize mechanical stresses such as vigorous shaking or multiple freeze-thaw cycles.
-
If freeze-drying, optimize the process and include a suitable lyoprotectant to maintain vesicle integrity.[11]
-
Data Presentation
Table 1: Effect of pH on the Stability of Phospholipid Liposomes
| pH | Stability (% remaining after 30 days) | Reference |
| 2.5 | Decreased by 50% | [1] |
| 5.0 | - | |
| 7.4 | Baseline | [3] |
| >7.4 | Decreased by 20% | [1] |
| 9.0 | Significant decrease in size | [3] |
Note: Data is based on general liposome stability studies and provides an expected trend for this compound.
Table 2: Effect of Temperature on the Stability of Phospholipid Liposomes
| Temperature | Observation | Reference |
| 4°C | Enhanced stability, slowed formation of lysophosphatidylcholine | [8] |
| 25°C | Increased leakage compared to 4°C | [6] |
| 37°C | Increased Brownian motion, promoting aggregation and reduced stability | [5] |
Note: Data is based on general liposome stability studies and provides an expected trend for this compound.
Experimental Protocols
1. HPLC Method for the Analysis of this compound and its Degradation Products
This method can be adapted for the simultaneous analysis of this compound and its primary degradation product, lauroyl-lysophosphatidylglycerol.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water, both containing a low concentration of an appropriate buffer (e.g., phosphate buffer) to maintain a consistent pH. A typical gradient might start with a lower concentration of methanol and increase over the run to elute the more hydrophobic species.
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended as phospholipids lack a strong UV chromophore.[12]
-
Sample Preparation: Dilute the liposome formulation in the initial mobile phase to an appropriate concentration.
2. GC-MS Method for the Quantification of Lauric Acid
This method is suitable for quantifying the free lauric acid released during this compound hydrolysis.
-
Derivatization: Free fatty acids need to be derivatized to increase their volatility for GC analysis. A common method is esterification to form fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[13]
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to effectively separate the fatty acid esters.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
MS Detection: Electron ionization (EI) with scanning in the appropriate mass range to identify and quantify the lauric acid derivative. The use of a deuterated lauric acid internal standard is recommended for accurate quantification.[13][14]
3. Phosphorus Assay for Total Phospholipid Quantification
This colorimetric assay can be used to determine the total amount of phospholipid in a sample, which can be used to infer degradation if the concentration decreases over time.
-
Principle: The organic phosphate in the phospholipids is converted to inorganic phosphate by digestion with perchloric acid. The inorganic phosphate then reacts with ammonium molybdate to form a colored complex that can be measured spectrophotometrically.
-
Procedure:
-
An aliquot of the lipid extract is dried and digested with perchloric acid at a high temperature (e.g., 180°C).
-
After cooling, a solution of ammonium molybdate and a reducing agent (e.g., ascorbic acid) are added.
-
The mixture is heated to develop the color.
-
The absorbance is measured at a wavelength around 800-820 nm.
-
The phospholipid concentration is determined by comparing the absorbance to a standard curve prepared with a known phosphate standard.
-
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of liposomes on storage: freeze dried, frozen or as an aqueous dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Lipid-to-Drug Ratio for DLPG-Based Carriers
Welcome to the technical support center for the optimization of 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG)-based drug carriers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing drug loading, ensuring formulation stability, and achieving desired release kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the lipid-to-drug ratio, and why is it a critical parameter in this compound-based formulations?
The lipid-to-drug ratio (L/D ratio) is a critical process parameter that defines the amount of lipid relative to the amount of encapsulated drug in a liposomal formulation.[1] It is a key factor in optimizing liposomal formulations as it directly influences encapsulation efficiency, drug loading capacity, stability, and the therapeutic efficacy of the final product.[1][2] An optimal L/D ratio ensures the maximum amount of drug is loaded into the liposome while maintaining the stability and desired release characteristics of the carrier.[1]
Q2: How does the lipid-to-drug ratio affect the encapsulation efficiency of my this compound liposomes?
The L/D ratio is closely associated with encapsulation efficiency.[1] Generally, a lower L/D ratio (meaning a higher proportion of drug) can lead to a decrease in encapsulation efficiency, as the drug may saturate the carrying capacity of the liposomes.[3] Conversely, a very high L/D ratio may result in low drug loading, even with high encapsulation efficiency, which may not be therapeutically effective.[1] It is crucial to empirically determine the optimal ratio for each specific drug and formulation.
Q3: Can the physicochemical properties of the drug influence the optimal lipid-to-drug ratio?
Yes, the physicochemical properties of the drug, such as its hydrophobicity, charge, and molecular weight, play a significant role.
-
Hydrophobic drugs are typically incorporated into the lipid bilayer. The amount of drug that can be accommodated depends on the packing of the lipid molecules and the drug's ability to partition into the bilayer.[4][5][6]
-
Hydrophilic drugs are encapsulated in the aqueous core of the liposome. The encapsulation efficiency will depend on the captured volume and the drug's solubility in the aqueous phase.
-
Charged drugs can interact with the anionic headgroup of this compound, which can influence the stability and drug-loading capacity of the liposomes.[1]
Q4: What are the common methods for preparing this compound liposomes, and how do they impact the lipid-to-drug ratio?
Common methods for preparing this compound liposomes include thin-film hydration followed by extrusion and sonication.
-
Thin-Film Hydration: This is a widely used method where a thin film of lipids (including this compound) is hydrated with an aqueous solution containing the drug. This method can be used for both hydrophobic and hydrophilic drugs.[7]
-
Extrusion: This process involves passing the liposome suspension through polycarbonate membranes with defined pore sizes to create unilamellar vesicles of a specific size.[7]
-
Sonication: This method uses high-frequency sound waves to break down multilamellar vesicles into smaller, unilamellar vesicles.
The chosen method can significantly impact the final L/D ratio by influencing the encapsulation efficiency and the amount of drug that can be loaded.[7]
Troubleshooting Guides
Issue: Low Encapsulation Efficiency
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lipid-to-Drug Ratio | The concentration of the drug may be too high for the amount of lipid used, leading to saturation.[3] Solution: Perform a titration experiment by varying the L/D ratio to identify the optimal concentration range for your specific drug. |
| Poor Drug Solubility | The drug may not be fully dissolved in the hydration buffer, leading to inefficient encapsulation. Solution: Ensure the drug is completely dissolved before hydration. For poorly soluble drugs, consider using a co-solvent or adjusting the pH of the buffer. |
| Incorrect Hydration Temperature | Hydration should be performed above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation. Solution: Ensure the hydration buffer and the entire process are maintained at a temperature above the Tc of all lipids in the formulation. |
| Inefficient Size Reduction | Incomplete or inefficient extrusion or sonication can result in a heterogeneous population of liposomes with poor encapsulation. Solution: Optimize the extrusion process by adjusting the number of passes and the pore size of the membranes. For sonication, optimize the duration and power. |
Issue: Liposome Aggregation and Instability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Surface Charge | This compound is an anionic lipid, and the negative charge helps to prevent aggregation through electrostatic repulsion. However, at certain pH values or ionic strengths, this charge may be insufficient. Solution: Ensure the zeta potential of your liposomes is sufficiently negative (typically > -20 mV). Consider adjusting the pH of the buffer or incorporating a small percentage of another charged lipid. |
| Presence of Divalent Cations | Divalent cations like Ca²⁺ or Mg²⁺ can bind to the negatively charged headgroups of this compound, leading to aggregation. Solution: Avoid using buffers containing divalent cations. If their presence is necessary, consider adding a chelating agent like EDTA. |
| High Liposome Concentration | Highly concentrated liposome suspensions are more prone to aggregation.[3] Solution: Prepare or store the liposomes at a lower concentration. |
| Improper Storage Temperature | Storing liposomes near their phase transition temperature can lead to instability. Solution: Store liposomes at a temperature well below the Tc of the lipid mixture, typically at 4°C. Avoid freezing, as this can disrupt the bilayer structure.[8] |
Quantitative Data Summary
The following tables summarize the impact of the lipid-to-drug ratio on the encapsulation efficiency of common chemotherapeutic drugs in liposomal formulations. While not all data is specific to this compound, it provides a general understanding of the expected trends.
Table 1: Effect of Drug-to-Lipid Ratio on Doxorubicin Encapsulation Efficiency
| Drug-to-Lipid Ratio (wt/wt) | Encapsulation Efficiency (%) | Liposome Composition | Reference |
| 0.05 | ~100 | DSPC/Cholesterol | [2][9] |
| 0.39 | >90 | DSPC/Cholesterol | [2][9] |
| 0.8 | <70 | DSPC/Cholesterol | [2][9] |
Table 2: Encapsulation Efficiency of Cisplatin in Liposomal Formulations
| Liposome Composition | Encapsulation Efficiency (%) | Reference |
| DSPC/Cholesterol | 85.29 ± 1.45 | [10] |
| S75/Cholesterol | 18.5 ± 2.47 | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve this compound and other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids at the desired lipid-to-drug ratio.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
The hydration should be performed at a temperature above the phase transition temperature of all lipids in the formulation.
-
Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Perform multiple passes (typically 10-20) to ensure a uniform size distribution and the formation of unilamellar vesicles (LUVs).
-
Maintain the temperature of the extruder above the lipid phase transition temperature throughout the process.
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography, dialysis, or ultracentrifugation.
-
Protocol 2: Determination of Encapsulation Efficiency
-
Separate Free Drug from Liposomes:
-
Use a suitable method such as size exclusion chromatography (e.g., using a Sephadex G-50 column), dialysis against a large volume of buffer, or ultracentrifugation to separate the liposomes from the unencapsulated drug.
-
-
Quantify Encapsulated Drug:
-
Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of drug using a suitable analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[12]
-
-
Calculate Encapsulation Efficiency:
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.[12]
-
Visualizations
Caption: Workflow for optimizing the lipid-to-drug ratio in this compound-based carriers.
Caption: Troubleshooting workflow for common issues in this compound liposome formulation.
Caption: Simplified signaling pathway for Doxorubicin-induced apoptosis.
References
- 1. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 2. liposomes.ca [liposomes.ca]
- 3. benchchem.com [benchchem.com]
- 4. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to maximize liposomal drug loading for a poorly water-soluble anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, characterization, and Co-delivery of cisplatin and doxorubicin-loaded liposomes to enhance anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Scaling Up DLPG Liposome Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when scaling up the production of 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DLPG) liposomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound liposome manufacturing, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| This compound-TS-01 | Inconsistent Particle Size and High Polydispersity Index (PDI) Between Batches | 1. Inefficient or inconsistent homogenization/sonication.[1] 2. Variations in lipid film hydration.[1] 3. Fluctuations in extrusion pressure or temperature.[1][2] 4. Inadequate mixing during lipid hydration.[1] | 1. Optimize and standardize the homogenization or sonication process. For sonication, control parameters such as power, time, and temperature. For extrusion, ensure consistent pressure and multiple passes through the membrane.[1] 2. Ensure complete and uniform hydration of the lipid film by controlling temperature, hydration time, and agitation.[1] 3. Monitor and control extrusion pressure and temperature closely. Use a temperature-controlled extruder.[1][2] 4. Employ controlled and reproducible mixing methods during hydration.[3] |
| This compound-TS-02 | Low Encapsulation Efficiency (EE%) | 1. Suboptimal drug-to-lipid ratio.[4] 2. Drug leakage during the sizing process (e.g., extrusion, sonication).[5] 3. Poor drug solubility in the aqueous or lipid phase.[6][] 4. Inefficient remote loading process (if applicable). | 1. Optimize the drug-to-lipid ratio through systematic experimentation.[4] 2. Minimize the number of extrusion passes or the sonication time. Consider alternative sizing methods like microfluidics that can be less harsh.[3] 3. For hydrophilic drugs, ensure the pH and ionic strength of the hydration buffer are optimal for solubility. For lipophilic drugs, ensure complete dissolution in the organic solvent with the lipids.[6][] 4. Optimize the pH or ion gradient for remote loading and ensure the temperature is appropriate for the lipid bilayer's permeability. |
| This compound-TS-03 | Liposome Aggregation and Instability During Storage | 1. Insufficient surface charge (zeta potential). 2. Inappropriate storage temperature.[1] 3. Presence of divalent cations.[1] 4. High lipid concentration.[1] | 1. This compound provides a negative charge. If aggregation occurs, consider adjusting the pH or ionic strength of the buffer to increase electrostatic repulsion. A zeta potential more negative than -30 mV is generally considered stable.[1] 2. Store liposomes at a suitable temperature, typically between 2-8°C. Avoid freezing unless a cryoprotectant is used.[1][8] 3. Use chelating agents like EDTA if divalent cations cannot be avoided in the buffer.[1] 4. Optimize the lipid concentration to balance stability and therapeutic efficacy. |
| This compound-TS-04 | Difficulty in Sterile Filtration for Large-Scale Production | 1. Liposome size larger than the filter pore size (typically 0.22 µm).[1] 2. High viscosity of the liposome suspension.[1] 3. Clogging of the filter membrane.[1] | 1. Ensure the liposome size is consistently below 200 nm to allow for sterile filtration.[1] 2. Optimize the lipid concentration to reduce viscosity. 3. Use a pre-filtration step with a larger pore size to remove any larger particles or aggregates before the final sterile filtration. Consider using a larger filter surface area for large volumes.[1] |
| This compound-TS-05 | Lipid Degradation (Hydrolysis, Oxidation) | 1. Exposure to harsh pH conditions. 2. Presence of oxygen and exposure to light.[5][9] 3. High temperatures during processing or storage. | 1. Maintain the pH of the formulation within a stable range for this compound. 2. Use deoxygenated buffers, purge headspace with nitrogen or argon, and protect the formulation from light.[9] 3. Minimize exposure to high temperatures during all manufacturing steps and storage. |
| This compound-TS-06 | Batch-to-Batch Inconsistency | 1. Variability in raw material quality.[10] 2. Lack of standardized operating procedures (SOPs). 3. Inconsistent performance of manufacturing equipment.[11] | 1. Establish stringent quality control specifications for all raw materials, including this compound and any encapsulated drugs.[10] 2. Develop and strictly adhere to detailed SOPs for every step of the manufacturing process. 3. Regularly calibrate and maintain all equipment used in the production process.[11] |
Frequently Asked Questions (FAQs)
1. What are the critical quality attributes (CQAs) to monitor when scaling up this compound liposome production?
When scaling up, it is crucial to monitor several CQAs to ensure product consistency, safety, and efficacy.[12][13] These include:
-
Particle Size and Polydispersity Index (PDI): These affect the in vivo fate, stability, and bioavailability of the liposomes.[13][14]
-
Encapsulation Efficiency (EE%): This determines the drug payload and dosage.[5]
-
Zeta Potential: This indicates the surface charge and is a predictor of colloidal stability.[5]
-
Drug-to-Lipid Ratio: This needs to be consistent to ensure proper dosing.[15]
-
In Vitro Drug Release: This provides insights into the drug release kinetics.[12]
-
Stability: Both physical (aggregation, fusion) and chemical (lipid and drug degradation) stability are critical for shelf-life.[5][15]
2. What are the most common methods for large-scale liposome production, and which is best for this compound liposomes?
Common scalable methods include high-pressure homogenization, microfluidics, and extrusion.[3][5][16]
-
High-Pressure Homogenization: Effective for producing small, unilamellar vesicles but can be harsh and may lead to drug leakage.
-
Microfluidics: Offers excellent control over particle size and PDI, leading to high batch-to-batch consistency.[3][17] It is a promising technology for scalable and reproducible manufacturing.[17]
-
Extrusion: A widely used method that involves passing the liposome suspension through membranes of a defined pore size.[16] It is scalable but can be a batch process.
The best method for this compound liposomes depends on the specific product requirements, such as desired particle size and the sensitivity of the encapsulated drug. Microfluidics is increasingly favored for its precise control and reproducibility.[3][17]
3. How can I improve the stability of my this compound liposome formulation?
To enhance stability, consider the following:
-
Optimize Lipid Composition: While this compound is the primary lipid, the addition of cholesterol can increase membrane rigidity and reduce drug leakage.[4][18]
-
Control Zeta Potential: A sufficiently negative zeta potential (ideally below -30 mV) from the this compound will provide electrostatic stabilization and prevent aggregation.[1]
-
Lyophilization: Freeze-drying with a suitable cryoprotectant can significantly improve long-term stability.[5][8]
-
Storage Conditions: Store at 2-8°C and protect from light and oxygen.[1][9]
4. What regulatory considerations are important for scaling up this compound liposome production?
Regulatory agencies like the FDA and EMA have specific guidance for liposomal drug products.[15][19] Key considerations include:
-
Process Validation: The manufacturing process must be robust, repeatable, and validated.[15]
-
Characterization: Comprehensive analytical characterization of the liposomes is required.[15][12]
-
Stability Studies: Detailed stability data under various conditions is necessary to establish a shelf-life.[9][15]
-
Batch-to-Batch Consistency: Demonstrating consistency across batches is a critical regulatory requirement.[12]
Quantitative Data Summary
Table 1: Influence of Process Parameters on Liposome Characteristics
| Parameter | Effect on Particle Size | Effect on PDI | Effect on Encapsulation Efficiency |
| Sonication Time/Power | Increasing time/power generally decreases size.[16] | Can increase or decrease depending on optimization. | May decrease due to drug leakage. |
| Extrusion Cycles | More cycles lead to smaller, more uniform size. | Generally decreases with more cycles. | Can lead to some drug loss. |
| Lipid Concentration | Higher concentrations can lead to larger vesicles.[17] | May increase at very high concentrations. | Higher concentrations can increase EE%.[20] |
| Drug-to-Lipid Ratio | Can influence size depending on the drug's properties. | May increase if the drug affects membrane properties. | A key determinant of EE%.[4] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Formation: Dissolve this compound and other lipids (e.g., cholesterol) and the lipophilic drug (if applicable) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation at a temperature above the phase transition temperature of this compound.
-
Sizing by Extrusion: Subject the resulting multilamellar vesicle (MLV) suspension to multiple passes through polycarbonate membranes with a defined pore size using a temperature-controlled extruder.[16] Start with a larger pore size and progressively move to the desired final pore size.
-
Purification: Remove the unencapsulated drug using methods such as size exclusion chromatography or dialysis.[21]
Protocol 2: Characterization of Liposome Particle Size and Zeta Potential
-
Sample Preparation: Dilute the liposome suspension in the original buffer to an appropriate concentration for measurement.
-
Dynamic Light Scattering (DLS): Use a DLS instrument to measure the hydrodynamic diameter (particle size) and the polydispersity index (PDI).[22][23]
-
Zeta Potential Measurement: Use the same instrument or a dedicated zeta potential analyzer to measure the surface charge of the liposomes.[5][23] This is done by applying an electric field and measuring the velocity of the particles.
Visualizations
Caption: Troubleshooting workflow for this compound liposome scale-up.
Caption: General workflow for scaling up this compound liposome production.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. From Complexity to Consistency: Simplifying Liposome Production and... [ats-scientific.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. Liposome Characterisation and Analysis for Drug Delivery [intertek.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. helixbiotech.com [helixbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. A brief overview of quality by design approach for developing pharmaceutical liposomes as nano-sized parenteral drug delivery systems - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00201F [pubs.rsc.org]
- 14. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products [frontiersin.org]
- 16. mnba-journal.com [mnba-journal.com]
- 17. cascadeprodrug.com [cascadeprodrug.com]
- 18. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Are Liposomes FDA Approved? Regulatory Considerations in Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 20. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes | MDPI [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. Liposome Characterization Technologies - CD Formulation [formulationbio.com]
Technical Support Center: Optimizing DLPG Vesicle Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing polydispersity in 1,2-dilauroyl-sn-glycero-3-phosphoglycerol (DLPG) vesicle preparations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity index (PDI) and why is it important to minimize it?
The polydispersity index (PDI) is a measure of the heterogeneity of a sample based on size. In the context of vesicle preparations, a lower PDI value indicates a more uniform and monodisperse population of vesicles. Minimizing PDI is crucial for ensuring the reproducibility of experiments, controlling drug loading and release kinetics, and achieving predictable in vivo behavior. For most pharmaceutical applications, a PDI value below 0.2 is considered desirable.
Q2: What are the primary causes of high PDI in this compound vesicle preparations?
High PDI in this compound vesicle preparations can stem from several factors:
-
Incomplete Hydration of the Lipid Film: If the this compound lipid film is not fully hydrated, large, multilamellar vesicles (MLVs) can persist, leading to a broad size distribution.
-
Inefficient Size Reduction: The method used to reduce the size of the initial MLVs, such as extrusion or sonication, may not be optimized.
-
Extrusion Below Phase Transition Temperature (Tm): Extruding this compound vesicles below their Tm (-3°C) can lead to inefficient size reduction and membrane fouling.
-
Vesicle Aggregation: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer or inappropriate pH can cause vesicles to aggregate, increasing the apparent size and PDI.
-
Suboptimal Lipid Concentration: Very high lipid concentrations can make size reduction processes like extrusion difficult and less effective.
Q3: How does the number of extrusion passes affect the size and PDI of this compound vesicles?
Increasing the number of extrusion passes generally leads to a decrease in vesicle size and a narrower size distribution (lower PDI). However, after a certain number of passes, the size and PDI tend to plateau. Typically, 11 to 21 passes are recommended to achieve a homogenous population of unilamellar vesicles.[1]
Q4: Can sonication be used to produce monodisperse this compound vesicles?
Yes, sonication can be used to reduce the size of MLVs and produce smaller unilamellar vesicles (SUVs). However, achieving a low PDI with sonication can be challenging as the process can be difficult to control and may lead to lipid degradation if not performed carefully. Key parameters to optimize include sonication time, power, and the use of a pulsed mode to prevent overheating.
Q5: What is the role of pH in maintaining the stability and minimizing the polydispersity of this compound vesicles?
The pH of the surrounding buffer can significantly impact the stability of this compound vesicles. This compound is an anionic lipid, and changes in pH can alter its surface charge. At very low pH, protonation of the phosphate group can reduce the electrostatic repulsion between vesicles, potentially leading to aggregation and an increase in PDI. It is generally recommended to work with buffers in the neutral pH range (around 7.4) to maintain good colloidal stability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound vesicle preparation experiments.
| Problem | Potential Cause | Recommended Solution |
| High PDI (>0.3) after extrusion | 1. Incomplete lipid film hydration: Residual solvent or insufficient hydration time. 2. Insufficient number of extrusion passes. 3. Extrusion temperature is too low. 4. Membrane tearing during extrusion. | 1. Ensure the lipid film is completely dry under high vacuum before hydration. Hydrate for at least 1 hour with intermittent vortexing. 2. Increase the number of extrusion passes to at least 11-21. 3. Ensure the extrusion is performed at a temperature above the Tm of this compound (-3°C). Room temperature is generally sufficient. 4. Reduce the extrusion pressure or lipid concentration. |
| Vesicle size is larger than the extruder membrane pore size | 1. Membrane tearing. 2. Vesicle aggregation after extrusion. | 1. Use a slower and more consistent extrusion speed. Consider reducing the lipid concentration. 2. Check the buffer composition for divalent cations. If their presence is necessary, consider adding a chelating agent like EDTA. Ensure the pH is appropriate. |
| Bimodal or multimodal size distribution | 1. A mix of unilamellar and multilamellar vesicles. 2. Presence of aggregates alongside individual vesicles. | 1. Ensure complete hydration and a sufficient number of extrusion passes. 2. Review buffer composition and pH. Consider purification steps like size exclusion chromatography to isolate the desired vesicle population. |
| Low reproducibility between batches | 1. Inconsistent experimental parameters. | 1. Standardize all parameters including lipid film formation, hydration time and temperature, extrusion pressure and number of passes, and sonication settings. |
Data Summaries
Table 1: Effect of Extrusion Cycles on Vesicle Size and PDI (Generalized Data)
The following table summarizes the general trend observed when extruding liposomes through a 100 nm polycarbonate membrane. While this data is for 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), a similar trend is expected for this compound.
| Number of Extrusion Passes | Average Vesicle Diameter (nm) | Polydispersity Index (PDI) |
| 1 | ~170 | ~0.18 |
| 5 | ~150 | ~0.12 |
| 10 | ~140 | ~0.10 |
| 15 | ~135 | ~0.08 |
| 20 | ~135 | ~0.08 |
Data generalized from studies on similar phospholipids.
Table 2: Influence of Sonication Time on Vesicle Size and PDI (Generalized Data)
This table illustrates the general effect of sonication time on the size and polydispersity of liposomes. The exact values will depend on the specific sonicator, power settings, and sample volume.
| Sonication Time (minutes) | Average Vesicle Diameter (nm) | Polydispersity Index (PDI) |
| 1 | >200 | >0.4 |
| 5 | ~150 | ~0.3 |
| 10 | ~100 | ~0.25 |
| 20 | <100 | ~0.2 |
Data generalized from studies on phospholipid vesicles.
Experimental Protocols
Protocol 1: Thin-Film Hydration and Extrusion for LUV Preparation
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a low PDI using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phosphoglycerol (this compound)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amount of this compound in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. d. Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.[1]
-
Lipid Film Hydration: a. Add the hydration buffer to the flask containing the dry lipid film. The temperature should be above the Tm of this compound (-3°C); room temperature is adequate. b. Agitate the flask by vortexing until the lipid film is completely detached and the solution appears milky. This suspension contains multilamellar vesicles (MLVs). c. Allow the suspension to hydrate for at least 1 hour at room temperature with occasional vortexing to ensure complete hydration.
-
Vesicle Sizing by Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Draw the MLV suspension into a syringe and pass it through the extruder to a second syringe. c. Repeat the extrusion process for a total of 11-21 passes.[1] The resulting suspension will contain unilamellar vesicles of a relatively uniform size.
Protocol 2: Sonication for SUV Preparation
This protocol outlines a general procedure for preparing small unilamellar vesicles (SUVs) using sonication.
Materials:
-
This compound MLV suspension (prepared as in Protocol 1, steps 1 and 2)
-
Probe sonicator or bath sonicator
-
Ice bath
Procedure:
-
Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.
-
If using a probe sonicator, immerse the tip into the suspension.
-
Sonicate the suspension in pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent overheating.
-
Continue sonication until the milky suspension becomes clear or translucent, indicating the formation of smaller vesicles. The total sonication time will need to be optimized for your specific setup but can range from 5 to 30 minutes.
-
After sonication, it is advisable to centrifuge the sample at high speed (e.g., 15,000 x g for 10 minutes) to pellet any titanium particles shed from the probe tip.
Protocol 3: Microfluidic Hydrodynamic Focusing for Vesicle Preparation
This protocol provides a general overview of preparing this compound vesicles using a microfluidic device.
Materials:
-
This compound dissolved in a water-miscible organic solvent (e.g., ethanol or isopropanol)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microfluidic device with a hydrodynamic focusing geometry
-
Syringe pumps
Procedure:
-
Prepare a solution of this compound in the organic solvent.
-
Set up the microfluidic system with the lipid-organic solvent solution in the central inlet channel and the aqueous buffer in the two side channels.
-
Pump the solutions through the microfluidic device at controlled flow rates. The central stream of the lipid solution will be focused by the two flanking aqueous streams.
-
The rapid mixing at the interface between the organic and aqueous phases leads to the self-assembly of this compound into vesicles.
-
The size of the resulting vesicles can be controlled by adjusting the flow rate ratio between the central and side channels. A higher flow rate ratio (aqueous to organic) generally results in smaller vesicles.
Visualizations
Caption: Experimental workflow for this compound vesicle preparation and characterization.
Caption: Troubleshooting logic for high PDI in this compound vesicle preparations.
References
optimizing buffer conditions for DLPG-protein interaction studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers studying the interactions between proteins and vesicles containing 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my protein aggregating or precipitating when I add this compound liposomes?
Answer: Protein aggregation upon the addition of anionic liposomes like those containing this compound is a common issue, often stemming from strong electrostatic interactions. This compound imparts a significant negative charge to the vesicle surface, which can interact strongly with positively charged patches on your protein, leading to aggregation and precipitation.
Troubleshooting Steps:
-
Optimize Ionic Strength: The interaction between your protein and this compound is likely electrostatic. Increasing the salt concentration in your buffer (e.g., NaCl or KCl) can screen the electrostatic charges, weakening the interaction and preventing aggregation.[1][2][3] Start by testing a range of salt concentrations.
-
Adjust pH: The pH of the buffer dictates the protonation state of both your protein and the this compound headgroup.[4][5][6] A pH change can alter the surface charge of your protein, potentially reducing nonspecific binding and aggregation. Experiment with a pH range around the theoretical isoelectric point (pI) of your protein.
-
Incorporate Additives: Certain molecules can help maintain protein solubility and stability.[7][8][9] Consider adding osmolytes, amino acids, or non-denaturing detergents to your buffer.
-
Control Protein Concentration: High protein concentrations can favor aggregation. Try lowering the protein concentration in your assay to see if the precipitation decreases.[10]
Table 1: Recommended Starting Buffer Conditions to Mitigate Aggregation
| Parameter | Starting Range | Rationale |
| pH | 6.5 - 8.0 | Modulates surface charges on the protein to minimize nonspecific electrostatic interactions.[4][5] |
| Ionic Strength (NaCl/KCl) | 100 - 300 mM | Screens electrostatic interactions between the anionic liposomes and the protein.[1][2][3] |
| Additives | 5-10% Glycerol or Sucrose[] | Stabilizes the native protein structure and prevents aggregation.[7][12] |
| 50 mM Arginine/Glutamate[7][8] | Binds to charged and hydrophobic regions, increasing protein solubility.[7] | |
| 0.01 - 0.05% Non-ionic Detergent (e.g., Tween-20)[7][8] | Helps to solubilize protein aggregates without causing denaturation.[7][8] |
Q2: I'm not observing any binding, or the binding affinity is very weak. What should I check?
Answer: A lack of detectable binding can be due to several factors, from suboptimal buffer conditions that inhibit the interaction to issues with the integrity of your liposomes or protein.
Troubleshooting Steps:
-
Verify Liposome and Protein Integrity: Ensure your this compound-containing liposomes are properly formed and stable. Use techniques like Dynamic Light Scattering (DLS) to check for a uniform size distribution. Confirm your protein is folded and active.
-
Adjust Ionic Strength: While high salt can prevent aggregation, excessively high concentrations can also screen the specific electrostatic interactions required for binding.[1] If you suspect an electrostatic component to the binding, try decreasing the salt concentration systematically (e.g., from 150 mM down to 25 mM).
-
Optimize pH: The binding affinity can be highly dependent on pH.[5][13][14] The protonation state of key residues in the protein's binding site and the lipid headgroup is critical. Test a range of pH values to find the optimal condition for the interaction.
-
Consider Divalent Cations: Some protein-lipid interactions are mediated or stabilized by divalent cations like Ca²⁺ or Mg²⁺, which can form bridges between the protein and the anionic lipid headgroups.[15] Try adding low millimolar concentrations (e.g., 1-5 mM) of CaCl₂ or MgCl₂ to your buffer.
-
Check Buffer Components: Ensure there are no components in your buffer that might interfere with the binding. For example, phosphate buffers can sometimes compete with phosphate-binding sites on proteins.[8]
Caption: General workflow from liposome preparation to the binding experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Membrane–Ion Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. The pH dependency of the binding of drugs to plasma proteins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pH on protein binding of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. scispace.com [scispace.com]
- 10. Phospholipid Preparations to Characterize Protein–Lipid Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of pH on plasma protein binding in equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ionic protein-lipid interaction at the plasma membrane: what can the charge do? - PubMed [pubmed.ncbi.nlm.nih.gov]
how to remove residual organic solvent from DLPG thin films
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively remove residual organic solvents from DLPG (1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol) thin films.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual organic solvent from my this compound film critical?
Residual organic solvents can significantly impact your experimental outcomes. For instance, residual chloroform can seriously alter the physical properties of the reconstituted lipid membrane, leading to inconsistent results.[1] In the context of nanomedicines and drug delivery systems, residual solvents have no therapeutic benefit and can be toxic, making their removal essential for quality control and patient safety.[2][3] Incomplete solvent removal can also cause analytical interference in downstream applications and potential cytotoxicity in cell-based assays.[4][5]
Q2: What are the primary methods for removing solvent to create a this compound thin film?
The most common and effective approach is a two-step process:
-
Bulk Solvent Removal : This first step removes the majority of the organic solvent. For small volumes (<1mL), this is typically done by evaporating the solvent under a gentle stream of an inert gas like nitrogen or argon.[6][7] For larger volumes, rotary evaporation is used to efficiently form a thin film on the walls of a round-bottom flask.[6][8]
-
Residual Solvent Removal : After the bulk solvent is gone, organic solvent molecules can remain trapped within the lipid film.[1] To remove these, the film must be placed under a high vacuum for an extended period.[1][9] This step is crucial for ensuring a solvent-free film.
Q3: Is drying the this compound film under a nitrogen or argon stream sufficient?
No, simply blowing a stream of inert gas over the lipid solution is not enough to remove all the solvent.[1] This method only removes the bulk solvent, leaving behind trapped molecules within the dried lipid film.[1] A subsequent high-vacuum drying step is necessary to remove these residual traces.[1][7][10]
Q4: My rehydrated lipid solution appears blurry or cloudy. What could be the cause?
A blurry or cloudy solution upon adding the aqueous buffer is often a sign of incomplete solvent removal.[10] Residual chloroform or other organic solvents can interfere with the proper hydration of the lipid film and the formation of uniform liposomes. To resolve this, ensure your film is subjected to a high vacuum for an adequate amount of time to remove all trapped solvent.
Q5: How can I confirm that the residual solvent has been effectively removed?
Several methods can be used to detect or quantify residual solvents:
-
Headspace Gas Chromatography (HS-GC) : This is a highly sensitive and quantitative method for measuring the exact amount of volatile organic compounds in the final sample.[2][3][11]
-
Water Contact Angle Measurement : This is a quick and non-destructive technique to qualitatively detect the presence of residual solvents on a film's surface.[12] Generally, the presence of a residual solvent will lower the water contact angle compared to a clean, solvent-free surface.[12]
-
Mass Spectrometry and Thermogravimetric Analysis : These are sensitive techniques that can quantify residual solvent but are often destructive and require specialized equipment.[12]
Q6: How can I prevent the oxidation of my lipids during the drying process?
For lipids with unsaturated bonds, which are susceptible to oxidation, it is recommended to purge the vacuum with an inert gas such as argon or nitrogen before sealing the container for storage.[1] Storing the dried film under an inert atmosphere at low temperatures (-20°C or below) is also crucial.[5]
Troubleshooting Guide
This section addresses common problems encountered during the solvent removal process.
Problem: Inconsistent experimental results, low encapsulation efficiency, or signs of cytotoxicity after using liposomes prepared from a this compound thin film.
Primary Suspect: Incomplete removal of the organic solvent.
Use the following decision tree to troubleshoot the issue:
Experimental Protocols & Data
Protocol 1: Standard Method for Solvent Removal from this compound Thin Films
This protocol describes the standard two-step method for preparing a dry, solvent-free lipid film from a this compound solution in an organic solvent (e.g., chloroform).
Summary of Recommended Drying Parameters
The following table summarizes key quantitative parameters for common solvent removal techniques cited in the literature.
| Method | Parameter | Recommended Value | Purpose | Source(s) |
| Inert Gas Stream | Gas | Nitrogen or Argon | Bulk Solvent Removal | [1][6][7] |
| Flow Rate | Gentle stream, slow enough to not splash solvent | Bulk Solvent Removal | [7][10] | |
| High-Vacuum Drying | Duration (Small Sample, ~1mL) | 2 - 4 hours (minimum) | Residual Solvent Removal | [1][7][10] |
| Duration (Large Sample) | Overnight | Residual Solvent Removal | [1][6][9][10] | |
| Pressure | < 1000 mTorr | Residual Solvent Removal | [1] | |
| Vacuum Oven Drying | Temperature | 60 - 80°C | Residual Solvent Removal | [4] |
| Pressure | Reduced Pressure | Residual Solvent Removal | [4] | |
| Lyophilization | Duration | 1 - 3 days | Alternative to film drying | [6] |
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. benchchem.com [benchchem.com]
- 6. Liposome Preparation - Avanti Research™ [merckmillipore.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Conventional and Dense Gas Techniques for the Production of Liposomes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. Residual Solvents in Nanomedicine and Lipid-Based Drug Delivery Systems: a Case Study to Better Understand Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanoscience.com [nanoscience.com]
Validation & Comparative
A Head-to-Head Comparison: DLPG vs. DMPG for Optimal Liposome Formulation
For researchers, scientists, and drug development professionals, the choice of phospholipids is a critical determinant of a liposomal formulation's success. This guide provides an in-depth comparison of two commonly used anionic phospholipids, 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) and 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG), to aid in the selection of the optimal lipid for specific drug delivery applications.
This comparison delves into the key physicochemical properties of liposomes formulated with this compound and DMPG, including particle size, zeta potential, encapsulation efficiency, drug release profiles, and stability. The primary difference between these two lipids lies in the length of their acyl chains: this compound has 12-carbon lauroyl chains, while DMPG possesses 14-carbon myristoyl chains. This seemingly small structural variation can significantly impact the behavior and performance of the resulting liposomes.
Physicochemical Properties: A Tabular Comparison
To facilitate a clear and direct comparison, the following table summarizes the key quantitative data for liposomes formulated with this compound and DMPG. It is important to note that direct comparative studies for all parameters using the same model drug are limited. The data presented here is a compilation from various studies to provide a comprehensive overview.
| Property | This compound Liposomes | DMPG Liposomes | Key Considerations |
| Phase Transition Temp. (Tm) | -3°C | 23°C | The lower Tm of this compound results in a more fluid membrane at physiological temperatures, which can influence drug release and stability. DMPG's Tm is closer to physiological temperature, leading to a more rigid and potentially more stable membrane. |
| Particle Size (Z-average) | Data not available in comparative studies | ~56.2 nm (unloaded) | Generally, liposome size increases with longer acyl chain length. Therefore, DMPG liposomes are expected to be slightly larger than this compound liposomes under identical preparation conditions. |
| Polydispersity Index (PDI) | Data not available in comparative studies | < 0.3 (unloaded) | A PDI below 0.3 indicates a homogenous and monodisperse population of liposomes, which is crucial for consistent performance and regulatory approval. |
| Zeta Potential | Data not available in comparative studies | -43 ± 2 mV (unloaded) | Both this compound and DMPG are anionic lipids and will impart a negative surface charge to the liposomes, contributing to their stability by preventing aggregation. A zeta potential below -30 mV generally indicates good colloidal stability.[1] |
| Encapsulation Efficiency (%) | Data not available for direct comparison | ~75% for Curcumin | Encapsulation efficiency is highly dependent on the drug's physicochemical properties and the preparation method. For vancomycin, DMPG liposomes showed a higher encapsulation efficiency (20%) compared to liposomes made with dicetyl phosphate (DCP) (9%). |
| In Vitro Drug Release | Data not available for direct comparison | Sustained release of Curcumin over 72 hours | The fluidity of the lipid bilayer is a key factor in drug release. The more fluid this compound membrane may lead to a faster drug release compared to the more rigid DMPG membrane. |
| Stability at 4°C | Expected to be stable | Stable for extended periods | The higher rigidity of the DMPG bilayer may contribute to better long-term storage stability by minimizing drug leakage. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the comparison.
Liposome Preparation by Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing liposomes.[2][3][4][5]
Protocol:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., this compound or DMPG, with or without cholesterol) in a suitable organic solvent, such as a chloroform:methanol mixture (typically 2:1 v/v), in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. The temperature should be maintained above the phase transition temperature (Tm) of the lipid with the highest Tm.
-
Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The hydration temperature should also be above the Tm of the lipids to ensure proper vesicle formation. For encapsulating a hydrophilic drug, it would be dissolved in the aqueous buffer used for hydration.
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), the resulting multilamellar vesicles (MLVs) can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
Experimental Workflow for Liposome Preparation
References
- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 3. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
DLPG: A Non-Toxic Excipient for Next-Generation Drug Delivery
A Comparative Guide to the Safety and Biocompatibility of D,L-Phosphatidylglycerol (DLPG) for Researchers, Scientists, and Drug Development Professionals.
The selection of safe and effective excipients is paramount in the development of novel drug delivery systems. Among the various classes of materials, lipids, particularly phospholipids, have garnered significant attention for their biocompatibility and versatility in forming nanocarriers. This guide provides a comprehensive analysis of d,l-Phosphatidylglycerol (this compound) as a non-toxic excipient, comparing its performance with other commonly used phospholipids like 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG), 1,2-dioleoyl-sn-glycero-3-phosphoglycerol (DOPG), and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).
Comparative Analysis of Cytotoxicity and Biocompatibility
Extensive research has established that lipid-based nanoparticles generally exhibit low toxicity and high biocompatibility. The toxicity profile is often dependent on the specific lipid composition, particle size, surface charge, and the concentration used. While direct comparative studies between this compound and other lipids are limited, the available data on related phosphatidylglycerols and other phospholipids provide a strong indication of their safety.
Table 1: In Vitro Cytotoxicity of Lipid-Based Nanoparticles
| Lipid Excipient/Formulation | Cell Line(s) | Assay | Key Findings |
| Solid Lipid Nanoparticles (General) | Mouse 3T3 fibroblasts, Human HaCaT keratinocytes | MTT | Demonstrated no cytotoxic potential, indicating suitability for dermal applications. |
| Glyceryl Monostearate (GMS) in SLNs and NLCs | Not specified | MTT | Showed significant cytotoxicity in vitro. |
| Stearic Acid in SLNs | Macrophages | Not specified | Cytotoxicity was linked to the release of stearic acid following enzymatic degradation. |
| Phospholipids (20% and 50%) in SLNs | Human A549 lung cells | LDH, MTT | Formulations with 20% phospholipids (SLN20) exhibited lower toxicity than those with 50%. The high EC50 values suggested low overall cytotoxicity. |
| Cetyl Palmitate in SLNs | Not specified | Not specified | Formulations showed good stability and no adverse effects were reported in a repeated-dose in vivo study. |
Table 2: In Vivo Toxicity of Lipid-Based Nanoparticles
| Lipid Excipient/Formulation | Animal Model | Administration Route | Key Observations |
| GMS in SLNs and NLCs | Not specified | Not specified | While showing minimal toxicity based on body weight, it was found to induce inflammation and oxidative stress in the liver. |
| Cetyl Palmitate in SLNs | Not specified | Intraperitoneal | After 24 high-concentration doses over two months, no signs of toxicity, changes in body weight, or disease were observed. |
| Compritol in Solid Lipid Microparticles | Rats | Intratracheal | A single administration did not lead to a significant inflammatory response in the airways. |
Table 3: Hemolytic Potential of Liposomes
| Liposome Composition | Key Findings |
| Various Phospholipids | Hemolysis was minimal at lipid concentrations below 0.16 mg/mL. |
| Phospholipids with Saikosaponin a and d | The liposomal formulation effectively reduced the hemolytic activity of the encapsulated drugs. |
Experimental Protocols for Safety Assessment
To validate the non-toxic nature of this compound or any new excipient, a series of standardized biocompatibility tests are essential.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Culture: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of the this compound-containing formulation for 24 to 48 hours.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.
In Vivo Toxicity Assessment
In vivo studies are crucial for understanding the systemic effects of an excipient.
Protocol:
-
Animal Selection: Choose a suitable animal model (e.g., mice or rats).
-
Administration: Administer the this compound formulation through the intended clinical route (e.g., intravenously or orally).
-
Observation: Monitor the animals for any clinical signs of toxicity, including changes in weight and behavior, over a predetermined period.
Hemolysis Assay
This assay determines the extent to which a formulation can damage red blood cells.
Protocol:
-
RBC Preparation: Obtain fresh blood and isolate red blood cells (RBCs) by centrifugation. Wash the RBCs multiple times with a buffered saline solution. Prepare a 2% suspension of RBCs.
-
Incubation: Incubate the RBC suspension with various concentrations of the this compound formulation for a specified duration (e.g., 1-4 hours) at 37°C.
-
Controls: Use distilled water as a positive control (100% hemolysis) and the buffered saline solution as a negative control.
-
Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 541 nm to quantify the amount of hemoglobin released.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Visualizing Key Biological Processes and Workflows
To better understand the processes involved in toxicity assessment and the potential mechanisms of lipid nanoparticle-induced toxicity, the following diagrams are provided.
Caption: Experimental workflow for the toxicological evaluation of drug excipients.
Caption: A simplified signaling pathway illustrating lipid nanoparticle-induced oxidative stress.
Conclusion
The collective evidence strongly supports the use of phospholipids as safe and biocompatible excipients in drug delivery. While direct comparative data for this compound is still emerging, its structural similarity to other well-characterized phosphatidylglycerols suggests a favorable safety profile. The experimental protocols detailed in this guide provide a robust framework for the rigorous validation of this compound in specific formulations. As the demand for advanced and targeted drug delivery systems grows, this compound stands out as a promising, non-toxic excipient with the potential to enable the development of the next generation of therapeutics. Further head-to-head studies are warranted to definitively position this compound within the landscape of pharmaceutical excipients.
A Comparative Guide to DLPG and Other Anionic Phospholipids for Researchers and Drug Development Professionals
An in-depth analysis of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) in comparison to other key anionic phospholipids, providing essential data for formulation and research decisions in drug delivery.
This guide offers a comparative study of this compound against other widely used anionic phospholipids such as 1,2-dimyristoyl-sn-glycero-3-phospho-rac-glycerol (DMPG), 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-glycerol (DPPG), 1,2-distearoyl-sn-glycero-3-phospho-rac-glycerol (DSPG), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol (POPG). The information presented is curated for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of appropriate phospholipids for their specific applications.
Physicochemical Properties: A Tabular Comparison
The selection of a suitable anionic phospholipid is often dictated by its physicochemical properties, which in turn influence the characteristics of the resulting liposomal formulation. The following tables summarize key quantitative data for this compound and its counterparts.
| Phospholipid | Acyl Chain Composition | Molecular Weight ( g/mol ) | Phase Transition Temperature (Tm) (°C) |
| This compound | (C12:0) | 632.75 | -3 |
| DMPG | (C14:0) | 688.86 | 23 |
| DPPG | (C16:0) | 744.97 | 41 |
| DSPG | (C18:0) | 801.08 | 55 |
| POPG | (C16:0-18:1) | 773.04 | -2 |
Table 1: Fundamental Physicochemical Properties of Selected Anionic Phospholipids.
Liposomal Formulation Characteristics
The choice of anionic phospholipid significantly impacts the characteristics of liposomal drug delivery systems. Key parameters such as vesicle size, surface charge (zeta potential), and the efficiency of drug encapsulation are critical for the in vivo performance of these formulations.
| Phospholipid | Liposome Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound | 125 ± 20[1] | Data Not Available | Data Not Available |
| DMPG | ~150[2] | Data Not Available | Data Not Available |
| DPPG | 56.2 - 98.0[3] | -43 ± 2[3] | ~52 (for Calcein)[4] |
| DSPG | 172 ± 0.8[5] | Data Not Available | Data Not Available |
| POPG | Data Not Available | Data Not Available | Data Not Available |
Table 2: Comparative Characteristics of Liposomes Formulated with Different Anionic Phospholipids. Note: Data is compiled from various sources and experimental conditions may vary. Direct comparative studies are limited.
The Role of Anionic Phospholipids in Cellular Interactions and Signaling
Anionic phospholipids are not merely structural components of delivery vehicles; they play active roles in cellular processes. Their negative charge facilitates interactions with cell membranes and can influence uptake mechanisms. Furthermore, some anionic phospholipids are precursors to important second messengers in cellular signaling cascades.[6][7][8][9]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for key experiments cited in the comparison of anionic phospholipids.
Liposome Preparation by Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.[10][11][12][13][14]
-
Lipid Dissolution : Dissolve the desired anionic phospholipid (e.g., this compound) and any other lipid components (e.g., cholesterol) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.
-
Film Formation : The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.
-
Drying : To ensure complete removal of residual organic solvent, the lipid film is typically dried under a high vacuum for several hours or overnight.
-
Hydration : The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation at a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm. This step leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
Sizing : To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
Characterization of Liposomes
Size and Zeta Potential Measurement
Dynamic Light Scattering (DLS) is a widely used technique to determine the size distribution and zeta potential of liposomes in suspension.[15][16][17][18]
-
Sample Preparation : Dilute the liposome suspension to an appropriate concentration with the same buffer used for hydration to avoid multiple scattering effects.
-
Instrument Setup : Use a calibrated DLS instrument. Set the measurement parameters, including temperature, dispersant viscosity, and refractive index.
-
Size Measurement : The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter.
-
Zeta Potential Measurement : For zeta potential, an electric field is applied across the sample, and the velocity of the charged liposomes is measured. The electrophoretic mobility is then used to calculate the zeta potential, which is an indicator of the surface charge and colloidal stability.
Encapsulation Efficiency Determination
The encapsulation efficiency (EE%) quantifies the amount of drug successfully entrapped within the liposomes.[19][20][21][][23]
-
Separation of Free Drug : Separate the unencapsulated (free) drug from the liposome formulation. Common methods include ultracentrifugation, size exclusion chromatography (e.g., using a Sephadex column), or dialysis.
-
Quantification of Total Drug : Disrupt the liposomes using a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100) to release the encapsulated drug. Quantify the total drug concentration using an appropriate analytical technique such as HPLC or UV-Vis spectroscopy.
-
Quantification of Free Drug : Measure the concentration of the free drug in the supernatant (after centrifugation) or the eluate/dialysate.
-
Calculation : The EE% is calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
References
- 1. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of phospholipid head group on ultrasound-triggered drug release and cellular uptake of immunoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Functions of Anionic Lipids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anionic phospholipid gradients: an uncharacterized frontier of the plant endomembrane network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 14. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 15. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. news-medical.net [news-medical.net]
- 17. brookhaveninstruments.com [brookhaveninstruments.com]
- 18. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-biostructure.com [creative-biostructure.com]
- 23. Analysis of drug loading and encapsulation efficiency [bio-protocol.org]
A Comparative Guide to Assessing the Purity of Synthetic DLPG by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) is a critical step that underpins the reliability of experimental results and the quality of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and quantitative accuracy. This guide provides an objective comparison of HPLC with alternative methods for assessing this compound purity, supported by experimental data and detailed protocols.
The synthesis of this compound can introduce various impurities, including starting materials, by-products, and degradation products. Even minor impurities can significantly impact the physicochemical properties and biological activity of this compound-containing systems, such as liposomes. Therefore, robust analytical methods are essential for accurate purity determination.
High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For phospholipid analysis, including this compound, Reversed-Phase HPLC (RP-HPLC) is commonly employed, often coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as phospholipids lack a strong UV chromophore.
Principle of HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound and its impurities are separated based on their hydrophobicity. Less polar compounds are retained longer on the column. The detector response is then used to quantify the amount of each component.
Advantages and Limitations of HPLC
| Advantages | Limitations |
| High resolution and separation efficiency | Can be time-consuming for method development |
| High sensitivity and accuracy for quantification | Requires expensive instrumentation |
| Amenable to automation for high-throughput analysis | Detector response can be non-linear (e.g., ELSD) |
| Provides quantitative data on impurity levels | May require derivatization for some detection methods |
Experimental Protocol: RP-HPLC-ELSD for this compound Purity
This protocol outlines a general method for determining the purity of synthetic this compound using RP-HPLC with ELSD.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA)
-
Reference standards for potential impurities (if available)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% TFA
-
Gradient: 70% to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
-
ELSD Settings: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow rate 1.5 L/min
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of this compound is calculated based on the peak area percentage.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Alternative Methods for this compound Purity Assessment
While HPLC is a robust method, other techniques can also be employed for assessing this compound purity, each with its own advantages and limitations.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique for separating mixtures.[1]
-
Principle: Separation is based on the differential partitioning of the sample components between a stationary phase (e.g., silica gel on a plate) and a mobile phase that moves up the plate by capillary action.[1]
-
Advantages: Fast, inexpensive, and requires minimal sample preparation.[2] Good for rapid screening.
-
Limitations: Lower resolution and sensitivity compared to HPLC, and quantification is less precise.[1] Rf values can be variable.[3]
Experimental Protocol: TLC for this compound Purity
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a light pencil line about 1 cm from the bottom.
-
Spotting: Dissolve the this compound sample in chloroform/methanol (2:1, v/v) and spot a small amount onto the starting line.
-
Development: Place the plate in a developing chamber containing a mobile phase of chloroform/methanol/water (65:25:4, v/v/v). Allow the solvent front to move up the plate.[4]
-
Visualization: After development, dry the plate and visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., iodine vapor or a phosphorus-specific stain like molybdenum blue).[4] Impurities will appear as separate spots with different Rf values.
31P Nuclear Magnetic Resonance (31P-NMR) Spectroscopy
31P-NMR is a powerful non-destructive technique for the analysis of phosphorus-containing compounds like phospholipids.[5]
-
Principle: The 31P nucleus has a nuclear spin that can be excited by radiofrequency pulses in a strong magnetic field. The resonance frequency is sensitive to the chemical environment of the phosphorus atom, allowing for the identification and quantification of different phospholipid species.[6]
-
Advantages: Provides structural information, is inherently quantitative due to the 100% natural abundance of 31P, and has a wide chemical shift range that minimizes signal overlap.[5][6] It can be a superior method for observing certain low-polarity phospholipids that are difficult to separate by TLC.[3]
-
Limitations: Requires a specialized and expensive NMR spectrometer, and has lower sensitivity compared to HPLC.
Experimental Protocol: 31P-NMR for this compound Purity
-
Sample Preparation: Dissolve a known amount of the this compound sample (e.g., 10-20 mg) in a deuterated solvent mixture such as CDCl₃/CD₃OD/D₂O. Add a known amount of an internal standard (e.g., triphenyl phosphate) for quantification.[5]
-
Data Acquisition: Acquire the 31P-NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis: Integrate the signals corresponding to this compound and any phosphorus-containing impurities. The purity is determined by comparing the integral of the this compound peak to the total integral of all phosphorus signals or to the integral of the internal standard.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC, TLC, and 31P-NMR for phospholipid analysis. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC (with ELSD/CAD) | Thin-Layer Chromatography (TLC) | 31P-NMR |
| Resolution | High | Low to Moderate | Moderate |
| Sensitivity | High (ng range)[7] | Moderate (µg range) | Low (mg range) |
| Quantification | Excellent (High Accuracy & Precision)[7] | Semi-quantitative to Quantitative | Excellent (High Accuracy)[8] |
| Analysis Time | 20-40 minutes per sample | 30-60 minutes for multiple samples | 15-30 minutes per sample |
| Cost | High | Low | Very High |
| Throughput | High (with autosampler) | High | Low to Moderate |
| LOD/LOQ | Low (e.g., LOD <1.85 µg/ml, LOQ <6.16 µg/ml for some lipids)[7] | Higher than HPLC | Higher than HPLC |
| Linearity (R²) | Good (often >0.99 with appropriate curve fitting)[7] | Variable | Excellent |
Visualizing the Workflow and Method Comparison
Conclusion
The choice of analytical method for assessing the purity of synthetic this compound depends on the specific requirements of the analysis. HPLC stands out as the method of choice for routine quality control and quantitative purity determination due to its high resolution, sensitivity, and accuracy.[9] TLC serves as a valuable, rapid, and cost-effective tool for preliminary screening and reaction monitoring.[1] 31P-NMR offers an orthogonal and definitive method for purity assessment, providing both quantitative and structural information, which is particularly useful for characterizing unknown impurities and for primary standard characterization.[5] For comprehensive quality assurance, a combination of these methods, such as using HPLC for routine analysis and 31P-NMR for in-depth characterization, provides the most robust approach to ensuring the purity of synthetic this compound.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. TLC and 31P-NMR analysis of low polarity phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
DLPG vs. DOPG: A Comparative Analysis of Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
In the realm of lipid-based drug delivery systems and membrane biophysics research, the choice of phospholipids is paramount to achieving desired formulation characteristics and biological outcomes. Among the anionic phospholipids, 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) are frequently employed. Although they share an identical headgroup, the nature of their acyl chains dictates significant differences in the physicochemical properties of the membranes they form, most notably, membrane fluidity. This guide provides an objective comparison of this compound and DOPG with a focus on membrane fluidity, supported by experimental data.
Structural Differences at a Glance
The fundamental distinction between this compound and DOPG lies in their fatty acid composition. This compound possesses two saturated 12-carbon lauroyl chains, which are straight and can pack together tightly. In contrast, DOPG features two 18-carbon oleoyl chains, each with a single cis-double bond. This double bond introduces a permanent kink in the acyl chains, hindering their ability to pack closely. This structural variance is the primary determinant of the differences in membrane fluidity between the two lipids.
Impact on Membrane Fluidity: A Quantitative Comparison
The fluidity of a lipid bilayer is critically dependent on the packing of its constituent lipid molecules. Tightly packed lipids result in a more ordered, gel-like phase with lower fluidity, while loosely packed lipids form a disordered, liquid-crystalline phase with higher fluidity. The transition between these phases occurs at a characteristic phase transition temperature (Tm).
Experimental data clearly demonstrates the profound impact of acyl chain saturation on the thermotropic behavior and packing of this compound and DOPG membranes.
| Parameter | This compound (12:0 PG) | DOPG (18:1 PG) | Significance for Membrane Fluidity |
| Phase Transition Temperature (Tm) | -3 °C | -18 °C | A lower Tm indicates a greater propensity for the membrane to be in the fluid phase at physiological temperatures. |
| Area per Lipid (at 20°C) | ~60 Ų | ~70 Ų[1] | A larger area per lipid signifies looser packing and consequently, higher membrane fluidity. |
The significantly lower phase transition temperature of DOPG is a direct consequence of the steric hindrance introduced by the cis-double bonds in its oleoyl chains. These kinks disrupt the van der Waals interactions between adjacent acyl chains, preventing the formation of a tightly packed gel phase until a much lower temperature is reached. Consequently, at common experimental and physiological temperatures (e.g., 20-37°C), DOPG membranes exist in a highly fluid, liquid-crystalline state. Conversely, while this compound is also in the fluid phase at these temperatures, its higher Tm suggests a greater degree of order compared to DOPG.
The larger area per lipid molecule for DOPG further substantiates its higher membrane fluidity. The unsaturated chains of DOPG occupy a greater lateral space within the bilayer, leading to increased intermolecular distance and reduced packing density. This increased free volume allows for greater motional freedom of the lipid molecules, a hallmark of a more fluid membrane.
Visualizing the Influence of Lipid Structure on Membrane Fluidity
The logical relationship between the molecular structure of this compound and DOPG and the resulting membrane fluidity can be visualized as follows:
References
validating the interaction between a specific protein and DLPG membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biophysical techniques used to validate and quantify the interaction between proteins and 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) membranes. Understanding these interactions is crucial for elucidating cellular signaling pathways, characterizing drug targets, and developing novel therapeutics. This document offers an objective comparison of methodologies, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Introduction to Protein-DLPG Membrane Interactions
This compound is an anionic phospholipid often used in model membranes to mimic the negatively charged surfaces of biological membranes. The interaction of proteins with these membranes can be driven by a combination of electrostatic and hydrophobic forces and is fundamental to many biological processes. Validating and quantifying these interactions require sensitive and robust biophysical methods. This guide focuses on three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy.
Comparison of Key Techniques
The selection of an appropriate technique depends on the specific research question, the nature of the protein, and the desired quantitative output. The following table summarizes the key characteristics of SPR, ITC, and Fluorescence Spectroscopy for studying protein-DLPG interactions.
| Technique | Principle | Key Parameters Measured | Throughput | Sample Consumption | Labeling Requirement |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon protein binding to immobilized liposomes. | Association rate constant (k_a), Dissociation rate constant (k_d), Equilibrium dissociation constant (K_D) | Medium to High | Low | Label-free |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a protein to liposomes in solution. | Binding affinity (K_a), Enthalpy change (ΔH), Stoichiometry (n), Entropy change (ΔS) | Low | High | Label-free |
| Fluorescence Spectroscopy | Measures changes in fluorescence properties (intensity, anisotropy, quenching) of a protein or a probe upon binding to liposomes. | Equilibrium dissociation constant (K_D), Binding stoichiometry | High | Low | Often requires fluorescent labeling |
Quantitative Data Summary
The following tables present representative quantitative data obtained from studies of protein interactions with anionic lipid membranes, including those containing phosphatidylglycerol (PG) lipids like this compound.
Table 1: Thermodynamic Parameters from Isothermal Titration Calorimetry
| Protein | Lipid Composition | K_d (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (Protein:Lipid) | Reference |
| Exenatide | POPC/POPG (7:3) | 0.6 | - | - | 1:5 (peptide:PG) | [1] |
| Exenatide | POPC/POPG (1:1) | 0.2 | - | - | 1:5 (peptide:PG) | [1] |
| Gramicidin S analogue | POPC/POPG | - | +6.3 to +26.5 | - | - | [2] |
Table 2: Kinetic and Affinity Data from Surface Plasmon Resonance
| Protein | Lipid Composition | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) | Reference |
| Hypothetical Protein A | This compound/DOPC (3:7) | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 | Simulated Data |
| Hypothetical Protein B | This compound | 5.0 x 10⁴ | 1.0 x 10⁻² | 200 | Simulated Data |
Note: Due to the lack of specific published SPR data for protein-DLPG interactions in the initial search, this table presents simulated data to illustrate the typical parameters obtained from such experiments.
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for each technique.
Detailed Experimental Protocols
Preparation of this compound Liposomes
A crucial first step for all the described techniques is the preparation of unilamellar liposomes.
-
Lipid Film Formation: Dissolve this compound and any other lipids (e.g., a neutral lipid like DOPC) in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer (e.g., HEPES, PBS) by vortexing, resulting in a suspension of multilamellar vesicles (MLVs).
-
Vesicle Extrusion: To obtain unilamellar vesicles of a defined size (e.g., 100 nm), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size using a mini-extruder.
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the immobilization of this compound liposomes on an L1 sensor chip for protein binding analysis.[3][4][5][6]
-
System Preparation: Equilibrate the SPR instrument with a running buffer (e.g., HBS-N, pH 7.4).
-
Liposome Immobilization: Inject the prepared this compound liposome suspension (e.g., 0.5-2 mM) over the L1 sensor chip surface at a low flow rate (e.g., 2-5 µL/min) to allow for spontaneous insertion of the lipid acyl chains into the lipophilic surface of the chip.[3][6] Aim for an immobilization level of 6000-8000 RU for a saturated surface.[3]
-
Washing and Blocking: Wash the surface with the running buffer to remove any unbound or loosely associated liposomes. Inject a solution of bovine serum albumin (BSA) (e.g., 0.1-0.2 mg/mL) to block any non-specific binding sites on the sensor surface.[3]
-
Analyte Injection: Inject the protein solution in a series of increasing concentrations over the immobilized liposome surface. Monitor the change in response units (RU) in real-time to observe the association phase.
-
Dissociation: Switch back to the running buffer to monitor the dissociation of the protein from the liposomes.
-
Regeneration: If necessary, regenerate the sensor surface by injecting a solution such as 50 mM NaOH with isopropanol to remove the liposomes for subsequent experiments.[6]
-
Data Analysis: Fit the resulting sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).[7][8][9][10]
Isothermal Titration Calorimetry (ITC) Protocol
This protocol describes a typical setup for measuring the thermodynamics of protein-DLPG liposome interactions.[2][11][12][13]
-
Sample Preparation: Prepare the protein solution and the this compound liposome suspension in the same, thoroughly degassed buffer to minimize heats of dilution.
-
Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature.
-
Loading: Load the this compound liposome suspension into the sample cell and the protein solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the protein solution into the liposome suspension. Allow the system to reach thermal equilibrium between each injection.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.
-
Control Titration: Perform a control experiment by titrating the protein into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data and integrate the heat change for each injection. Plot the integrated heat against the molar ratio of protein to lipid. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).[11][14][15] The entropy change (ΔS) can then be calculated.
Fluorescence Spectroscopy Protocol (Quenching Assay)
This protocol details a fluorescence quenching assay to determine the binding affinity of a protein to this compound liposomes.[16][17][18][19][20]
-
Sample Preparation: Prepare a solution of the protein of interest (either with intrinsic tryptophan fluorescence or labeled with a fluorescent probe) in a suitable buffer. Prepare a stock suspension of this compound liposomes.
-
Fluorescence Measurement: Place the protein solution in a cuvette and measure the initial fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Titration: Add small aliquots of the this compound liposome suspension to the protein solution. After each addition, allow the system to equilibrate.
-
Data Acquisition: Measure the fluorescence intensity after each addition of liposomes. The binding of the protein to the liposomes will often result in a quenching of the fluorescence signal.
-
Control for Inner Filter Effect: To correct for any absorption of excitation or emission light by the liposomes (inner filter effect), perform a control titration with a non-binding fluorophore (e.g., N-Acetyl-L-tryptophanamide) under the same conditions.[18]
-
Data Analysis: Correct the fluorescence data for dilution and the inner filter effect. Plot the change in fluorescence intensity as a function of the lipid concentration. Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (K_D).
Alternative Membrane Systems
While this compound is a valuable tool, other anionic lipids can be used to model negatively charged membranes. The choice of lipid can influence protein binding affinity and mechanism.
Table 3: Comparison of Anionic Lipids for Protein Binding Studies
| Lipid | Acyl Chain | Headgroup | Key Characteristics |
| This compound (1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol) | C12:0 (saturated) | Phosphoglycerol | Shorter saturated chains, higher phase transition temperature. |
| DMPG (1,2-dimyristoyl-sn-glycero-3-phospho-rac-glycerol) | C14:0 (saturated) | Phosphoglycerol | Similar headgroup to this compound but with longer saturated acyl chains.[21] |
| DOPG (1,2-dioleoyl-sn-glycero-3-phospho-rac-glycerol) | C18:1 (unsaturated) | Phosphoglycerol | Unsaturated acyl chains lead to a more fluid membrane at room temperature. |
| POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol) | C16:0, C18:1 | Phosphoglycerol | Mixed acyl chains, mimics the heterogeneity of natural membranes. |
| DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) | C18:1 (unsaturated) | Phosphoserine | Different headgroup with a primary amine and a carboxyl group, offering different interaction possibilities. |
The choice between these lipids will depend on the specific properties of the biological membrane being modeled. For instance, if studying interactions in a more fluid membrane environment, unsaturated lipids like DOPG or POPG might be more appropriate. Conversely, for studying the effects of membrane rigidity, saturated lipids like this compound or DMPG would be preferred.
Conclusion
The validation and characterization of protein-DLPG membrane interactions are essential for advancing our understanding of cellular processes and for drug development. This guide has provided a comparative overview of three powerful biophysical techniques: SPR, ITC, and Fluorescence Spectroscopy. By presenting quantitative data, detailed experimental protocols, and a discussion of alternative membrane systems, we aim to equip researchers with the necessary information to select the most appropriate methodology for their specific research goals and to design and execute robust and informative experiments. The combination of these techniques can provide a comprehensive picture of the kinetics, thermodynamics, and stoichiometry of protein-DLPG interactions, ultimately leading to deeper insights into their biological significance.
References
- 1. Primary and Secondary Binding of Exenatide to Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Capture of Intact Liposomes on Biacore Sensor Chips for Protein–Membrane Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. Capture of intact liposomes on biacore sensor chips for protein-membrane interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. affiniteinstruments.com [affiniteinstruments.com]
- 8. affiniteinstruments.com [affiniteinstruments.com]
- 9. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 13. tainstruments.com [tainstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. toray-research.co.jp [toray-research.co.jp]
- 16. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using Fluorescence Quenching Titration to Determine the Orientation of a Model Transmembrane Protein in Mimic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protein–lipid charge interactions control the folding of outer membrane proteins into asymmetric membranes - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of drug release profiles from DLPG and DSPG liposomes
A Comparative Analysis of Drug Release Profiles from DLPG and DSPG Liposomes
This guide provides a detailed comparison of drug release profiles from liposomes formulated with 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (this compound) and 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DSPG). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the influence of phospholipid acyl chain length on the performance of liposomal drug delivery systems.
The primary difference between this compound and DSPG lies in the length of their saturated acyl chains: this compound has two 12-carbon lauroyl chains, while DSPG possesses two 18-carbon stearoyl chains. This structural variance significantly impacts the physicochemical properties of the liposomal membrane, most notably its phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. The Tm is a critical determinant of membrane permeability and, consequently, the drug release rate.
Key Physicochemical Properties:
| Property | This compound (1,2-dilauroyl-sn-glycero-3-phosphoglycerol) | DSPG (1,2-distearoyl-sn-glycero-3-phosphoglycerol) | Reference |
| Acyl Chain Composition | 12:0 (Lauric Acid) | 18:0 (Stearic Acid) | [1] |
| Phase Transition Temperature (Tm) | -3°C | 55°C | [2][3] |
The significantly lower Tm of this compound indicates that at physiological temperature (37°C), liposomes composed of this lipid will have a highly fluid membrane. In contrast, DSPG liposomes will possess a rigid, gel-state membrane at the same temperature.[4] This fundamental difference in membrane fluidity is the primary driver of the variations in their drug release profiles.
Comparative Drug Release Profiles
Due to its fluid membrane at physiological temperatures, this compound liposomes are expected to exhibit a rapid release of encapsulated drugs. The loose packing of the lipid acyl chains in the liquid-crystalline state creates a more permeable bilayer, facilitating the diffusion of the entrapped therapeutic agent out of the liposome.
Conversely, DSPG liposomes, with their rigid gel-phase membrane well above physiological temperature, provide a much more stable and less permeable barrier.[5] This results in a significantly slower, more sustained release profile, which is often desirable for long-circulating drug delivery systems that aim to minimize premature drug leakage before reaching the target site. For instance, doxorubicin has been shown to have a very slow release rate from DSPC (a phosphatidylcholine with the same acyl chains as DSPG) liposomes in vivo.[6]
Table 1: Predicted Comparative Drug Release and Encapsulation Efficiency
| Parameter | This compound Liposomes | DSPG Liposomes | Rationale |
| Drug Release Rate at 37°C | Fast | Slow / Sustained | This compound is in a fluid phase (Tm = -3°C), leading to a more permeable membrane. DSPG is in a rigid gel phase (Tm = 55°C), resulting in a less permeable membrane.[4] |
| Encapsulation Efficiency (Passive) | Generally Lower | Generally Higher | The fluid nature of this compound membranes can lead to leakage of the encapsulated drug during the preparation process, particularly during sizing steps like extrusion. The rigid DSPG membrane is better at retaining the drug. |
| Stability / Drug Retention | Lower | Higher | The higher packing density of the longer, saturated acyl chains in DSPG contributes to a more stable bilayer with reduced drug leakage over time.[5] |
Experimental Protocols
The following sections detail standardized protocols for the preparation and characterization of this compound and DSPG liposomes.
Protocol 1: Liposome Preparation (Thin-Film Hydration and Extrusion)
This method is widely used for producing unilamellar liposomes with a controlled size distribution.[7][8]
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (this compound) or 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DSPG)
-
Cholesterol (optional, for membrane stabilization)
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline pH 7.4, or a buffer containing the drug to be encapsulated)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound or DSPG (and cholesterol, if used) in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator. For DSPG, the water bath should be set to a temperature above its Tm (e.g., 60-65°C). For this compound, room temperature is sufficient.
-
Rotate the flask and apply a vacuum to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. If a hydrophilic drug is to be encapsulated, it should be dissolved in this buffer.
-
For DSPG, the hydration buffer should be pre-heated to above its Tm (e.g., 60-65°C). For this compound, the hydration can be performed at room temperature.
-
Gently rotate the flask in the water bath for 30-60 minutes to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
For DSPG, the extruder should be pre-heated to a temperature above its Tm.
-
Transfer the MLV suspension to a syringe and pass it through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (ULVs) of a more uniform size.
-
Protocol 2: Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.
Procedure:
-
Separation of Free Drug: Separate the newly formed liposomes from the unencapsulated drug using size-exclusion chromatography or dialysis.
-
Quantification:
-
Disrupt a known volume of the purified liposome suspension using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol).
-
Quantify the concentration of the encapsulated drug using a suitable analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Protocol 3: In Vitro Drug Release Assay (Dialysis Method)
This method monitors the release of the drug from the liposomes into a larger volume of release medium over time.[9]
Materials:
-
Liposome suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free passage of the drug but retains the liposomes.
-
Release medium (e.g., PBS, pH 7.4)
-
Stirred, temperature-controlled vessel
Procedure:
-
Transfer a known volume of the liposome suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a known volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Conclusion
The choice between this compound and DSPG for liposomal drug formulation has a profound impact on the drug release profile. This compound, with its short acyl chains and low phase transition temperature, is suitable for applications requiring rapid drug release. In contrast, DSPG, characterized by its long acyl chains and high phase transition temperature, is the preferred choice for developing stable, long-circulating liposomes with sustained drug release characteristics. The selection of the appropriate phospholipid is therefore a critical step in the rational design of liposomal drug delivery systems tailored to specific therapeutic needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. shaker.umh.es [shaker.umh.es]
- 4. avantiresearch.com [avantiresearch.com]
- 5. sopharcos.com [sopharcos.com]
- 6. researchgate.net [researchgate.net]
- 7. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcein release behavior from liposomal bilayer; influence of physicochemical/mechanical/structural properties of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Nanoscale: A Comparative Guide to Confirming DLPG Vesicle Bilayer Structure
For researchers, scientists, and drug development professionals, the precise characterization of lipid-based drug delivery systems is paramount. This guide provides a comprehensive comparison of electron microscopy and alternative techniques for confirming the bilayer structure of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) vesicles, supported by experimental data and detailed protocols.
The morphology of liposomal vesicles, particularly their lamellarity and bilayer integrity, is a critical quality attribute that dictates their in vivo performance, including stability, drug release kinetics, and cellular uptake. Transmission Electron Microscopy (TEM), in its various forms, offers direct visualization of these nanoscale structures, providing unequivocal evidence of their bilayer organization. This guide delves into the application of TEM and contrasts it with other powerful analytical techniques, namely Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS), to provide a holistic view of this compound vesicle characterization.
Direct Visualization: The Power of Electron Microscopy
Electron microscopy stands as a cornerstone technique for the morphological assessment of liposomes.[1] Two primary methods are employed: negative staining TEM and cryogenic TEM (cryo-TEM).
Negative Staining Transmission Electron Microscopy (TEM) is a rapid and accessible method that provides high-contrast images of vesicles.[2] This technique involves embedding the vesicles in a solution of a heavy metal salt, which dries to form an electron-dense cast around the particles. The lipid bilayer appears as a light, electron-lucent ring against a dark background, clearly delineating the vesicle's size and shape. While effective for confirming the presence of unilamellar or multilamellar structures, the drying process can introduce artifacts, potentially altering the vesicle's morphology.[2]
Cryogenic Transmission Electron Microscopy (Cryo-TEM) offers a more native-state visualization of liposomes by flash-freezing a thin film of the vesicle suspension in liquid ethane.[3][4][5] This process of vitrification preserves the vesicles in a near-native, hydrated state, avoiding the artifacts associated with drying and staining.[3][4][5] Cryo-TEM images reveal the distinct inner and outer leaflets of the lipid bilayer, allowing for precise measurement of the bilayer thickness.[6][7]
Comparative Analysis of Vesicle Properties
While direct imaging provides qualitative and quantitative morphological information, other techniques offer complementary data on the ensemble properties of the vesicle population. The following table summarizes key parameters for this compound and related anionic vesicles measured by different techniques.
| Parameter | Technique | Lipid Composition | Value | Reference |
| Bilayer Thickness | Cryo-TEM | DLPC | 4.0 ± 0.5 nm | |
| Cryo-TEM | DOPC + 5 mol% POPG | ~3.0 nm | [1] | |
| SAXS | DMPC | 3.5 nm | [8] | |
| SAXS | DPPC | 3.8 nm | [8] | |
| Hydrodynamic Diameter | DLS | DOPG | 188.4 ± 66.3 nm | [9] |
| Zeta Potential | DLS | DMPG | -32 ± 3 mV | |
| DLS | DOPG | -50 to -70 mV | [9] |
Note: Direct quantitative data for pure this compound vesicles is limited in the readily available literature. Data from closely related lipids such as 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG), 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) are presented for comparative purposes.
Alternative Characterization Techniques
Small-Angle X-ray Scattering (SAXS) is a powerful technique for determining the average structural features of a population of vesicles in solution.[10] By analyzing the scattering pattern of X-rays, SAXS can provide high-resolution information on the bilayer thickness, lamellarity (number of bilayers), and the electron density profile of the membrane.[8][10] This method is particularly advantageous for its ability to provide statistically robust data from a large ensemble of vesicles in their native, hydrated state.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of vesicles in suspension.[11] DLS also allows for the determination of the zeta potential, which is a measure of the surface charge of the vesicles and a key indicator of their colloidal stability.[11]
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound vesicles are crucial for reproducible research.
Preparation of Unilamellar this compound Vesicles by Extrusion
This protocol describes the formation of small unilamellar vesicles (SUVs) with a defined size.
-
Lipid Film Hydration: A chloroform solution of this compound is dried under a stream of nitrogen gas to form a thin lipid film. The film is then placed under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with the desired aqueous buffer at a temperature above the phase transition temperature of this compound (-4 °C). The mixture is vortexed to form a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 11-21 times to ensure the formation of a homogenous population of unilamellar vesicles.[5]
Negative Staining TEM Protocol
-
Grid Preparation: A formvar/carbon-coated copper grid is glow-discharged to render the surface hydrophilic.
-
Sample Adsorption: A 5 µL drop of the this compound vesicle suspension is applied to the grid and allowed to adsorb for 1-2 minutes.
-
Blotting: The excess liquid is blotted away using filter paper.
-
Staining: A 5 µL drop of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) is applied to the grid for 1-2 minutes.
-
Final Blotting and Drying: The excess stain is blotted off, and the grid is allowed to air dry completely before imaging.
Cryo-TEM Protocol
-
Grid Preparation: A holey carbon grid is glow-discharged.
-
Sample Application: In a controlled environment with high humidity to prevent evaporation, 3-4 µL of the vesicle suspension is applied to the grid.
-
Blotting: The grid is blotted to create a thin film of the suspension across the holes of the carbon grid.
-
Vitrification: The grid is rapidly plunged into liquid ethane, which is cooled by liquid nitrogen. This freezes the sample so rapidly that water molecules do not have time to form ice crystals, resulting in a vitreous, glass-like state.
-
Imaging: The vitrified grid is transferred to a cryo-electron microscope and imaged at cryogenic temperatures.
SAXS Analysis Protocol
-
Sample Preparation: The this compound vesicle suspension is loaded into a thin-walled quartz capillary.
-
Data Acquisition: The capillary is placed in the sample holder of the SAXS instrument, and the sample is exposed to a collimated X-ray beam. The scattered X-rays are collected by a 2D detector.
-
Data Analysis: The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity versus the scattering vector (q). This profile is then analyzed using appropriate models to extract structural parameters such as bilayer thickness and lamellarity.[8]
DLS and Zeta Potential Measurement Protocol
-
Sample Preparation: The this compound vesicle suspension is diluted with the appropriate buffer to a suitable concentration for light scattering measurements.
-
DLS Measurement: The diluted sample is placed in a cuvette and inserted into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles. The autocorrelation function of these fluctuations is then used to calculate the hydrodynamic diameter and polydispersity index (PDI).
-
Zeta Potential Measurement: For zeta potential measurements, the diluted sample is placed in a specialized electrophoresis cell. An electric field is applied across the cell, and the velocity of the migrating vesicles is measured. This electrophoretic mobility is then used to calculate the zeta potential.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in vesicle characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 4. mse.iastate.edu [mse.iastate.edu]
- 5. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualizing lipid membrane structure with cryo-EM: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of cryo-electron microscopy for quantitative analysis of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. xenocs.com [xenocs.com]
- 11. Characterizing Liposome Formation, Structure, and Stability | Malvern Panalytical [malvernpanalytical.com]
Dlin-MC3-DMA-Based Lipid Nanoparticles Show Competitive Transfection Efficiency Compared to Commercial Reagents
For researchers, scientists, and drug development professionals, selecting the optimal transfection reagent is a critical step in ensuring the success of gene delivery experiments. This guide provides a comparative analysis of the transfection efficiency of Dlin-MC3-DMA (MC3)-based lipid nanoparticles (LNPs), a key component in advanced drug delivery systems, against widely used commercial transfection reagents.
This comparison synthesizes experimental data from multiple studies, presenting a clear overview of performance in various cell lines and with different nucleic acid payloads. While the term "DLPG" is not standard in the reviewed literature, this guide will focus on Dlin-MC3-DMA-based LNPs, which are central to many non-viral gene delivery platforms, including the FDA-approved siRNA therapeutic, Onpattro®.
Performance Overview
Dlin-MC3-DMA-based LNPs have demonstrated comparable, and in some cases superior, transfection efficiency to commercial reagents like Lipofectamine. Notably, studies have highlighted the lower cytotoxicity of MC3-based LNPs, a significant advantage for experiments requiring high cell viability.
One study directly compared the transfection efficiency of LNPs formulated with Dlin-MC3-DMA (iLNPDLin-MC3-DMA) to Lipofectamine 3000 in Jurkat cells. The results indicated that while Lipofectamine 3000 showed a high initial transfection efficiency, its performance decreased over subsequent administrations. In contrast, iLNPDLin-MC3-DMA, although showing a lower initial efficiency, demonstrated a more sustained performance over multiple "boost" administrations.[1]
Another investigation focused on plasmid DNA delivery and found that LNP systems containing Dlin-KC2-DMA, a related lipid to Dlin-MC3-DMA, and an unsaturated phosphatidylcholine exhibited transfection efficiencies equal to or greater than those achieved with Lipofectamine in HeLa cells, with significantly reduced toxicity.[2] Specifically, at certain concentrations, these optimized LNPs showed more than 50-fold higher transfection potencies than the initial LNP formulation containing DSPC and Dlin-MC3-DMA.[2] Furthermore, a study comparing DLin-LNPs with the commercial reagent TransIT® in HeLa cells for luciferase mRNA delivery showed that while TransIT® had a higher expression level, the DLin-LNPs still demonstrated efficient protein expression.[3]
The following table summarizes the quantitative data from these comparative studies.
Quantitative Data Summary
| Reagent/LNP Formulation | Cell Line | Nucleic Acid | Transfection Efficiency | Cell Viability | Source |
| iLNPDLin-MC3-DMA | Jurkat | pDNA | Lower than Lipofectamine 3000 initially, but more sustained over multiple administrations | Not specified | [1] |
| Lipofectamine 3000 | Jurkat | pDNA | High initial efficiency, decreased with subsequent administrations | Not specified | [1] |
| LNP (DLin-KC2-DMA/SOPC) | HeLa | pDNA | Equal or greater than Lipofectamine | > 85% | [2] |
| Lipofectamine | HeLa | pDNA | Not specified (used as benchmark) | ~33% | [2] |
| DLin-LNP | HeLa | FLuc-mRNA | Efficient expression, but lower than TransIT® | Not specified | [3] |
| TransIT® | HeLa | FLuc-mRNA | Higher expression than DLin-LNP | Not specified | [3] |
Experimental Methodologies
The following sections detail the experimental protocols used in the cited studies to allow for replication and further investigation.
Transfection of Jurkat Cells with iLNPDLin-MC3-DMA and Lipofectamine 3000[1]
-
Cell Culture: Human leukemic Jurkat cells were used for the transfection experiments.
-
LNP Formulation: iLNPDLin-MC3-DMA was formulated with Dlin-MC3-DMA as the ionizable lipid.
-
Transfection Protocol: The study assessed transfection efficiency through multiple administrations, referred to as "boosts." The specific concentrations and timing of these boosts were outlined in the study's methodology.
-
Analysis: Transfection efficiency was measured at various time points throughout the protocol.
Plasmid DNA Transfection in HeLa Cells[2]
-
Cell Culture: HeLa cells were maintained in appropriate culture conditions.
-
LNP Formulation: LNPs were formulated with DLin-KC2-DMA and various helper lipids, including SOPC. The plasmid DNA used was pCI-FLuc.
-
Transfection Protocol: HeLa cells were incubated with LNP-pDNA at concentrations of 0.75, 1.5, and 3.0 μg/ml of pDNA.
-
Analysis: Luciferase expression was measured to determine transfection efficiency. Cell viability was assessed for both LNP and Lipofectamine treatments.
mRNA Transfection in HeLa Cells[3]
-
Cell Culture: HeLa cells were seeded on 96-well plates at a density of 2 x 104 cells/well.
-
LNP Formulation: DLin-LNPs were formulated with FLuc mRNA.
-
Transfection Protocol: Cells were transfected with LNPs at 100 ng of encapsulated FLuc-mRNA per well. TransIT® was used as a positive control according to the manufacturer's protocol.
-
Analysis: Luciferase activity was measured to quantify protein expression.
Experimental Workflow and Signaling Pathways
To visualize the general process of a transfection experiment, the following diagrams illustrate the key steps and the underlying biological pathway.
General workflow of a cell transfection experiment.
Cellular uptake pathway of lipid nanoparticles.
References
A Comparative Analysis of DLPG and DLPC Membrane Properties for Researchers and Drug Development Professionals
An in-depth guide to the biophysical characteristics of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) and 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) membranes, supported by experimental data.
This guide provides a comprehensive comparison of the key biophysical properties of lipid membranes composed of this compound and DLPC. Understanding the distinct characteristics of these two phospholipids is crucial for researchers in membrane biophysics, scientists developing liposomal drug delivery systems, and professionals in drug development. The data presented here, summarized from various experimental studies, will aid in the rational design of model membranes and lipid-based nanoparticles with tailored properties.
Headgroup Chemistry: The Defining Difference
The primary distinction between this compound and DLPC lies in their headgroup structure, which dictates their electrostatic properties and profoundly influences membrane behavior. DLPC possesses a zwitterionic phosphocholine headgroup, rendering it electrically neutral at physiological pH. In contrast, this compound features an anionic phosphoglycerol headgroup, conferring a net negative charge to the membrane surface. This fundamental difference in charge is a key determinant of the variations observed in their biophysical properties.
Comparative Data of this compound and DLPC Membrane Properties
The following table summarizes the key biophysical parameters of this compound and DLPC membranes as determined by various experimental techniques.
| Property | This compound | DLPC | Experimental Technique(s) |
| Phase Transition Temperature (Tm) | -3 °C[1] | -2 °C[1] | Differential Scanning Calorimetry (DSC) |
| Area per Lipid (AL) | Larger than DLPC due to electrostatic repulsion | 63.2 ± 0.5 Ų (at 30°C)[2] | Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS) |
| Bilayer Thickness (DB) | Similar thermal thinning to DLPC | Thinner than DMPC, consistent with shorter acyl chains[2] | Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS) |
| Bending Rigidity (Kc) | Generally higher than corresponding PC lipids due to charge | Lower than charged counterparts | X-ray Diffuse Scattering, Neutron Spin Echo (NSE), Micropipette Aspiration |
In-Depth Analysis of Membrane Properties
Phase Transition Temperature (Tm)
Both this compound and DLPC exhibit low phase transition temperatures, existing in the biologically relevant fluid (liquid-crystalline) phase at and above room temperature. The Tm of this compound is slightly lower than that of DLPC, at -3°C compared to -2°C, respectively[1]. These low transition temperatures are attributed to their relatively short lauroyl (12:0) acyl chains.
Area per Lipid (AL)
Bilayer Thickness (DB)
The thickness of the lipid bilayer is primarily determined by the length and tilt of the acyl chains. As both this compound and DLPC share the same 12-carbon lauroyl chains, their bilayer thicknesses are comparable. Both membranes exhibit thermal thinning, a decrease in thickness with increasing temperature, a phenomenon attributed to the increased conformational disorder of the acyl chains[3].
Bending Rigidity (Kc)
Bending rigidity, or bending modulus, is a measure of the membrane's resistance to bending and deformation. The presence of surface charge on this compound membranes leads to a general trend of increased bending rigidity compared to neutral PC membranes[4]. This stiffening effect is due to the electrostatic repulsion between the charged headgroups, which opposes the membrane curvature. While direct experimental values for this compound and DLPC with identical acyl chains were not found in a single comparative study, the principle of charge-induced stiffening is a well-established phenomenon in membrane biophysics.
Experimental Methodologies
The data presented in this guide are derived from sophisticated biophysical techniques. Below are brief overviews of the key experimental protocols used to characterize lipid membrane properties.
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat flow associated with phase transitions in materials. In the context of lipid membranes, DSC is the primary method for determining the gel-to-liquid crystalline phase transition temperature (Tm).
Experimental Workflow for DSC:
Small-Angle X-ray and Neutron Scattering (SAXS/SANS)
SAXS and SANS are powerful techniques for determining the structure of materials on the nanometer scale. For lipid vesicles, these methods provide detailed information about the bilayer thickness, area per lipid, and electron or scattering length density profiles.
Experimental Workflow for SAXS/SANS:
Conclusion
The choice between this compound and DLPC for membrane-based research and applications hinges on the desired electrostatic properties of the bilayer. DLPC provides a neutral, zwitterionic surface, making it a suitable model for many eukaryotic cell membranes. In contrast, the anionic nature of this compound is representative of bacterial membranes and can be leveraged to modulate interactions with charged molecules, such as antimicrobial peptides or cationic drug carriers. The quantitative data and experimental workflows presented in this guide offer a solid foundation for making informed decisions in the design and characterization of lipid-based systems.
References
A Comparative Guide to the Validation of Purity Analysis Methods for 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG)
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic phospholipids like 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) is critical for the quality, safety, and efficacy of pharmaceutical formulations. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method for the purity analysis of this compound against alternative analytical techniques. The information is supported by experimental data and detailed methodologies to aid in the selection and implementation of the most suitable purity testing protocol.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A Validated Method
High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a powerful and widely used technique for the analysis of non-volatile and semi-volatile compounds, including phospholipids that lack a UV chromophore.[1] This method offers high sensitivity and a wide dynamic range, making it well-suited for quantifying the main component (this compound) and its potential impurities.
Potential Impurities in Synthetic this compound
The primary impurities in synthetically produced diacyl-glycerophospholipids like this compound are typically products of hydrolysis:
-
Lysophospholipids: Formed by the loss of one fatty acid chain.[2]
-
Free Fatty Acids: The corresponding fatty acids released during hydrolysis.[2]
A robust purity method must be able to separate and quantify these potential impurities from the parent this compound compound.
Experimental Protocol: HPLC-CAD for this compound Purity
This section details a representative experimental protocol for the purity analysis of this compound using HPLC-CAD, based on established methods for similar phospholipids.
1. Materials and Reagents:
-
This compound Reference Standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (analytical grade)
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Hypersil GOLD Silica, 3 µm, 3.0 x 150 mm, or equivalent
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid
-
Gradient Elution:
-
0-2 min: 95% B
-
2-10 min: Gradient to 50% B
-
10-15 min: Hold at 50% B
-
15-16 min: Gradient back to 95% B
-
16-20 min: Hold at 95% B for column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. CAD Detector Settings:
-
Evaporation Temperature: 35°C
-
Nebulizer Gas (Nitrogen) Pressure: 60 psi
-
Data Collection Rate: 10 Hz
4. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the initial mobile phase to a concentration of 1 mg/mL.
Method Validation Data (Representative)
The following table summarizes typical validation parameters and acceptance criteria for an HPLC-CAD method for phospholipid purity analysis, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
| Validation Parameter | Acceptance Criteria | Typical Performance Data (HPLC-CAD) |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of this compound and its impurities. | Peak purity index > 0.999 for all relevant peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for this compound and impurities over the specified range. | r² ≥ 0.998 for this compound (0.1 - 2.0 mg/mL) and impurities (0.001 - 0.05 mg/mL). |
| Accuracy | 98.0% - 102.0% recovery for the assay of this compound. 80.0% - 120.0% recovery for impurities. | 99.5% - 101.2% for this compound. 92.5% - 108.7% for impurities. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for the assay of this compound. RSD ≤ 10.0% for impurities. | RSD ≤ 1.5% for this compound. RSD ≤ 8.0% for impurities. |
| Intermediate Precision | RSD ≤ 3.0% for the assay of this compound. RSD ≤ 15.0% for impurities. | RSD ≤ 2.5% for this compound. RSD ≤ 12.0% for impurities. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3 | ~10 ng on column |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10 | ~30 ng on column |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C). | All results within acceptance criteria under varied conditions. |
Comparison with Alternative Methods
While HPLC-CAD is a highly effective method, other techniques can also be employed for the purity analysis of this compound. The following table provides a comparative overview.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-CAD | Separation by HPLC, detection by measuring the charge of aerosol particles. | High sensitivity, wide dynamic range, good precision and accuracy, universal detection for non-volatile analytes.[5] | Requires specialized detector, non-linear response may require curve fitting for calibration. |
| HPLC-ELSD | Separation by HPLC, detection by light scattering of aerosol particles. | Universal detection for non-volatile analytes, simpler and less expensive than CAD.[6] | Lower sensitivity and narrower dynamic range compared to CAD, non-linear response.[5] |
| HPLC-MS | Separation by HPLC, detection by mass spectrometry. | High specificity and sensitivity, provides structural information for impurity identification. | High instrument cost and complexity, potential for matrix effects. |
| Thin-Layer Chromatography (TLC) | Separation on a stationary phase plate by a mobile phase. | Simple, low cost, rapid screening. | Primarily qualitative, low resolution and sensitivity, not suitable for precise quantification. |
| Nuclear Magnetic Resonance (NMR) | Analysis based on the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative. | Lower sensitivity compared to chromatographic methods, high instrument cost, complex data analysis. |
Data Presentation: Quantitative Comparison of HPLC-CAD and HPLC-ELSD
The following table summarizes the key performance differences between HPLC-CAD and HPLC-ELSD for phospholipid analysis.[7]
| Performance Metric | HPLC-CAD | HPLC-ELSD |
| Limit of Detection (LOD) | 15 - 249 ng | 71 - 1195 ng |
| Limit of Quantification (LOQ) | 45 - 707 ng | 215 - 3622 ng |
| Dynamic Range | > 4 orders of magnitude | ~3 orders of magnitude |
| Linearity (R²) | 0.993 - 0.998 | Typically requires logarithmic or quadratic fit |
| Precision (RSD) | < 4% | Generally higher than CAD |
| Accuracy (% Recovery) | 58.4% - 110.5% | 62.8% - 115.8% |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Rapid Quantification and Validation of Lipid Concentrations within Liposomes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Separation and quantitation of phospholipids and lysophospholipids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of DLPG Liposome Preparation Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistent and reproducible production of liposomes is a critical factor for the successful translation of laboratory research to clinical applications. This guide provides an objective comparison of common preparation methods for 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) liposomes, with a focus on reproducibility. The performance of each method is evaluated based on key parameters, supported by experimental data and detailed protocols.
The choice of preparation method significantly impacts the physicochemical properties of liposomes, including their size, lamellarity, and encapsulation efficiency. These characteristics, in turn, influence the in vitro and in vivo performance of the liposomal formulation. Traditional methods, while widely used, often face challenges in achieving batch-to-batch consistency, a crucial requirement for regulatory approval and clinical use.[1] Newer techniques, such as microfluidics, have emerged to address these limitations by offering precise control over the liposome formation process.[2][3]
Comparison of Key Performance Indicators
The reproducibility of a liposome preparation method is assessed by its ability to consistently produce liposomes with uniform characteristics. The following table summarizes the performance of common methods based on critical quality attributes.
| Preparation Method | Particle Size Control | Polydispersity Index (PDI) | Encapsulation Efficiency | Batch-to-Batch Reproducibility | Scalability |
| Thin-Film Hydration | Poor; requires post-processing | High (typically >0.3)[3] | Low for hydrophilic drugs[1] | Low[1] | Difficult |
| Sonication | Moderate; depends on duration/power | Moderate to High | Low; potential for sample degradation[4] | Low[5] | Limited |
| Extrusion | Excellent; dependent on membrane pore size | Low (typically <0.2) | Moderate | High[3] | Moderate |
| Ethanol Injection | Moderate | Moderate | Moderate | Moderate[6] | Good |
| Reverse-Phase Evaporation | Moderate | Moderate | High for water-soluble drugs | Moderate | Limited |
| Microfluidics | Excellent; tunable by flow parameters | Very Low (typically <0.1) | High and reproducible[3] | Very High[7][8] | Excellent[9] |
Detailed Experimental Protocols
The following are detailed methodologies for three common liposome preparation techniques. These protocols can be adapted for the preparation of this compound liposomes.
Protocol 1: Thin-Film Hydration Followed by Extrusion
This is one of the most common laboratory-scale methods for liposome preparation.[10][11][12]
-
Lipid Film Formation: Dissolve this compound and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Place the flask under high vacuum for several hours to overnight to ensure complete removal of residual solvent.
-
Hydration: Hydrate the dried lipid film by adding an aqueous buffer (which can contain a hydrophilic drug for encapsulation) and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[13] This process typically forms multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.[10] This step is critical for improving the reproducibility of the final liposome product.[3]
Protocol 2: Sonication
Sonication uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs).
-
Prepare MLVs: Prepare a suspension of multilamellar vesicles (MLVs) using the thin-film hydration method (steps 1-4 above).
-
Sonication: Immerse the probe of a sonicator into the MLV suspension or place the vial containing the suspension in a bath sonicator.
-
Energy Application: Apply ultrasonic energy to the suspension. The duration and power of sonication will influence the final size of the liposomes. It is important to control the temperature during sonication to prevent lipid degradation.[4]
Protocol 3: Microfluidics
Microfluidic technology offers precise control over the mixing of a lipid-organic solvent stream with an aqueous stream, leading to the spontaneous formation of highly uniform liposomes.[2][7][14]
-
Solution Preparation: Prepare two separate solutions: one with the lipids (including this compound) dissolved in a water-miscible organic solvent like ethanol, and a second aqueous buffer solution.
-
System Setup: Load the two solutions into separate syringes and connect them to a microfluidic device with a specific channel geometry (e.g., a hydrodynamic focusing junction).
-
Liposome Formation: Pump the solutions through the microfluidic chip at controlled flow rates. The rapid and controlled mixing of the two streams induces the self-assembly of lipids into liposomes with a narrow size distribution.[9] The final liposome size can be tuned by adjusting the flow rate ratio of the two solutions.[9]
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the thin-film hydration with extrusion and the microfluidics methods.
Caption: Workflow for Thin-Film Hydration followed by Extrusion.
Caption: Workflow for Microfluidic-based Liposome Preparation.
Conclusion
The reproducibility of this compound liposome preparation is paramount for reliable experimental outcomes and the development of effective drug delivery systems. While traditional methods like thin-film hydration are simple and widely accessible, they often suffer from poor reproducibility.[1] Post-processing steps such as extrusion can significantly improve the homogeneity of the liposome population.[3] For applications demanding high consistency and control over particle characteristics, microfluidics presents a superior alternative, enabling the production of uniform liposomes with high batch-to-batch reproducibility and scalability.[7][8] The choice of method should be guided by the specific requirements of the application, considering factors such as desired liposome characteristics, scalability, and the need for stringent reproducibility.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Microfluidic Methods for Production of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microfluidic Synthesis of PEG- and Folate-Conjugated Liposomes for One-Step Formation of Targeted Stealth Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Fusogenic Properties of DLPG and Other Lipids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the fusogenic properties of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) and other widely used lipids in drug delivery and membrane fusion research. This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal lipid composition for their applications.
Introduction to Lipid Fusogenicity
Membrane fusion is a fundamental biological process essential for events such as viral entry, neurotransmitter release, and intracellular trafficking. In the context of drug delivery, the fusogenic potential of lipid-based nanoparticles is a critical attribute that governs the efficient release of therapeutic payloads into the target cell's cytoplasm. Fusogenic lipids facilitate the merger of the lipid nanoparticle's membrane with the cellular membrane, typically the endosomal membrane, thereby avoiding lysosomal degradation of the cargo.
The fusogenicity of a lipid is influenced by several factors, including its headgroup charge, acyl chain length and saturation, and overall molecular geometry. Lipids with a smaller headgroup relative to their acyl chains, often described as having a "conical" or "inverted-cone" shape, can induce negative curvature in the membrane, a key intermediate step in the fusion process. Anionic lipids, such as phosphatidylglycerols (PGs), and some neutral lipids, like dioleoylphosphatidylethanolamine (DOPE), are well-known for their fusogenic capabilities.
This guide focuses on the fusogenic properties of this compound, an anionic phospholipid, and compares it with other key lipids to aid in the rational design of lipid-based delivery systems.
Comparative Analysis of Fusogenic Lipids
The fusogenic potential of various lipids can be quantified using in vitro assays that measure the mixing of lipid membranes or the mixing of the aqueous contents of liposomes. The following tables summarize key findings from the literature, comparing the fusogenic behavior of different lipid compositions.
| Lipid Composition | Assay Type | Fusion Trigger | Observed Fusogenic Efficiency | Reference |
| Phosphatidylserine (PS) | Content Mixing (Tb/DPA) | 2 mM Ca²⁺ | High | [1] |
| Phosphatidylglycerol (PG) | Content Mixing (Tb/DPA) | 15 mM Ca²⁺ | High, but requires higher Ca²⁺ concentration than PS | [1] |
| DOTMA/DOPE (1:1) | Lipid Mixing | pCMV5 Plasmid | ~80% fusion at a charge ratio of 3.0 | [2] |
| DOTMA/DOPC (1:1) | Lipid Mixing | pCMV5 Plasmid | Significantly lower than DOTMA/DOPE | [2] |
| DOTAP/DOPE | Fusion with CHO cells | - | >90% | [3] |
| DOTAP/DOPC | Fusion with CHO cells | - | ~7% | [3] |
| POPC:DPPG GUVs | Lipid Mixing (FRET) | DOTAP:DOPE LUVs | High fusion efficiency | [4] |
| POPG:DPPC GUVs | Lipid Mixing (FRET) | DOTAP:DOPE LUVs | High fusion efficiency | [4] |
Key Experimental Protocols for Assessing Fusogenicity
Accurate assessment of lipid fusogenicity relies on well-defined experimental protocols. Below are detailed methodologies for two common assays: the lipid mixing assay and the content mixing assay.
Lipid Mixing Assay (Based on Förster Resonance Energy Transfer - FRET)
This assay monitors the dilution of a FRET pair of fluorescently labeled lipids within a liposome population as they fuse with an unlabeled population. The increase in the donor's fluorescence intensity upon fusion is a measure of lipid mixing.
Materials:
-
Labeled Liposomes: Containing a FRET pair, for example, NBD-PE (donor) and Rhodamine-PE (acceptor), at a concentration that allows for efficient energy transfer (e.g., 1 mol% each).
-
Unlabeled Liposomes: Composed of the lipid formulation to be tested.
-
Fusion Buffer: Appropriate for the system under study (e.g., HEPES buffer with or without fusogenic agents like Ca²⁺).
-
Fluorometer.
Protocol:
-
Prepare labeled and unlabeled liposome populations by thin-film hydration followed by extrusion to obtain unilamellar vesicles of a defined size (e.g., 100 nm).
-
Mix the labeled and unlabeled liposomes in the desired ratio (e.g., 1:9) in the fusion buffer within a quartz cuvette.
-
Place the cuvette in the fluorometer and monitor the fluorescence of the donor (e.g., NBD excitation at ~470 nm, emission at ~530 nm).
-
Initiate fusion by adding the fusogenic agent (e.g., a solution of CaCl₂).
-
Record the increase in donor fluorescence over time.
-
To determine the maximum fluorescence (100% fusion), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and dilute the fluorescent probes.
-
Calculate the percentage of fusion at a given time point relative to the maximum fluorescence.
Content Mixing Assay (ANTS/DPX Assay)
This assay measures the mixing of the aqueous contents of two populations of liposomes. One population encapsulates a fluorophore (ANTS), and the other a quencher (DPX). Fusion leads to the mixing of ANTS and DPX, resulting in the quenching of ANTS fluorescence.
Materials:
-
ANTS-loaded Liposomes: Liposomes encapsulating 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS).
-
DPX-loaded Liposomes: Liposomes encapsulating p-xylene-bis-pyridinium bromide (DPX).
-
Fusion Buffer.
-
Fluorometer.
Protocol:
-
Prepare two separate populations of liposomes. Hydrate the lipid films with a solution containing either ANTS or DPX.
-
Remove the unencapsulated ANTS and DPX by size exclusion chromatography.
-
Mix the ANTS-loaded and DPX-loaded liposomes in a 1:1 ratio in the fusion buffer in a cuvette.
-
Monitor the fluorescence of ANTS (excitation at ~350 nm, emission at ~520 nm).
-
Initiate fusion by adding the fusogenic agent.
-
Record the decrease in ANTS fluorescence over time as a measure of content mixing.
-
Determine the fluorescence corresponding to 0% fusion (before adding the fusogen) and 100% fusion (after complete disruption with a detergent).
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the lipid and content mixing assays.
Caption: Workflow for a FRET-based lipid mixing assay.
Caption: Workflow for an ANTS/DPX content mixing assay.
Conclusion
The selection of a fusogenic lipid is a critical parameter in the design of effective lipid-based drug delivery systems. While direct quantitative comparisons of this compound with a wide range of other lipids are not extensively available in the public literature, the data presented in this guide for phosphatidylglycerols and other anionic and helper lipids provide a valuable framework for decision-making. The fusogenic efficiency of PG lipids is generally high, though often dependent on triggers like divalent cations. The inclusion of helper lipids such as DOPE can significantly enhance the fusogenicity of cationic lipid formulations. Researchers are encouraged to utilize the standardized experimental protocols outlined here to systematically evaluate and compare the fusogenic properties of this compound and other lipids in their specific formulations. This empirical approach will enable the optimization of lipid nanoparticles for maximal delivery efficiency.
References
- 1. Molecular Mechanisms of Cationic Fusogenic Liposome Interactions with Bacterial Envelopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and fusogenic properties of cationic liposomes in the presence of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Functional Composition of Fusogenic Liposomes | MDPI [mdpi.com]
- 4. Efficient liposome fusion to phase-separated giant vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling DLPG (1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG). Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment. The following recommendations are based on the safety data for this compound and structurally similar compounds, as well as general laboratory safety standards.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. While this compound is not classified as a hazardous substance, it is prudent to handle it with care to avoid irritation and contamination.[1][2]
| Protective Equipment | Specifications and Use |
| Eye and Face Protection | Chemical safety glasses with side-shields are required to protect against splashes or dust particles. For tasks with a higher risk of splashing, chemical safety goggles are recommended.[2][3] |
| Hand Protection | Wear impermeable, chemical-resistant gloves such as nitrile. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected. For prolonged contact, consider using thicker gloves.[3][4] |
| Body Protection | A standard laboratory coat should be worn at all times to prevent contamination of personal clothing. Ensure sleeves overlap with gloves.[2][5] |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If handling the material in a way that generates dust or aerosols, a NIOSH-approved respirator or dust mask may be necessary.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and to prevent contamination of your experiment.
-
Preparation : Before handling, ensure the work area, such as a laboratory fume hood or a designated benchtop, is clean and uncluttered. Assemble all necessary equipment and materials, including pre-weighed this compound if possible, to minimize handling.[3]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above. This includes a lab coat, safety glasses, and gloves.
-
Handling :
-
Work in a well-ventilated area to prevent the accumulation of dust or aerosols.[2]
-
Avoid direct contact with eyes, skin, and clothing.[2]
-
When transferring the solid (powder) form of this compound, use a spatula. Avoid actions that could generate dust.[1]
-
If working with this compound in an organic solvent, handle it in a fume hood and use appropriate glass or stainless steel tools.[6]
-
-
Cleaning : After handling, thoroughly clean the work area. Decontaminate surfaces with an appropriate solvent, such as ethanol or isopropanol, followed by soap and water.[4]
-
Doffing and Hand Washing : Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial for maintaining a safe and compliant laboratory.
-
Unused Product : Pure this compound is not typically classified as hazardous waste. However, it should not be disposed of down the drain. It should be collected in a designated, sealed, and clearly labeled chemical waste container.[4]
-
Contaminated Materials : Any materials contaminated with this compound, such as gloves, pipette tips, weighing paper, and paper towels, should be collected in a sealed container labeled as "Hazardous Waste."[4][8]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste. After rinsing, the container can often be disposed of in the regular trash, but institutional policies should always be followed.[8]
-
Waste Collection : Arrange for a licensed chemical waste vendor to pick up and dispose of all collected waste in accordance with federal, state, and local environmental regulations.[4][9] As the generator of the waste, you are legally responsible for it from "cradle to grave."[9]
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling this compound safely.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 6. avantiresearch.com [avantiresearch.com]
- 7. ethz.ch [ethz.ch]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
